molecular formula C24H21NO4 B12060302 Fmoc-Phe-OH-13C9,15N

Fmoc-Phe-OH-13C9,15N

Cat. No.: B12060302
M. Wt: 397.35 g/mol
InChI Key: SJVFAHZPLIXNDH-XAMSWMGVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Phe-OH-13C9,15N is a useful research compound. Its molecular formula is C24H21NO4 and its molecular weight is 397.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H21NO4

Molecular Weight

397.35 g/mol

IUPAC Name

(2S)-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3-13C3)propanoic acid

InChI

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i1+1,2+1,3+1,8+1,9+1,14+1,16+1,22+1,23+1,25+1

InChI Key

SJVFAHZPLIXNDH-XAMSWMGVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][13C@@H]([13CH2][13C]4=[13CH][13CH]=[13CH][13CH]=[13CH]4)[13C](=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Phe-OH-¹³C₉,¹⁵N: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-Phenylalanine-¹³C₉,¹⁵N (Fmoc-Phe-OH-¹³C₉,¹⁵N), a stable isotope-labeled amino acid derivative crucial for various applications in research and drug development. This document details its chemical structure, physicochemical properties, and provides in-depth experimental protocols for its primary applications, including solid-phase peptide synthesis (SPPS), its use as an internal standard for quantitative mass spectrometry, and its role in nuclear magnetic resonance (NMR) spectroscopy for protein studies.

Chemical Structure and Properties

Fmoc-Phe-OH-¹³C₉,¹⁵N is an isotopically labeled version of Nα-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine. In this molecule, all nine carbon atoms of the phenylalanine residue are replaced with the stable isotope carbon-13 (¹³C), and the nitrogen atom of the amino group is replaced with the stable isotope nitrogen-15 (¹⁵N). The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group for the α-amino group, which is essential for its application in stepwise peptide synthesis.

The key structural feature is the incorporation of stable isotopes, which imparts a specific mass shift without altering the chemical reactivity of the molecule. This makes it an invaluable tool for applications where differentiation from the naturally abundant isotopologues is necessary.

Physicochemical Properties

The following table summarizes the key quantitative data for Fmoc-Phe-OH-¹³C₉,¹⁵N, providing a clear reference for its physical and chemical characteristics.

PropertyValueReference(s)
Chemical Formula ¹³C₆H₅¹³CH₂¹³CH(¹⁵NH-Fmoc)¹³CO₂H[1][2]
Molecular Weight 397.36 g/mol [1][2]
CAS Number 1217455-27-0[1]
Appearance White to off-white solid
Melting Point 180-187 °C (lit.)
Optical Activity [α]20/D -37°, c = 1 in DMF
Isotopic Purity ≥98 atom % ¹³C, ≥98 atom % ¹⁵N
Chemical Purity ≥98% (CP)
Storage Temperature 2-8°C, desiccated, protected from light
Solubility Soluble in Dimethylformamide (DMF) and other organic solvents

Experimental Protocols

This section provides detailed methodologies for the key applications of Fmoc-Phe-OH-¹³C₉,¹⁵N.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Phe-OH-¹³C₉,¹⁵N is a fundamental building block for the synthesis of isotopically labeled peptides. These labeled peptides are instrumental in quantitative proteomics, protein structure determination, and metabolic studies. The following is a representative protocol for the manual incorporation of Fmoc-Phe-OH-¹³C₉,¹⁵N into a peptide chain using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Phe-OH-¹³C₉,¹⁵N

  • Rink Amide resin (or other suitable solid support)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvent: Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the deprotection step once more.

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Coupling of Fmoc-Phe-OH-¹³C₉,¹⁵N:

    • In a separate vial, dissolve Fmoc-Phe-OH-¹³C₉,¹⁵N (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • To monitor the completion of the coupling reaction, a Kaiser test can be performed.

  • Washing: After coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, wash the pellet with cold diethyl ether, and dry under vacuum.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Phe-OH-13C9,15N + HBTU/DIPEA) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Repeat->Deprotection n-1 cycles Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Cycle Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Precipitation & Purification (HPLC) Cleavage->Purification

Workflow for Solid-Phase Peptide Synthesis (SPPS).
Internal Standard for Quantitative Mass Spectrometry

Fmoc-Phe-OH-¹³C₉,¹⁵N can be used to synthesize a stable isotope-labeled (SIL) peptide, which serves as an ideal internal standard for the accurate quantification of its corresponding native peptide in complex biological samples by LC-MS/MS.

Principle: A known amount of the SIL peptide is spiked into the sample. The SIL peptide is chemically identical to the analyte peptide but has a different mass. It co-elutes with the analyte during liquid chromatography and is detected simultaneously by the mass spectrometer. The ratio of the signal intensity of the analyte to the SIL internal standard is used to calculate the concentration of the analyte, correcting for variations in sample preparation, injection volume, and ionization efficiency.

Representative Protocol for Peptide Quantification using a SIL Internal Standard:

  • Synthesis of SIL Peptide: Synthesize the target peptide containing the ¹³C₉,¹⁵N-labeled phenylalanine using the SPPS protocol described in section 2.1.

  • Sample Preparation:

    • To a known volume or weight of the biological sample (e.g., plasma, cell lysate), add a known amount of the purified SIL peptide internal standard.

    • Perform sample cleanup and protein digestion (if quantifying a peptide derived from a protein) using standard protocols (e.g., protein precipitation, solid-phase extraction, in-solution or in-gel digestion).

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto an appropriate LC column (e.g., C18 reverse-phase).

    • Separate the peptides using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • The eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode.

    • Set up the mass spectrometer to monitor specific precursor-to-fragment ion transitions for both the native peptide and the SIL internal standard.

  • Data Analysis:

    • Integrate the peak areas for the selected transitions of both the native peptide and the SIL internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Generate a calibration curve by analyzing a series of calibration standards with known concentrations of the native peptide and a fixed concentration of the SIL internal standard.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Analysis Sample Biological Sample Spike Spike with SIL Internal Standard Sample->Spike Cleanup Sample Cleanup (e.g., Digestion, SPE) Spike->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MS Tandem Mass Spectrometry (Detection - MRM/PRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Workflow for Quantitative LC-MS using a SIL Internal Standard.
NMR Spectroscopy for Protein Studies

Incorporating Fmoc-Phe-OH-¹³C₉,¹⁵N into a protein, either through peptide synthesis or recombinant expression using labeled amino acids, is a powerful technique in NMR spectroscopy for protein structure determination and dynamics studies.

Principle: The ¹³C and ¹⁵N nuclei are NMR-active (spin ½). By labeling a specific amino acid type, the NMR signals from that residue are enhanced and can be distinguished from the signals of the unlabeled residues. This simplifies complex spectra and aids in the sequential assignment of resonances, which is a critical step in determining the three-dimensional structure of a protein.

Experimental Workflow for Protein Resonance Assignment:

  • Protein Labeling:

    • Peptide Synthesis: For smaller proteins or protein domains, synthesize the entire polypeptide chain using SPPS, incorporating Fmoc-Phe-OH-¹³C₉,¹⁵N at the desired phenylalanine positions.

    • Recombinant Expression: For larger proteins, express the protein in a host organism (e.g., E. coli) grown on a minimal medium supplemented with ¹³C-glucose as the sole carbon source and ¹⁵NH₄Cl as the sole nitrogen source. To specifically label phenylalanine, one could use a phenylalanine auxotrophic strain and provide ¹³C₉,¹⁵N-L-phenylalanine in the growth medium.

  • Protein Purification: Purify the isotopically labeled protein to homogeneity using standard chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

  • NMR Sample Preparation: Prepare a concentrated solution of the purified protein (typically 0.1-1 mM) in a suitable NMR buffer (e.g., phosphate or Tris buffer) containing 5-10% D₂O for the lock signal.

  • NMR Data Acquisition:

    • Acquire a series of multidimensional heteronuclear NMR experiments on a high-field NMR spectrometer equipped with a cryoprobe.

    • Key experiments for backbone resonance assignment include:

      • ¹H-¹⁵N HSQC: Correlates the amide proton with its directly bonded nitrogen.

      • HNCA/HN(CO)CA: Correlates the amide proton and nitrogen of a residue with the α-carbon of the same residue (i) and the preceding residue (i-1).

      • HNCO/HN(CA)CO: Correlates the amide proton and nitrogen with the carbonyl carbon of the same residue (i) and the preceding residue (i-1).

      • CBCA(CO)NH/HNCACB: Correlates the amide proton and nitrogen with the α- and β-carbons of the same residue (i) and the preceding residue (i-1).

  • NMR Data Processing and Analysis:

    • Process the acquired NMR data using software such as NMRPipe or TopSpin.

    • Analyze the processed spectra using software like CARA, SPARKY, or CcpNmr Analysis to pick peaks and perform sequential resonance assignment. The distinct chemical shifts of the labeled phenylalanine residues will facilitate their identification and assignment within the protein sequence.

NMR_Workflow Labeling Protein Labeling with This compound Purification Protein Purification Labeling->Purification NMR_Sample NMR Sample Preparation Purification->NMR_Sample NMR_Acquisition Multidimensional NMR Data Acquisition NMR_Sample->NMR_Acquisition Data_Processing NMR Data Processing NMR_Acquisition->Data_Processing Resonance_Assignment Sequential Resonance Assignment Data_Processing->Resonance_Assignment Structure_Calculation 3D Structure Calculation & Dynamics Analysis Resonance_Assignment->Structure_Calculation

Workflow for Protein Structure Determination using NMR.

Applications in Drug Development and Research

Fmoc-Phe-OH-¹³C₉,¹⁵N is a versatile tool with significant applications in various stages of drug discovery and development, as well as in fundamental biological research.

  • Pharmacokinetic (PK) Studies: Labeled peptides synthesized with this compound can be used as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drug candidates. The distinct mass allows for their unambiguous detection and quantification in biological matrices.

  • Target Engagement and Validation: By incorporating the labeled amino acid into a peptide therapeutic, researchers can track its interaction with its biological target in vitro and in vivo.

  • Quantitative Proteomics: It is essential for the absolute quantification of proteins (AQUA) strategy, where a labeled peptide is used as a standard to determine the exact copy number of a specific protein in a cell or tissue.

  • Structural Biology: As detailed in the NMR section, it is crucial for elucidating the three-dimensional structures of proteins and studying their dynamics and interactions.

  • Material Science: Fmoc-phenylalanine and its derivatives are known to self-assemble into hydrogels. The isotopically labeled version can be used to study the mechanism of hydrogel formation and the behavior of these materials in biological systems.

Conclusion

Fmoc-Phe-OH-¹³C₉,¹⁵N is a high-value chemical tool for researchers in chemistry, biology, and pharmaceutical sciences. Its well-defined chemical and physical properties, combined with the versatility of the Fmoc protecting group and the power of stable isotope labeling, make it an indispensable reagent for the synthesis of labeled peptides, quantitative proteomics, and advanced NMR studies. The detailed protocols and workflows provided in this guide serve as a practical resource for the effective utilization of this compound in a variety of research and development settings.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Fmoc-Phe-OH-13C9,15N in Research

This compound is a stable isotope-labeled (SIL) amino acid derivative that has become an indispensable tool in modern biochemical and biomedical research. This high-purity compound serves as a critical building block for the synthesis of "heavy" peptides, which are chemically identical to their biological counterparts but are distinguishable by mass. This key difference enables precise and quantitative analysis of peptides and proteins in complex biological systems.

This guide provides a comprehensive overview of the properties, primary applications, and experimental methodologies involving this compound, designed for professionals in proteomics, drug development, and structural biology.

Core Properties and Specifications

This compound is the N-(9-Fluorenylmethoxycarbonyl)-protected form of L-phenylalanine where all nine carbon atoms are replaced with the Carbon-13 (¹³C) isotope and the single nitrogen atom is replaced with the Nitrogen-15 (¹⁵N) isotope. This full labeling results in a precise mass increase of 10 Daltons (Da) compared to the natural abundance (unlabeled) equivalent. This mass shift is the foundation of its utility in mass spectrometry-based applications.

Quantitative Data: Physicochemical Properties

The isotopic labeling does not alter the chemical reactivity or physicochemical properties of the molecule, allowing it to serve as an ideal internal standard.[1]

PropertyFmoc-Phe-OH (Unlabeled)This compound (Labeled)Data Source(s)
Molecular Formula C₂₄H₂₁NO₄¹³C₉C₁₅H₂₁¹⁵NO₄
Molecular Weight 387.43 g/mol 397.36 g/mol
Mass Shift N/A+10 Da
Isotopic Purity N/A≥98 atom % ¹³C, ≥98 atom % ¹⁵N
Appearance White to off-white solid/powderWhite to off-white solid
Melting Point 180-188 °C180-187 °C
Primary Application Solid-Phase Peptide Synthesis (SPPS)SPPS for labeled peptide standards
Storage Temperature 2-8°C2-8°C

Primary Research Applications

The use of this compound is central to several advanced research fields. The dual ¹³C and ¹⁵N labeling provides significant advantages, particularly for achieving high-precision quantification in mass spectrometry and for enabling complex structural analysis in NMR spectroscopy.

  • Quantitative Proteomics : This is the most common application. Labeled peptides synthesized using this compound are used as internal standards for the absolute quantification of target proteins in complex mixtures like cell lysates or plasma. This approach, often part of an Absolute Quantification (AQUA) strategy, is crucial for biomarker validation, drug discovery, and systems biology.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹³C and ¹⁵N are NMR-active isotopes. Incorporating them into peptides and proteins allows for detailed structural and dynamic studies. Dual labeling is essential for advanced, multidimensional NMR experiments (e.g., HNCO, HNCACB) used to determine the three-dimensional structures and folding dynamics of proteins in solution.

  • Metabolic Flux Analysis : The dual labeling enables simultaneous tracing of carbon and nitrogen pathways in cellular metabolism. By supplying cells with the labeled phenylalanine, researchers can track its incorporation into newly synthesized proteins and its conversion into other metabolites, providing a quantitative map of metabolic fluxes.

  • Pharmacokinetic (PK) Studies : Labeled peptides serve as robust tracers in drug metabolism and pharmacokinetic (DMPK) analyses. They allow for the precise tracking of the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drugs.

Logical Relationship of Applications

A This compound B Solid-Phase Peptide Synthesis (SPPS) A->B Building Block C Heavy-Labeled Synthetic Peptide (Mass Shift = +10 Da) B->C Produces D Mass Spectrometry (MS) C->D E Nuclear Magnetic Resonance (NMR) C->E F Quantitative Proteomics (e.g., AQUA, MRM) D->F G Pharmacokinetic (PK) Studies D->G H Metabolic Flux Analysis (C & N) D->H I Protein Structure & Dynamics Analysis E->I

Caption: Logical flow from the labeled amino acid to its primary research applications.

Experimental Protocols and Methodologies

Protocol 1: Synthesis of a Labeled Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating this compound into a peptide sequence using an automated peptide synthesizer.

Objective: To synthesize a peptide with a heavy-labeled phenylalanine residue.

Methodology:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink Amide resin) pre-loaded with the C-terminal amino acid of the desired peptide. Place the resin in the reaction vessel of the synthesizer.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a solution of 20% piperidine in dimethylformamide (DMF). This exposes the free amine group for the next coupling step.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

  • Amino Acid Activation & Coupling:

    • In a separate vial, activate the next amino acid in the sequence (e.g., this compound) by dissolving it with an activating agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.

    • Transfer the activated amino acid solution to the reaction vessel. Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours) to form a new peptide bond.

  • Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence according to the desired order.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection step.

  • Cleavage and Deprotection: Cleave the completed peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane).

  • Purification and Analysis: Precipitate the crude peptide in cold ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the mass and purity of the final labeled peptide using mass spectrometry.

SPPS Experimental Workflow

A 1. Start with Resin-Bound Amino Acid (Fmoc-AA-Resin) B 2. Fmoc Deprotection (20% Piperidine in DMF) A->B C 3. Wash (DMF) B->C D 4. Couple Next Amino Acid (e.g., this compound + Activator) C->D E Repeat Cycle for Each Amino Acid D->E E->B Next AA F 5. Final Deprotection E->F Final AA G 6. Cleave from Resin (TFA Cocktail) F->G H 7. Purify & Analyze (RP-HPLC, Mass Spec) G->H A 1. Spike Known Amount of Heavy Peptide Standard into Biological Sample (e.g., Lysate) B 2. Proteolytic Digestion (e.g., Trypsin) A->B C Sample now contains mixture of 'Light' (Endogenous) and 'Heavy' (Standard) Peptides B->C D 3. LC-MS/MS Analysis (Targeted: MRM or PRM) C->D E 4. Extract Ion Chromatograms (XICs) for Light & Heavy Pairs D->E F 5. Calculate Peak Area Ratio (Light / Heavy) E->F G 6. Determine Absolute Quantity of Endogenous Protein F->G

References

A Technical Guide to Fmoc-L-Phenylalanine-(13C9, 15N) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-L-Phenylalanine-(13C9, 15N), a stable isotope-labeled amino acid crucial for cutting-edge research in proteomics, metabolomics, and structural biology. This document details its commercial availability, key specifications, and methodologies for its application in solid-phase peptide synthesis (SPPS) and other advanced analytical techniques.

Commercial Suppliers and Product Specifications

Fmoc-L-Phenylalanine-(13C9, 15N) is a specialized chemical reagent available from a select number of reputable suppliers. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group essential for peptide synthesis, while the uniform labeling with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) isotopes allows for precise tracking and quantification in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies.[][2]

Below is a comparative table summarizing the product specifications from leading commercial suppliers.

SupplierProduct NameCAS NumberMolecular Weight (Labeled)Isotopic EnrichmentChemical PurityApplications
Cambridge Isotope Laboratories, Inc. L-Phenylalanine-N-Fmoc (¹³C₉, 99%; ¹⁵N, 99%)1217455-27-0397.36 g/mol ¹³C, 99%; ¹⁵N, 99%≥98%Biomolecular NMR, Proteomics[3]
Sigma-Aldrich (Merck) Fmoc-Phe-OH-¹³C₉,¹⁵N1217455-27-0397.36 g/mol ¹³C, 98 atom %; ¹⁵N, 98 atom %≥98% (CP)Peptide Synthesis, Bio NMR
AnaSpec Fmoc-Phe-OH (U-¹³C₉,¹⁵N)Not specifiedNot specifiedNot specifiedNot specifiedPeptide Synthesis[4]
Eurisotop L-PHENYLALANINE-N-FMOC (¹³C₉, 99%; ¹⁵N, 99%)Not specifiedNot specified¹³C, 99%; ¹⁵N, 99%≥98%Not specified

Core Applications in Research

The primary application of Fmoc-L-Phenylalanine-(13C9, 15N) is in the synthesis of "heavy" peptides, which serve as internal standards for quantitative proteomics. This stable isotope labeling approach allows for the precise quantification of proteins and peptides in complex biological samples through methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Multiple Reaction Monitoring (MRM), and Parallel Reaction Monitoring (PRM). The mass shift introduced by the heavy isotopes enables the differentiation of the labeled standard from its endogenous, unlabeled counterpart in a mass spectrometer.

In structural biology, peptides and proteins incorporating this labeled amino acid are instrumental for NMR spectroscopy studies, aiding in structure determination and dynamic analyses.

Experimental Protocols: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized yet detailed protocol for the manual solid-phase synthesis of a peptide incorporating Fmoc-L-Phenylalanine-(13C9, 15N). This protocol is based on the widely adopted Fmoc/tBu strategy.

Materials and Reagents:

  • Appropriate solid support resin (e.g., Rink Amide, Wang resin)

  • Fmoc-L-Phenylalanine-(13C9, 15N) and other required Fmoc-protected amino acids

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a similar carbodiimide-based activator

  • Activation Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, Isopropanol (IPA)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether for precipitation

Methodology:

  • Resin Preparation:

    • Swell the chosen resin in DMF for at least 1 hour in a reaction vessel.

    • If starting with a pre-loaded resin, proceed to step 3. If the first amino acid needs to be loaded, follow the specific resin loading protocols.

  • Initial Fmoc Deprotection (for pre-loaded resin):

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 20-30 minutes at room temperature to remove the Fmoc protecting group.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine.

  • Amino Acid Coupling (Incorporation of Fmoc-L-Phenylalanine-(13C9, 15N)):

    • In a separate vial, dissolve Fmoc-L-Phenylalanine-(13C9, 15N) (3 equivalents relative to resin loading capacity) and HCTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate the carboxyl group. Vortex the mixture for 1 minute.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.

    • Drain the coupling solution and wash the resin with DMF (3-5 times). A Kaiser test can be performed to confirm the completion of the coupling reaction.

  • Chain Elongation:

    • Repeat the deprotection (as in step 2) and coupling (as in step 3) cycles for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and its Fmoc group removed, wash the peptide-resin with DMF, followed by DCM, and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

    • Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Pellet the peptide by centrifugation, decant the ether, and air-dry the pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final, purified isotopically labeled peptide.

Visualizing the Workflow and Biological Context

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a relevant signaling pathway.

spss_workflow start Start: Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash Resin (DMF, DCM) deprotection->wash1 activation Activate Fmoc-L-Phe-(13C9,15N) (HCTU/DIPEA in DMF) wash1->activation coupling Couple Amino Acid to Resin activation->coupling wash2 Wash Resin (DMF) coupling->wash2 cycle Repeat for next Amino Acid? wash2->cycle cycle->deprotection Yes final_cleavage Final Cleavage from Resin (TFA Cocktail) cycle->final_cleavage No precipitation Precipitate Peptide (Cold Diethyl Ether) final_cleavage->precipitation purification Purify Peptide (RP-HPLC) precipitation->purification end End: Lyophilized Heavy Peptide purification->end

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.

signaling_pathway extracellular Extracellular Signal receptor Membrane Receptor extracellular->receptor protein_a Protein Kinase A receptor->protein_a protein_b Protein Kinase B (Target Protein of Interest) protein_a->protein_b Phosphorylation biological_response Biological Response protein_b->biological_response sample_prep Cell Lysis & Protein Extraction biological_response->sample_prep digestion Tryptic Digestion sample_prep->digestion heavy_peptide Add Heavy Peptide Standard (Contains Phe-13C9,15N) digestion->heavy_peptide ms_analysis LC-MS/MS Analysis quantification Quantification of Protein B ms_analysis->quantification heavy_peptide->ms_analysis

Quantitative proteomics workflow for a signaling pathway.

References

Isotopic Purity of Fmoc-Phe-OH-¹³C₉,¹⁵N: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine (Fmoc-Phe-OH) fully labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). High isotopic enrichment of this compound is critical for its applications in quantitative proteomics, biomolecular Nuclear Magnetic Resonance (NMR), and as an internal standard in mass spectrometry-based assays. This document details the significance of isotopic purity, methods for its determination, and typical specifications.

The Significance of Isotopic Purity

Fmoc-Phe-OH-¹³C₉,¹⁵N is a stable isotope-labeled amino acid used extensively in peptide synthesis and research.[1][2] The heavy isotopes (¹³C and ¹⁵N) act as tracers, allowing researchers to differentiate the labeled molecule from its natural-abundance counterpart in complex biological systems.[3][4] The accuracy and precision of experiments, such as quantifying protein turnover or drug metabolism, are directly dependent on the isotopic purity of the labeled compound.[5] Low isotopic enrichment can introduce significant errors in quantification and complicate data analysis.

Quantitative Data: Product Specifications

The isotopic and chemical purity of commercially available Fmoc-Phe-OH-¹³C₉,¹⁵N are key indicators of its quality. The data below represents typical specifications from leading suppliers.

ParameterSpecificationDescription
Isotopic Purity (¹³C) ≥98-99 atom %The percentage of molecules containing ¹³C at all nine carbon positions of the phenylalanine moiety.
Isotopic Purity (¹⁵N) ≥98-99 atom %The percentage of molecules containing ¹⁵N at the nitrogen position.
Chemical Purity ≥98%The percentage of the compound that is Fmoc-Phe-OH-¹³C₉,¹⁵N, as determined by methods like HPLC.
Molecular Weight 397.36 g/mol The molecular weight of the fully labeled compound (C₁₅¹³C₉H₂₁¹⁵NO₄).
Mass Shift M+10The mass difference compared to the unlabeled isotopologue (C₂₄H₂₁NO₄, MW: 387.4 g/mol ).

Experimental Protocols for Isotopic Purity Assessment

The determination of isotopic enrichment for compounds like Fmoc-Phe-OH-¹³C₉,¹⁵N primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z), making it ideal for determining the distribution of isotopes within a molecule. High-resolution mass spectrometry (HRMS) is often employed for its ability to accurately resolve different isotopologues.

Detailed Methodology:

  • Sample Preparation: A stock solution of Fmoc-Phe-OH-¹³C₉,¹⁵N is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration. The sample is further diluted to an appropriate concentration for analysis.

  • Chromatographic Separation (LC-MS): The sample is injected into a Liquid Chromatography (LC) system. A reversed-phase C18 column is typically used to separate the analyte from any potential impurities before it enters the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is commonly used to generate ions of the analyte in the gas phase with minimal fragmentation.

  • Mass Analysis: The mass analyzer scans a range of m/z values to detect the molecular ions corresponding to the unlabeled compound (M), the fully labeled compound (M+10), and any partially labeled intermediates.

  • Data Analysis: The isotopic purity is calculated by comparing the integrated peak intensity of the fully labeled isotopologue (M+10) to the sum of intensities of all relevant isotopologue peaks. Corrections may be necessary to account for the natural isotopic abundance of elements in the molecule.

G Workflow for Isotopic Purity Assessment by Mass Spectrometry cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep1 Dissolve Sample in Appropriate Solvent prep2 Dilute to Working Concentration prep1->prep2 lc Inject into LC System (Chromatographic Separation) prep2->lc esi Electrospray Ionization (ESI) lc->esi ms High-Resolution Mass Analysis esi->ms data1 Extract Ion Chromatograms for Isotopologues ms->data1 data2 Integrate Peak Areas data1->data2 data3 Calculate Relative Intensities & Determine Isotopic Purity data2->data3

Caption: Workflow for isotopic purity assessment using Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information and can directly quantify the abundance of NMR-active nuclei like ¹³C at specific atomic positions.

Detailed Methodology:

  • Sample Preparation: A precise amount of the Fmoc-Phe-OH-¹³C₉,¹⁵N sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: A ¹³C NMR spectrum is acquired. A quantitative ¹³C NMR experiment with a sufficient relaxation delay and proton decoupling is crucial for accurate integration.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected using appropriate software.

  • Purity Calculation: The integral of the peaks corresponding to the nine ¹³C-labeled carbons in the phenylalanine moiety is compared against the integrals of any residual signals at the chemical shifts expected for their ¹²C counterparts. More commonly for highly enriched samples, the purity is confirmed by the absence of ¹²C signals and the clear presence of ¹³C-¹³C coupling patterns. The comparison to an internal standard of known concentration can also be used for quantification.

G Workflow for Isotopic Purity Assessment by NMR Spectroscopy cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep1 Dissolve Sample in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq Acquire Quantitative ¹³C NMR Spectrum prep2->acq proc1 Fourier Transform, Phasing & Baseline Correction acq->proc1 proc2 Integrate Relevant ¹³C Signals proc1->proc2 proc3 Calculate Isotopic Purity from Signal Integrals proc2->proc3

Caption: Workflow for isotopic purity assessment using NMR spectroscopy.

Conclusion

The isotopic purity of Fmoc-Phe-OH-¹³C₉,¹⁵N is a critical parameter that underpins its successful application in advanced research and development. For professionals in drug development and proteomics, verifying the isotopic enrichment using robust analytical methods like high-resolution mass spectrometry and quantitative NMR is essential for generating reliable and reproducible data. The methodologies and specifications outlined in this guide serve as a comprehensive resource for ensuring the quality and suitability of this vital research compound.

References

Applications of Stable Isotope Labeled Amino Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled amino acids have become an indispensable tool in modern biological and biomedical research, enabling precise and quantitative analysis of proteins and metabolic pathways. By incorporating non-radioactive heavy isotopes, such as ¹³C, ¹⁵N, and ²H, into amino acid structures, researchers can differentiate and trace molecules within complex biological systems using mass spectrometry. This technical guide provides a comprehensive overview of the core applications of stable isotope-labeled amino acids, with a focus on quantitative proteomics, metabolic flux analysis, and their role in drug development. Detailed experimental protocols, quantitative data summaries, and visual representations of key biological processes are presented to facilitate a deeper understanding and practical application of these powerful techniques.

Quantitative Proteomics with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling strategy that allows for the accurate relative quantification of protein abundance between different cell populations. The principle lies in growing one population of cells in a medium containing normal ("light") amino acids, while the other population is cultured in a medium where one or more essential amino acids are replaced by their heavy stable isotope-labeled counterparts (e.g., ¹³C₆-Lysine and ¹³C₆,¹⁵N₄-Arginine). After a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acids into the proteome, the cell populations can be subjected to different experimental conditions. The "light" and "heavy" cell lysates are then combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The mass difference between the light and heavy peptides allows for the direct comparison of their respective signal intensities, providing a precise measure of the relative protein abundance.[1][2][3][4]

Applications of SILAC in Proteomics

SILAC has been widely adopted for a variety of applications in proteomics, including:

  • Differential Protein Expression Analysis: Identifying and quantifying changes in protein expression levels in response to various stimuli, such as drug treatment, growth factor stimulation, or disease states.[3]

  • Analysis of Post-Translational Modifications (PTMs): SILAC, coupled with enrichment strategies, enables the quantitative analysis of PTMs like phosphorylation, ubiquitination, and acetylation, providing insights into the regulation of cellular signaling pathways.

  • Protein-Protein Interaction Studies: By combining SILAC with affinity purification-mass spectrometry (AP-MS), specific interaction partners can be distinguished from non-specific background proteins, allowing for the quantitative analysis of protein complexes.

Quantitative Data from SILAC-based Proteomics

The following tables summarize quantitative data from representative SILAC experiments, showcasing its utility in different research areas.

Table 1: Quantitative Analysis of Protein Phosphorylation in Insulin Signaling

This table presents a selection of proteins with significant changes in tyrosine phosphorylation upon insulin stimulation in differentiated brown adipocytes, as determined by SILAC-based phosphoproteomics.

ProteinGene SymbolFold Change (Insulin-stimulated/Control)Function
Insulin receptor substrate 1IRS1>10Insulin receptor signaling
SHC-transforming protein 1SHC1>5Adapter protein in RTK signaling
Phosphoinositide 3-kinase regulatory subunit 1PIK3R1>3PI3K/AKT signaling pathway
Growth factor receptor-bound protein 2GRB2>2Adapter protein in RTK signaling
Protein kinase C deltaPRKCD>1.5Signal transduction

Table 2: Quantitative Analysis of EGF Receptor Signaling

This table highlights proteins that are selectively enriched upon Epidermal Growth Factor (EGF) stimulation in A549 lung adenocarcinoma cells, identified through SILAC and affinity purification.

ProteinGene SymbolFold Change (EGF-stimulated/Unstimulated)Function
Epidermal growth factor receptorEGFR>20Receptor tyrosine kinase
SHC-transforming protein 1SHC1>15Adapter protein in RTK signaling
Growth factor receptor-bound protein 2GRB2>10Adapter protein in RTK signaling
Phospholipase C gamma-1PLCG1>5Signal transduction
Signal transducer and activator of transcription 3STAT3>3Transcription factor

Table 3: Quantitative Analysis of Protein-Protein Interactions

This table illustrates the use of SILAC to identify specific interaction partners of a bait protein through immunoprecipitation. The high H/L ratio indicates a specific interaction.

Bait ProteinInteracting ProteinH/L RatioSignificance
Protein XProtein A>10Specific Interactor
Protein XProtein B1.2Non-specific background
Protein XProtein C>8Specific Interactor
Experimental Protocol: SILAC-based Quantitative Phosphoproteomics

This protocol outlines the key steps for a typical SILAC experiment aimed at quantifying changes in protein phosphorylation.

1. Cell Culture and SILAC Labeling:

  • Culture two populations of cells in parallel. One population is grown in "light" SILAC medium (e.g., DMEM supplemented with normal L-lysine and L-arginine), and the other in "heavy" SILAC medium (e.g., DMEM with ¹³C₆-L-lysine and ¹³C₆,¹⁵N₄-L-arginine).

  • Ensure cells undergo at least five to six doublings to achieve >95% incorporation of the heavy amino acids.

  • Verify labeling efficiency by analyzing a small aliquot of protein extract by mass spectrometry.

2. Experimental Treatment and Cell Lysis:

  • Once complete labeling is confirmed, subject the "heavy" labeled cells to the experimental treatment (e.g., growth factor stimulation) and the "light" labeled cells to a control treatment.

  • Harvest both cell populations and wash with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

3. Sample Mixing and Protein Digestion (In-solution):

  • Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 60°C for 30 minutes.

  • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.

  • Quench the alkylation reaction by adding DTT to a final concentration of 5 mM.

  • Dilute the sample with ammonium bicarbonate (50 mM, pH 8.0) to reduce the denaturant concentration.

  • Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Stop the digestion by adding formic acid to a final concentration of 1%.

4. Phosphopeptide Enrichment (TiO₂):

  • Acidify the peptide mixture with trifluoroacetic acid (TFA).

  • Equilibrate titanium dioxide (TiO₂) beads with loading buffer (e.g., 80% acetonitrile, 6% TFA).

  • Incubate the peptide mixture with the equilibrated TiO₂ beads to allow for the binding of phosphopeptides.

  • Wash the beads with washing buffer to remove non-specifically bound peptides.

  • Elute the phosphopeptides from the beads using an elution buffer (e.g., 50% acetonitrile, 2.5% ammonia).

5. LC-MS/MS Analysis:

  • Desalt the enriched phosphopeptides using a C18 StageTip.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).

6. Data Analysis:

  • Process the raw mass spectrometry data using software such as MaxQuant.

  • Identify peptides and proteins and calculate the heavy/light (H/L) ratios for phosphopeptide quantification.

  • Perform statistical analysis to identify phosphopeptides with significant changes in abundance.

Experimental Workflow for SILAC-based Phosphoproteomics

SILAC_Phosphoproteomics_Workflow cluster_cell_culture Cell Culture & Labeling cluster_treatment Experimental Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Light_Culture Light' Medium (e.g., Arg0, Lys0) Control Control Treatment Light_Culture->Control Heavy_Culture Heavy' Medium (e.g., 13C6-Arg, 13C6-Lys) Stimulation Stimulation (e.g., Growth Factor) Heavy_Culture->Stimulation Cell_Lysis Cell Lysis Control->Cell_Lysis Stimulation->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Mix_Lysates Mix Lysates (1:1) Protein_Quant->Mix_Lysates Digestion In-solution Digestion (Trypsin) Mix_Lysates->Digestion Phospho_Enrich Phosphopeptide Enrichment (TiO2) Digestion->Phospho_Enrich LC_MSMS LC-MS/MS Analysis Phospho_Enrich->LC_MSMS Data_Analysis Data Analysis (e.g., MaxQuant) LC_MSMS->Data_Analysis Quantification Relative Quantification (H/L Ratios) Data_Analysis->Quantification MFA_Workflow cluster_labeling Isotope Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis Cell_Culture Cell Culture Isotope_Addition Add 13C-labeled Amino Acid Cell_Culture->Isotope_Addition Steady_State Incubate to Isotopic Steady-State Isotope_Addition->Steady_State Quenching Quench Metabolism Steady_State->Quenching Extraction Metabolite Extraction Quenching->Extraction MS_Analysis LC-MS or GC-MS Analysis Extraction->MS_Analysis MID_Determination Determine Mass Isotopomer Distributions MS_Analysis->MID_Determination Flux_Calculation Metabolic Flux Calculation MID_Determination->Flux_Calculation Insulin_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS1 IRS1 Insulin_Receptor->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Glucose_Uptake Glucose Uptake AKT->Glucose_Uptake Glycogen_Synthesis Glycogen Synthesis AKT->Glycogen_Synthesis Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis EGF_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Recruits SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation

References

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS) has become the cornerstone of peptide and small protein manufacturing, enabling the efficient construction of complex biomolecules.[1] Among the various strategies, the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection is the most prevalent method today.[1][2] Its popularity stems from the mild, base-labile deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups and resin linkers, making it compatible with a wide array of functionalities, including post-translational modifications.[3]

This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and critical quantitative parameters of Fmoc-SPPS.

Core Principles of Fmoc-SPPS

Fmoc-SPPS is a cyclical process involving the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, typically a resin.[2] The process relies on three foundational pillars:

  • Solid Support (Resin): The synthesis begins on an inert, insoluble polymeric support, such as polystyrene cross-linked with divinylbenzene. This resin is functionalized with a linker that serves as the anchor for the C-terminal amino acid of the peptide. The choice of resin and its linker dictates the C-terminal functionality (e.g., carboxylic acid or amide) of the final peptide.

  • Nα-Fmoc Protection: The α-amino group of each incoming amino acid is protected by the base-labile Fmoc group. This prevents self-polymerization and ensures the peptide chain is elongated in the correct sequence. The Fmoc group is stable under the acidic conditions used for final cleavage but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Side-Chain Protection: The reactive side chains of certain amino acids (e.g., Lys, Asp, Arg) are protected by acid-labile groups (e.g., Boc, tBu, Pbf). These permanent protecting groups remain intact throughout the synthesis cycles and are removed simultaneously with the cleavage of the peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).

The entire synthesis is a series of repeated cycles, with each cycle adding a single amino acid. After the final amino acid is coupled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed in a single step.

The Fmoc-SPPS Workflow

The synthesis of a peptide using Fmoc chemistry follows a well-defined, iterative cycle. Each cycle consists of two main chemical steps: Nα-Fmoc deprotection and amino acid coupling, interspersed with extensive washing steps to remove excess reagents and byproducts.

Fmoc_SPPS_Workflow Overall Fmoc-SPPS Workflow Start Start: Fmoc-AA-Resin Deprotection Step 1: Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle for next Amino Acid Wash2->Cycle Cycle->Deprotection  Yes FinalDeprotection Final Fmoc Deprotection Cycle->FinalDeprotection  No (Final AA) Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) FinalDeprotection->Cleavage End End: Crude Peptide Cleavage->End

A diagram illustrating the iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Quantitative Data Summary

The efficiency and success of Fmoc-SPPS are highly dependent on carefully controlled quantitative parameters. The following tables provide a summary of common resins, coupling reagents, a standard cycle protocol, and cleavage cocktails.

Table 1: Common Resins for Fmoc-SPPS

Resin Name Linker Type C-Terminal Functionality Typical Loading Cleavage Condition
Wang Resin p-alkoxybenzyl alcohol Carboxylic Acid 0.7 - 1.0 mmol/g High % TFA
2-Chlorotrityl Chloride (2-CTC) Resin Trityl Protected Carboxylic Acid 0.7 - 1.0 mmol/g Dilute TFA (e.g., 0.5%)
Rink Amide Resin Amide Linker Amide 0.7 - 1.0 mmol/g High % TFA

| Sieber Amide Resin | Xanthenyl | Amide | 0.7 - 1.0 mmol/g | Low % TFA (1-5%) |

Table 2: Common Coupling Reagents and Conditions

Reagent Full Name Equivalents (AA:Reagent:Base) Activation Time Notes
HBTU 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate 1 : 0.95 : 2 ~2 minutes Common and effective.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate 1 : 0.95 : 2 ~2 minutes Excellent for hindered couplings.
DIC/Oxyma N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate 1 : 1 : 1 5-10 minutes Cost-effective, low racemization risk.

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | 1 : 1 : 2 | ~2 minutes | Used for difficult couplings. |

Table 3: Typical Manual Fmoc-SPPS Cycle Parameters (0.1 mmol scale)

Step Reagent/Solvent Volume Duration Repetitions
1. Resin Swelling DMF 10-15 mL/g 30-60 min 1
2. Fmoc Deprotection 20% Piperidine in DMF 5 mL 2 min 1
20% Piperidine in DMF 5 mL 5-10 min 1
3. Washing DMF 5-8 mL ~30 sec 5-7
4. Coupling Fmoc-AA (4 eq), Activator (3.9 eq), DIPEA (8 eq) in DMF 5 mL 45-120 min 1

| 5. Washing | DMF | 5-8 mL | ~30 sec | 5-7 |

Table 4: Common Cleavage and Deprotection Cocktails

Reagent Name Composition (v/v) Purpose / Recommended For Cleavage Time
TFA/TIS/H₂O 95% : 2.5% : 2.5% General purpose for peptides without sensitive residues like Cys, Met, Trp. 2-3 hours
Reagent K TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%) "Universal" cocktail for peptides containing multiple sensitive residues. 2-4 hours
Reagent B TFA (88%), Phenol (5%), H₂O (5%), Triisopropylsilane (TIS) (2%) "Odorless" alternative for scavenging trityl groups from Cys. 1-2 hours

| Reagent R | TFA (90%), Thioanisole (5%), EDT (3%), Anisole (2%) | Recommended for peptides with Arg(Pmc/Mtr), Cys, His, Trp, Met. | 2-4 hours |

Key Chemical Mechanisms & Visualizations

Fmoc Deprotection Mechanism

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. This initiates an elimination cascade, releasing carbon dioxide and a highly reactive dibenzofulvene (DBF) intermediate. The excess piperidine then acts as a scavenger, trapping the DBF to form a stable adduct, which is washed away.

The base-catalyzed β-elimination mechanism for Fmoc group removal by piperidine.
Peptide Bond Formation (Coupling)

To form a peptide bond, the carboxylic acid of the incoming Fmoc-protected amino acid must be activated. This is typically achieved using carbodiimides (like DIC) or onium salts (like HBTU or HATU). The activator converts the carboxylate into a highly reactive ester (e.g., an O-acylisourea or HOBt/Oxyma ester). This activated intermediate is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide, forming the stable amide (peptide) bond.

Peptide_Coupling Peptide Bond Formation via Onium Salt Activation FmocAA Fmoc-AA-COOH ActiveEster Activated Intermediate (Fmoc-AA-OAt) FmocAA->ActiveEster Activator Activator (e.g., HATU) + Base (e.g., DIPEA) Activator->ActiveEster NucleophilicAttack Nucleophilic Attack ActiveEster->NucleophilicAttack PeptideResin H₂N-Peptide-Resin PeptideResin->NucleophilicAttack NewPeptide Fmoc-AA-Peptide-Resin NucleophilicAttack->NewPeptide

Activation of an Fmoc-amino acid and subsequent peptide bond formation.

Detailed Experimental Protocols

These protocols outline the manual synthesis of a peptide on a 0.1 mmol scale.

Protocol 1: Resin Preparation and Swelling
  • Weigh the desired amount of resin (e.g., 100-140 mg for a resin with 0.7-1.0 mmol/g loading) and place it into a fritted reaction vessel.

  • Add DMF (approx. 10-15 mL per gram of resin) to cover the resin.

  • Gently agitate the resin suspension for 30-60 minutes at room temperature to allow for complete swelling of the resin beads.

  • After swelling, drain the DMF by applying gentle vacuum or nitrogen pressure.

Protocol 2: First Amino Acid Loading (for Wang Resin)
  • Swell the Wang resin as described in Protocol 1.

  • In a separate vial, dissolve the first Fmoc-amino acid (4 equivalents relative to resin loading) and HOBt (4 equivalents) in a minimal amount of DMF.

  • Add this solution to the resin.

  • In another vial, dissolve DMAP (0.1 equivalents) in DMF.

  • Add DIC (4 equivalents) to the resin mixture, followed immediately by the DMAP solution.

  • Agitate the mixture for 2-4 hours at room temperature.

  • To cap any unreacted hydroxyl groups, add an excess of acetic anhydride and pyridine and agitate for 30 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

Protocol 3: Standard Synthesis Cycle
  • Fmoc Deprotection:

    • Add 20% (v/v) piperidine in DMF to the resin-bound peptide.

    • Agitate for 2 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 7-10 minutes.

    • Drain the solution. The completion of this step can be monitored by checking the UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate.

  • Washing:

    • Wash the resin 5-7 times with DMF to completely remove piperidine and the adduct. A colorimetric test (e.g., Kaiser or Ninhydrin test) can be performed on a few beads to confirm the presence of a free primary amine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (4 equivalents) with a coupling agent (e.g., HBTU, 3.9 equivalents) and a base (e.g., DIPEA, 8 equivalents) in DMF for approximately 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 45-120 minutes at room temperature.

    • Perform a ninhydrin test to confirm reaction completion (a negative result indicates a complete coupling). If the test is positive, the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Repeat: Return to step 1 for the next amino acid in the sequence.

Protocol 4: Final Cleavage and Deprotection
  • After the final coupling and washing steps, perform a final Fmoc deprotection (Protocol 3, Step 1).

  • Wash the peptide-resin thoroughly with DMF (5x), followed by dichloromethane (DCM) (5x).

  • Dry the peptide-resin under a high vacuum for at least 1 hour.

  • Prepare the appropriate cleavage cocktail (see Table 4). A common choice is TFA/TIS/H₂O (95:2.5:2.5).

  • Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin through a fritted funnel and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

  • Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (typically by RP-HPLC) and characterization (e.g., Mass Spectrometry).

References

An In-depth Technical Guide to Fmoc-Phe-OH-13C9,15N for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-Phe-OH-13C9,15N, a stable isotope-labeled amino acid, and its application in solid-phase peptide synthesis (SPPS). It is designed to be a technical resource for researchers and professionals in the fields of peptide chemistry, proteomics, and drug development.

Introduction to this compound

This compound is a derivative of the amino acid L-phenylalanine that has been isotopically labeled. In this compound, all nine carbon atoms are replaced with the stable isotope carbon-13 (¹³C), and the nitrogen atom is replaced with the stable isotope nitrogen-15 (¹⁵N). The fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group, making it suitable for use in Fmoc-based solid-phase peptide synthesis.

The primary utility of incorporating this labeled amino acid into a peptide is to introduce a specific mass shift. This allows the resulting peptide to be distinguished from its unlabeled counterpart by mass spectrometry, a technique crucial for quantitative proteomics and metabolic flux analysis.

Physicochemical Properties and Specifications

Accurate characterization of this compound is essential for its successful application in peptide synthesis. The following table summarizes its key quantitative data.

PropertyValue
Molecular Formula ¹³C₉C₁₅H₂₁¹⁵NO₄
Molecular Weight 397.36 g/mol
Isotopic Purity ≥98 atom % ¹³C; ≥98 atom % ¹⁵N
Chemical Purity ≥98%
Appearance Solid
Optical Activity [α]20/D -37°, c = 1 in DMF
Melting Point 180-187 °C
Storage Temperature 2-8°C

Applications in Research and Drug Development

The use of peptides synthesized with this compound is integral to several advanced research areas:

  • Quantitative Proteomics: Labeled peptides serve as internal standards for the precise quantification of proteins in complex biological samples. This is particularly valuable in biomarker discovery and validation.

  • Metabolic Flux Analysis: By tracing the incorporation of the stable isotopes, researchers can elucidate metabolic pathways and quantify the flow of metabolites within a biological system.

  • Nuclear Magnetic Resonance (NMR) Studies: The presence of ¹³C and ¹⁵N isotopes is beneficial for certain NMR experiments, aiding in the structural determination of peptides and proteins.

  • Pharmacokinetic Studies: Labeled peptides can be used as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drugs.

Experimental Protocol: Incorporation of this compound via Fmoc-SPPS

This section provides a detailed protocol for the manual solid-phase synthesis of a peptide incorporating this compound.

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF) (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Protocol Steps:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of OxymaPure®/HOBt in DMF.

    • Add 3-5 equivalents of DIC to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours.

    • Wash the resin with DMF (3-5 times).

  • Incorporation of this compound:

    • Follow the same procedure as for standard amino acid coupling. Due to the slightly higher molecular weight of the labeled amino acid, ensure complete dissolution.

    • It is advisable to perform a coupling test (e.g., Kaiser test) to ensure the reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Repeat Deprotection and Coupling Cycles: Repeat steps 2 and 3 (or 4 for the labeled residue) for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry.

Visualizing Workflows and Pathways

Diagrams created using the DOT language can effectively illustrate the experimental workflows and biological pathways relevant to the use of this compound.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Deprotection->Coupling Repeat n-1 times Labeled_Coupling Labeled AA Coupling (this compound) Deprotection->Labeled_Coupling At desired position Coupling->Deprotection Final_Deprotection Final Fmoc Deprotection Coupling->Final_Deprotection Labeled_Coupling->Deprotection Labeled_Coupling->Final_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis incorporating a labeled amino acid.

Metabolic_Flux_Analysis cluster_Cell Cellular Metabolism Labeled_Peptide Labeled Peptide (containing Phe-13C9,15N) Proteolysis Proteolysis Labeled_Peptide->Proteolysis Labeled_Phe Phe-13C9,15N Proteolysis->Labeled_Phe Metabolic_Pathways Metabolic Pathways Labeled_Phe->Metabolic_Pathways Labeled_Metabolites Labeled Metabolites Metabolic_Pathways->Labeled_Metabolites Mass_Spec Mass Spectrometry (Quantification of Labeled Metabolites) Labeled_Metabolites->Mass_Spec Flux_Analysis Flux Analysis Software Mass_Spec->Flux_Analysis

Caption: Conceptual workflow for metabolic flux analysis using a labeled peptide.

Troubleshooting and Considerations

While Fmoc-SPPS is a robust technique, challenges can arise, particularly when working with modified amino acids.

ProblemPossible CauseSuggested Solution
Incomplete Coupling of Labeled Amino Acid Steric hindrance from the Fmoc group and the bulky side chain.- Increase coupling time.- Perform a double coupling.- Use a more potent coupling reagent like HATU.
Low Yield of Final Peptide - Incomplete deprotection or coupling at various stages.- Aggregation of the growing peptide chain.- Monitor each step with a qualitative test (e.g., Kaiser test).- Use a high-swelling resin.- Incorporate pseudo-prolines or other disruption elements in "difficult" sequences.
Side Reactions during Cleavage Scavengers in the cleavage cocktail are insufficient to protect sensitive residues.Ensure the appropriate scavengers are used based on the peptide sequence (e.g., TIS for trityl-protected residues).

Conclusion

This compound is a powerful tool for researchers and drug developers, enabling precise quantitative analysis in proteomics and detailed investigation of metabolic pathways. A thorough understanding of its properties and the nuances of its incorporation into peptides via SPPS is crucial for achieving high-quality results. This guide provides a foundational understanding and practical protocols to facilitate the successful use of this valuable isotopically labeled amino acid.

Methodological & Application

Application Notes and Protocols for the Use of Fmoc-Phe-OH-¹³C₉,¹⁵N in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the stable isotope-labeled amino acid, Fmoc-Phe-OH-¹³C₉,¹⁵N, in solid-phase peptide synthesis (SPPS). The use of such labeled amino acids is pivotal for a range of applications, including quantitative proteomics, metabolic studies, and the structural analysis of peptides by nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Core Principles and Applications

Fmoc-Phe-OH-¹³C₉,¹⁵N is an isotopically labeled variant of Fmoc-L-phenylalanine, where all nine carbon atoms are replaced with the stable isotope ¹³C, and the nitrogen atom is replaced with ¹⁵N.[1] This labeling results in a predictable mass shift, making it an invaluable tool for researchers. The chemical properties of the labeled amino acid are identical to its natural counterpart, ensuring its seamless integration into standard Fmoc-SPPS protocols.[]

Key Applications Include:

  • Quantitative Proteomics: Labeled peptides synthesized with Fmoc-Phe-OH-¹³C₉,¹⁵N serve as ideal internal standards for the accurate quantification of target peptides in complex biological samples using mass spectrometry.[3] The known mass difference between the labeled and unlabeled peptide allows for precise ratiometric analysis.

  • NMR Structural Studies: The incorporation of ¹³C and ¹⁵N isotopes enhances the sensitivity and resolution of NMR spectroscopy, facilitating the determination of peptide and protein structures and dynamics.

  • Metabolic Flux Analysis: Tracking the incorporation of labeled amino acids into proteins and peptides provides insights into metabolic pathways and protein turnover rates.

  • Peptide-Based Drug Development: Labeled peptides can be used in pharmacokinetic and pharmacodynamic studies to trace the fate of a drug candidate in vivo and in vitro.

Data Presentation

The primary quantitative data associated with the use of Fmoc-Phe-OH-¹³C₉,¹⁵N is the mass difference it introduces into a peptide. This mass shift is a critical parameter for mass spectrometry-based applications.

Table 1: Properties of Fmoc-Phe-OH-¹³C₉,¹⁵N

PropertyValueReference
Chemical Formula¹³C₉H₅¹³CH₂¹³CH(¹⁵NH-Fmoc)¹³CO₂H
Molecular Weight397.36 g/mol
Isotopic Purity≥98 atom % ¹³C, ≥98 atom % ¹⁵N
Mass Shift (vs. unlabeled)+10 Da
AppearanceSolid
Storage Temperature2-8°C

Table 2: Expected Mass Spectrometry Data for a Hypothetical Peptide (Ac-Gly-Phe-Ala-NH₂) Synthesized with and without Fmoc-Phe-OH-¹³C₉,¹⁵N

Peptide VariantSequenceMonoisotopic Mass (Da)
Unlabeled (Light)Ac-Gly-Phe-Ala-NH₂305.16
Labeled (Heavy)Ac-Gly-[Phe-¹³C₉,¹⁵N]-Ala-NH₂315.16

Experimental Protocols

The following protocols are based on standard Fmoc solid-phase peptide synthesis methodologies and have been adapted to incorporate the use of Fmoc-Phe-OH-¹³C₉,¹⁵N. Given the higher cost of isotopically labeled amino acids, it is recommended to use a slightly lower excess of the labeled reagent compared to standard amino acids to minimize waste.

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines the manual steps for incorporating Fmoc-Phe-OH-¹³C₉,¹⁵N into a growing peptide chain on a solid support resin.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide or Wang resin)

  • Fmoc-Phe-OH-¹³C₉,¹⁵N

  • Standard Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., DIPEA or 2,4,6-collidine)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF and IPA to remove residual piperidine and byproducts.

  • Coupling of Fmoc-Phe-OH-¹³C₉,¹⁵N:

    • Dissolve Fmoc-Phe-OH-¹³C₉,¹⁵N (typically 1.5-2 equivalents relative to the resin substitution) and the coupling reagent in DMF.

    • Add the base (e.g., DIPEA) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold ether and purify using techniques such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: Automated Solid-Phase Peptide Synthesis

For automated synthesis, the protocol is similar but programmed into the synthesizer.

Reagent Preparation for Automated Synthesizer (0.10 mmol scale):

  • Fmoc-Phe-OH-¹³C₉,¹⁵N: 0.20 M in DMF

  • Standard Fmoc-amino acids: 0.50 M in DMF

  • Activator (e.g., DIC): 0.75 M in DMF

  • Activator Base (e.g., Oxyma): 0.26 M in DMF

  • Deprotection Reagent: 25% (v/v) pyrrolidine in DMF

Automated Synthesis Cycle for Labeled Residue:

  • Fmoc-Deprotection: The synthesizer will perform a standard deprotection cycle.

  • Washing: The system will execute a series of DMF washes.

  • Coupling: A specific coupling cycle for the labeled amino acid should be programmed with a slightly extended coupling time (e.g., 2 minutes at 105°C for microwave-assisted synthesis) to ensure complete reaction.

  • Washing: Post-coupling washes with DMF are performed.

  • The synthesis continues with the standard protocol for the remaining amino acids.

Visualizations

spss_workflow start Start: Fmoc-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (HPLC) cleavage->purification end Labeled Peptide purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

quantitative_proteomics_workflow synthesis Synthesize Heavy Peptide (with Fmoc-Phe-OH-¹³C₉,¹⁵N) spike_in Spike-in Heavy Peptide (Internal Standard) synthesis->spike_in sample_prep Prepare Biological Sample (e.g., Cell Lysate) sample_prep->spike_in digestion Protein Digestion (e.g., Trypsin) spike_in->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis: Quantify Light vs. Heavy Peptide Ratio lc_ms->data_analysis result Accurate Quantification of Target Peptide data_analysis->result

Caption: Quantitative proteomics workflow using a labeled peptide.

signaling_pathway_inhibition ligand Ligand receptor Receptor ligand->receptor Binds downstream Downstream Signaling (e.g., Kinase Cascade) receptor->downstream Activates peptide Synthesized Peptide Inhibitor peptide->receptor Blocks Binding response Cellular Response (e.g., Proliferation) downstream->response Leads to

Caption: Peptide-based inhibition of a signaling pathway.

References

Application Notes and Protocols for Fmoc-Phe-OH-¹³C₉,¹⁵N as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of amino acids is critical in various fields, including proteomics, drug metabolism, and clinical diagnostics. Phenylalanine, an essential amino acid, is a precursor to tyrosine and several neurotransmitters; its accurate measurement is crucial for studying metabolic pathways and diagnosing diseases such as phenylketonuria (PKU). Stable isotope dilution analysis (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for high-precision quantitative bioanalysis. This method utilizes a stable isotope-labeled (SIL) internal standard that is chemically identical to the analyte but has a different mass.

Fmoc-Phe-OH-¹³C₉,¹⁵N is a high-purity, protected, stable isotope-labeled form of phenylalanine. The incorporation of nine ¹³C atoms and one ¹⁵N atom results in a mass shift of +10 Da compared to the natural isotopologue. While primarily synthesized for incorporation into peptides for quantitative proteomics, it can also be utilized as an internal standard for the accurate quantification of phenylalanine in various biological matrices. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group can be removed during sample preparation to yield the labeled phenylalanine. This application note provides detailed protocols and theoretical frameworks for the use of Fmoc-Phe-OH-¹³C₉,¹⁵N as an internal standard in mass spectrometry.

Principle of Stable Isotope Dilution Analysis (SIDA)

The core principle of SIDA is the addition of a known amount of a stable isotope-labeled version of the analyte to the sample at the earliest stage of sample preparation. This SIL internal standard (in this case, ¹³C₉,¹⁵N-Phenylalanine derived from Fmoc-Phe-OH-¹³C₉,¹⁵N) behaves identically to the endogenous analyte throughout all subsequent steps, including extraction, derivatization, and chromatographic separation. Because the SIL internal standard and the analyte co-elute and are detected simultaneously by the mass spectrometer, any sample loss or variation in ionization efficiency will affect both compounds equally. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification.

Quantitative Data

While specific quantitative validation data for the direct use of Fmoc-Phe-OH-¹³C₉,¹⁵N as an internal standard for free phenylalanine analysis is not extensively published, the following tables represent typical performance characteristics of LC-MS/MS methods for amino acid quantification using other stable isotope-labeled phenylalanine standards (e.g., Phenylalanine-d5 or ¹³C₆-Phenylalanine). These values should be considered illustrative and would require validation for the specific matrix and instrumentation used.

Table 1: Representative Calibration Curve Parameters for Phenylalanine Quantification

ParameterTypical Value
Linearity Range (µM)0.1 - 200
Correlation Coefficient (r²)> 0.995
Weighting Factor1/x or 1/x²

Table 2: Representative Method Validation Parameters

ParameterTypical Value
Limit of Detection (LOD) (µM)0.05
Limit of Quantification (LOQ) (µM)0.1
Accuracy (% Recovery)
Low QC (0.3 µM)95 - 105%
Medium QC (50 µM)98 - 102%
High QC (150 µM)97 - 103%
Precision (% RSD)
Intra-day Precision< 10%
Inter-day Precision< 15%

Experimental Protocols

Preparation of Internal Standard Stock and Working Solutions
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh a suitable amount of Fmoc-Phe-OH-¹³C₉,¹⁵N and dissolve it in dimethylformamide (DMF) to a final concentration of 1 mg/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL. This working solution will be used to spike samples.

Sample Preparation from Plasma/Serum

This protocol describes the extraction of phenylalanine from a plasma or serum sample and the removal of the Fmoc protecting group.

  • Sample Spiking: To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the 10 µg/mL internal standard working solution. Vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Fmoc Deprotection: Add 50 µL of 20% piperidine in DMF to the supernatant. Incubate at room temperature for 30 minutes.

  • Evaporation: Dry the sample under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation from Tissue Homogenate
  • Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Protein Quantification: Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).

  • Sample Spiking and Extraction: Follow the same procedure as for plasma/serum (steps 1-7 in section 2), starting with an aliquot of the homogenate equivalent to a specific amount of protein (e.g., 1 mg).

LC-MS/MS Analysis

The following are typical starting parameters that should be optimized for the specific instrumentation.

Liquid Chromatography (LC) Parameters:

ParameterSetting
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, followed by re-equilibration
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions See Table 3

Table 3: MRM Transitions for Phenylalanine and ¹³C₉,¹⁵N-Phenylalanine

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Phenylalanine (Analyte)166.1120.115
¹³C₉,¹⁵N-Phenylalanine (IS)176.1130.115

Note: The precursor and product ions should be optimized for the specific mass spectrometer used.

Data Analysis

  • Integrate the peak areas for the analyte (Phenylalanine) and the internal standard (¹³C₉,¹⁵N-Phenylalanine) for each sample, standard, and quality control.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to determine the slope, intercept, and correlation coefficient (r²).

  • Calculate the concentration of phenylalanine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

G cluster_workflow Experimental Workflow sample Biological Sample (Plasma, Tissue, etc.) spike Spike with Fmoc-Phe-OH-¹³C₉,¹⁵N Internal Standard sample->spike extract Protein Precipitation & Analyte Extraction spike->extract deprotect Fmoc Deprotection extract->deprotect reconstitute Dry & Reconstitute deprotect->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data Data Analysis (Peak Area Ratio vs. Concentration) lcms->data quant Quantification of Phenylalanine data->quant

Caption: Workflow for Phenylalanine Quantification.

G cluster_pathway Phenylalanine Metabolism Pathway Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase (PAH) Phenylpyruvate Phenylpyruvate (Alternative Pathway in PKU) Phe->Phenylpyruvate Protein Protein Synthesis Phe->Protein DOPA L-DOPA Tyr->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Phenylalanine Metabolism Overview.

Unlocking Molecular Insights: Fmoc-Phe-OH-13C9,15N in Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-L-Phenylalanine (U-¹³C₉, ¹⁵N) (Fmoc-Phe-OH-¹³C₉,¹⁵N) is a stable isotope-labeled amino acid that serves as a powerful tool in nuclear magnetic resonance (NMR) spectroscopy for the detailed study of peptide and protein structure, dynamics, and interactions. By replacing the naturally low-abundance ¹²C and ¹⁴N isotopes with NMR-active ¹³C and ¹⁵N, this reagent enables a suite of advanced NMR experiments with enhanced sensitivity and resolution. This document provides detailed application notes and protocols for the use of Fmoc-Phe-OH-¹³C₉,¹⁵N in biomolecular NMR studies, particularly focusing on its incorporation into synthetic peptides for structural analysis.

Applications in NMR Spectroscopy

The uniform labeling of the phenylalanine residue with nine ¹³C atoms and one ¹⁵N atom provides a rich set of probes for investigating the local environment and global properties of a peptide or protein.

  • Structural Determination: The ¹³C and ¹⁵N labels allow for the measurement of through-bond and through-space correlations, providing critical distance and dihedral angle restraints for high-resolution 3D structure calculation of peptides and proteins in both solution and solid-state NMR.[1][2]

  • Dynamic Studies: Isotope labeling is essential for relaxation experiments that probe the dynamics of the peptide backbone and amino acid side chains over a wide range of timescales. This information is crucial for understanding protein function, folding, and allostery.

  • Interaction Studies: Labeled peptides can be used to study their interactions with other molecules, such as proteins, nucleic acids, or small molecule drug candidates. Chemical shift perturbation mapping upon ligand binding can identify binding interfaces and conformational changes.

  • Spectral Simplification and Assignment: Selective incorporation of labeled amino acids into a larger unlabeled protein simplifies complex NMR spectra, aiding in the unambiguous assignment of resonances.[3]

Quantitative Data Summary

The incorporation of Fmoc-Phe-OH-¹³C₉,¹⁵N into a peptide allows for the extraction of valuable quantitative NMR parameters. The following table summarizes typical chemical shift ranges for phenylalanine in peptides.

AtomTypical ¹³C Chemical Shift Range (ppm)Notes
Cα (Alpha)53 - 58Sensitive to backbone conformation (φ, ψ angles).
Cβ (Beta)37 - 42Influenced by side-chain rotameric state.
Cγ (Gamma)135 - 140Non-protonated aromatic carbon. Its chemical shift is sensitive to the local electrostatic environment.[4]
Cδ (Delta)128 - 132Aromatic ring carbons.
Cε (Epsilon)126 - 130Aromatic ring carbons.
Cζ (Zeta)124 - 128Aromatic ring carbon.
C' (Carbonyl)170 - 176Backbone carbonyl carbon.
Atom Typical ¹⁵N Chemical Shift (ppm) Notes
N (Amide)110 - 130Backbone amide nitrogen. Highly sensitive to hydrogen bonding and local secondary structure. The ¹J(N,H) coupling constant (typically ~90-95 Hz) provides additional structural information.

Note: Chemical shifts are highly dependent on the local chemical environment, including secondary structure, solvent exposure, and interactions with neighboring residues. The values presented are typical ranges and may vary.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Phe-OH-¹³C₉,¹⁵N into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing a ¹³C,¹⁵N-labeled phenylalanine residue.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-Phe-OH-¹³C₉,¹⁵N

  • Other required Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and add fresh 20% piperidine in DMF, then shake for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (for unlabeled residues):

    • Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Shake at room temperature for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

    • Once complete, drain the coupling solution and wash the resin with DMF (3-5 times).

  • Incorporation of Fmoc-Phe-OH-¹³C₉,¹⁵N:

    • Follow the same procedure as in step 3, using Fmoc-Phe-OH-¹³C₉,¹⁵N as the amino acid to be coupled.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid is coupled, perform a final deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the TFA cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the mass of the purified, labeled peptide by mass spectrometry.

Protocol 2: 2D ¹H-¹³C HSQC NMR of a ¹³C-labeled Phenylalanine-containing Peptide

This protocol describes the setup for a standard 2D Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate the protons with their directly attached ¹³C nuclei in the labeled phenylalanine residue.

Sample Preparation:

  • Dissolve the purified, lyophilized peptide containing the ¹³C,¹⁵N-labeled phenylalanine in a suitable NMR buffer (e.g., 90% H₂O / 10% D₂O, phosphate buffer, pH 6.5). Typical concentrations range from 0.5 to 2 mM.

  • Transfer the sample to a high-quality NMR tube.

NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

  • Tuning and Matching: Tune and match the probe for ¹H and ¹³C frequencies.

  • Locking and Shimming: Lock onto the D₂O signal and shim the magnetic field to achieve good homogeneity.

  • Pulse Sequence: Select a standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcetf3gpsi).

  • Acquisition Parameters (Example for a 600 MHz spectrometer):

    • ¹H Dimension (F2):

      • Spectral Width (SW): 12-16 ppm (centered around 4.7 ppm).

      • Number of complex points (TD): 2048.

    • ¹³C Dimension (F1):

      • Spectral Width (SW):

        • For aromatic region: ~30-40 ppm (centered around 125 ppm).

        • For aliphatic region: ~50-60 ppm (centered around 40 ppm).

      • Number of increments (TD): 256-512.

    • Recycle Delay (d1): 1.5 - 2.0 seconds.

    • Number of Scans (ns): 8-64 (depending on sample concentration).

    • ¹J(C,H) coupling constant: Set to an average value of ~145 Hz.

  • Data Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform Fourier transformation.

    • Phase correct the spectrum.

    • Reference the spectrum using an internal or external standard.

Visualizations

SPPS_Workflow start Start: Fmoc-Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF) deprotect1->wash1 couple_aa 3. Couple Unlabeled Fmoc-Amino Acid wash1->couple_aa wash2 Wash (DMF) couple_aa->wash2 deprotect2 Fmoc Deprotection wash2->deprotect2 wash3 Wash (DMF) deprotect2->wash3 couple_phe 4. Couple Fmoc-Phe-OH-13C9,15N wash3->couple_phe wash4 Wash (DMF) couple_phe->wash4 repeat Repeat Steps 2-3 for remaining AAs wash4->repeat final_deprotect 5. Final Fmoc Deprotection repeat->final_deprotect wash5 Wash (DCM) final_deprotect->wash5 cleave 6. Cleavage (TFA Cocktail) wash5->cleave precipitate 7. Precipitation (Cold Ether) cleave->precipitate purify 8. Purification (RP-HPLC) precipitate->purify end End: Purified Labeled Peptide purify->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

HSQC_Logic sample Labeled Peptide Sample in NMR Tube spectrometer High-Field NMR Spectrometer sample->spectrometer pulse_seq 1. Apply ¹H-¹³C HSQC Pulse Sequence spectrometer->pulse_seq magnetization Magnetization Transfer: ¹H → ¹³C pulse_seq->magnetization evolution 2. ¹³C Chemical Shift Evolution (t₁) magnetization->evolution transfer_back Magnetization Transfer: ¹³C → ¹H evolution->transfer_back acquisition 3. ¹H Signal Acquisition (t₂) transfer_back->acquisition ft 4. 2D Fourier Transform (t₁ and t₂) acquisition->ft spectrum 2D HSQC Spectrum (¹H vs ¹³C) ft->spectrum

References

Application Notes and Protocols for Cell-Free Protein Synthesis with Labeled Fmoc-Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-free protein synthesis (CFPS) has emerged as a powerful and versatile platform for the rapid production and engineering of proteins.[1] Its open nature allows for the direct manipulation of the reaction environment and the incorporation of non-canonical amino acids (ncAAs), offering significant advantages over traditional in vivo expression systems.[2][3] This is particularly useful for producing toxic proteins, membrane proteins, and for site-specific labeling of proteins for downstream applications.[3][4]

One class of labeled amino acids of interest is those modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. While traditionally used as a protecting group in solid-phase peptide synthesis (SPPS) due to its base-lability, the bulky and hydrophobic nature of the Fmoc group itself can serve as a unique label for studying protein folding, interaction, and for the development of novel protein-based biomaterials.

These application notes provide a detailed overview and protocols for the incorporation of Fmoc-labeled amino acids into proteins using an E. coli-based cell-free protein synthesis system. The protocols described are based on established methods for the incorporation of other bulky non-canonical amino acids, as the direct use of Fmoc-amino acids as a permanent label in CFPS is an emerging area.

Principle of Incorporation

The site-specific incorporation of an Fmoc-labeled amino acid into a target protein via CFPS relies on the utilization of a nonsense codon (e.g., the amber stop codon, UAG) and an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair or, more commonly for bulky adducts, a pre-charged suppressor tRNA. The general workflow involves:

  • Preparation of Fmoc-Aminoacyl-tRNA: The Fmoc-labeled amino acid is charged onto a suppressor tRNA that recognizes the amber codon. This can be achieved through chemical or enzymatic methods.

  • CFPS Reaction Setup: The pre-charged Fmoc-aminoacyl-tRNA is added to the CFPS reaction mixture, which contains the cell extract (e.g., S30), energy source, nucleotides, the other 19 canonical amino acids, and the DNA template encoding the target protein with an in-frame amber codon at the desired labeling site.

  • Translation and Incorporation: During translation, when the ribosome encounters the amber codon, the Fmoc-aminoacyl-tRNA binds to the ribosomal A-site, and the Fmoc-amino acid is incorporated into the growing polypeptide chain.

  • Protein Expression and Purification: The full-length, Fmoc-labeled protein is produced and can be purified for downstream analysis.

Experimental Workflow

G cluster_0 Preparation of Fmoc-Aminoacyl-tRNA cluster_1 Cell-Free Protein Synthesis Reaction cluster_2 Analysis and Purification Fmoc_AA Fmoc-Amino Acid Aminoacylation Chemical or Enzymatic Aminoacylation Fmoc_AA->Aminoacylation tRNA Suppressor tRNA (e.g., tRNA-CUA) tRNA->Aminoacylation Fmoc_tRNA Fmoc-Aminoacyl-tRNA Aminoacylation->Fmoc_tRNA Reaction Incubation (e.g., 2-4 hours at 30-37°C) Fmoc_tRNA->Reaction CFPS_Mix CFPS Master Mix (S30 extract, energy, NTPs, 19 AAs) CFPS_Mix->Reaction DNA_Template DNA Template with Amber Codon (TAG) DNA_Template->Reaction Labeled_Protein Fmoc-Labeled Protein Reaction->Labeled_Protein Analysis SDS-PAGE / Western Blot Labeled_Protein->Analysis Purification Affinity Chromatography (e.g., His-tag) Labeled_Protein->Purification Final_Product Purified Fmoc-Labeled Protein Purification->Final_Product

Caption: Workflow for CFPS with Fmoc-amino acids.

Quantitative Data Summary

The efficiency of incorporating bulky non-canonical amino acids like Fmoc-derivatives can vary depending on the specific amino acid, the position within the protein, and the CFPS system used. While specific data for Fmoc-amino acid incorporation is limited, the following table provides expected yields based on data from other bulky ncAAs.

ParameterE. coli S30 CFPS System (Batch Mode)E. coli S30 CFPS System (Dialysis Mode)
Target Protein e.g., Green Fluorescent Protein (GFP)e.g., Dihydrofolate Reductase (DHFR)
ncAA Bulky Lysine derivativeBulky Phenylalanine derivative
Incorporation Sites Single siteSingle site
Typical Yield (Full-Length Protein) 0.1 - 0.5 mg/mL0.5 - 1.0 mg/mL
Incorporation Efficiency 30 - 60%50 - 80%
Purity (Post-Purification) >90%>95%

Note: Yields and efficiencies are estimates and should be optimized for each specific protein and Fmoc-amino acid.

Detailed Protocols

Protocol 1: Preparation of Fmoc-Aminoacyl-tRNA

This protocol outlines a general method for the chemical aminoacylation of a suppressor tRNA, a common strategy for ncAAs that are poor substrates for endogenous or orthogonal synthetases.

Materials:

  • Fmoc-L-amino acid cyanomethyl ester

  • Suppressor tRNA (e.g., yeast tRNAPheCUA, truncated to remove the 3'-CA)

  • pdCpA dinucleotide

  • T4 RNA Ligase

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 15 mM MgCl₂, 3.3 mM DTT, 1 mM ATP)

  • Nuclease-free water

Procedure:

  • Chemical Acylation of pdCpA:

    • Dissolve the Fmoc-L-amino acid cyanomethyl ester in a suitable organic solvent (e.g., DMSO).

    • Dissolve pdCpA in a buffered aqueous solution.

    • Mix the two solutions and incubate at room temperature for 2-4 hours to form Fmoc-aminoacyl-pdCpA.

    • Purify the product using reverse-phase HPLC.

  • Ligation to Truncated tRNA:

    • In a nuclease-free tube, combine the purified Fmoc-aminoacyl-pdCpA, truncated suppressor tRNA, and T4 RNA Ligase in the reaction buffer.

    • Incubate at 37°C for 30-60 minutes.

    • Purify the full-length, charged Fmoc-aminoacyl-tRNA by phenol-chloroform extraction and ethanol precipitation.

  • Quantification and Storage:

    • Resuspend the purified tRNA in nuclease-free water.

    • Determine the concentration by measuring absorbance at 260 nm.

    • Store aliquots at -80°C until use.

Protocol 2: Cell-Free Protein Synthesis with Fmoc-Aminoacyl-tRNA

This protocol describes the setup of a batch-format CFPS reaction using an E. coli S30 extract.

Materials:

  • S30 Extract based CFPS Kit (commercial or lab-prepared)

  • DNA template (plasmid or PCR product) with a T7 promoter and an in-frame amber (TAG) codon at the desired labeling site.

  • Fmoc-aminoacyl-tRNA (from Protocol 1)

  • Nuclease-free water

Procedure:

  • Thaw Reagents: On ice, thaw the S30 extract, amino acid mixture (lacking the amino acid to be replaced if using a residue-specific approach, though not recommended for this site-specific method), energy solution, and other kit components.

  • Prepare CFPS Reaction Mix: In a nuclease-free microcentrifuge tube on ice, combine the following components in the order recommended by the manufacturer. A typical reaction might include:

    • S30 Extract

    • Reaction Buffer

    • Amino Acid Mixture (all 20 canonical amino acids)

    • Energy Source (e.g., phosphoenolpyruvate)

    • DNA Template (10-20 nM final concentration)

    • T7 RNA Polymerase

    • Fmoc-aminoacyl-tRNA (50-200 µg/mL final concentration)

    • Nuclease-free water to the final reaction volume (e.g., 15-50 µL)

  • Incubation: Gently mix the reaction by pipetting. Incubate at 30-37°C for 2-4 hours. For higher yields, a dialysis-based system can be used, with incubation times extended to 16-24 hours.

  • Analysis of Expression:

    • To confirm protein expression and incorporation of the Fmoc-amino acid, analyze a small aliquot of the reaction mixture by SDS-PAGE.

    • The full-length labeled protein should be visible by Coomassie staining or confirmed by Western blot using an antibody against a tag (e.g., His-tag) on the protein. The presence of a truncated product may indicate inefficient suppression of the amber codon.

Challenges and Considerations

The ribosomal incorporation of amino acids with large side chains presents several challenges.

  • Aminoacylation: The Fmoc group is significantly larger than natural amino acid side chains, making it a poor substrate for most, if not all, natural aminoacyl-tRNA synthetases. Therefore, pre-charging the tRNA in vitro is often necessary.

  • Elongation Factor Binding: The bulky Fmoc group may hinder the binding of the aminoacyl-tRNA to the elongation factor (EF-Tu), potentially reducing the efficiency of its delivery to the ribosome.

  • Ribosomal Transit: The passage of the bulky side chain through the ribosomal exit tunnel could be sterically hindered, leading to lower yields or premature termination.

  • Protein Folding: The hydrophobic Fmoc group may influence the folding of the nascent polypeptide chain, potentially leading to aggregation or misfolding. The addition of chaperones to the CFPS reaction may mitigate this.

Signaling and Translation Pathway

The core process relies on hijacking the natural translation machinery. The diagram below illustrates the competition at the ribosome for the amber codon.

G cluster_ribosome Ribosome at Amber Codon (UAG) cluster_pathways UAG UAG Codon in A-site Incorporation Incorporation of Fmoc-AA (Full-Length Labeled Protein) UAG->Incorporation Successful Suppression Termination Peptide Release (Truncated Protein) UAG->Termination Termination Fmoc_tRNA Fmoc-Aminoacyl-tRNA-CUA (Supplied in CFPS) Fmoc_tRNA->UAG Binds to UAG RF1 Release Factor 1 (RF1) (Endogenous in Extract) RF1->UAG Binds to UAG

Caption: Competing pathways at the amber codon.

Conclusion

The use of cell-free protein synthesis provides a promising avenue for the site-specific incorporation of Fmoc-labeled amino acids into proteins. While challenges related to the steric bulk of the Fmoc group exist, strategies such as in vitro tRNA aminoacylation can overcome the initial charging step. The resulting proteins, bearing a bulky hydrophobic label, can be valuable tools for a range of applications in protein science and drug development. Further optimization of CFPS reaction conditions and potentially the engineering of translation components will continue to improve the efficiency and yield of this powerful protein engineering technique.

References

Metabolic Labeling of Proteins with Heavy Phenylalanine for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate, mass spectrometry (MS)-based quantitative proteomics.[1][2][3] This technique involves the in vivo incorporation of stable isotope-labeled amino acids into proteins during cellular protein synthesis.[4] By growing one cell population in a medium containing the natural "light" amino acid and another in a medium supplemented with a "heavy" isotope-labeled counterpart, the proteomes of the two populations become distinguishable by mass spectrometry.[4] L-Phenylalanine-(13C9, 15N) is an essential aromatic amino acid that serves as an excellent metabolic label for such studies, as it cannot be synthesized by mammalian cells and must be acquired from the culture medium. This ensures efficient and predictable incorporation into newly synthesized proteins.

The Fmoc-protected version, Fmoc-Phe-OH-13C9,15N, is a stable, protected form of the heavy amino acid, often used in the synthesis of isotope-labeled peptides for use as standards in MS-based protein quantitation. For metabolic labeling applications in cell culture, the Fmoc protecting group must be removed to yield the free L-Phenylalanine-(13C9, 15N) amino acid, which can then be incorporated into proteins by the cellular machinery.

These application notes provide a comprehensive overview and detailed protocols for the use of L-Phenylalanine-(13C9, 15N) in quantitative proteomics, covering applications from basic research to drug discovery.

Core Applications

The use of heavy phenylalanine in metabolic labeling is applicable to a wide range of research areas:

  • Quantitative Expression Proteomics : To accurately quantify thousands of proteins between different cell states (e.g., treated vs. untreated, diseased vs. healthy). The signal intensities from the "light" and "heavy" peptide pairs in the mass spectrometer allow for the direct comparison of their relative abundances.

  • Drug Discovery and Development : To elucidate the mechanism of action of novel drug candidates by monitoring changes in protein expression profiles upon treatment and to identify off-target effects.

  • Biomarker Discovery : To identify differentially expressed proteins between healthy and diseased states, which can serve as potential diagnostic or prognostic biomarkers.

  • Analysis of Post-Translational Modifications (PTMs) : To investigate how PTMs, such as phosphorylation, change in response to stimuli. SILAC is compatible with various enrichment strategies for PTM analysis.

  • Protein-Protein Interaction Studies : To distinguish specific interaction partners from non-specific background binders in co-immunoprecipitation experiments.

  • Protein Turnover Studies : To measure the synthesis and degradation rates of proteins on a proteome-wide scale.

Principle of SILAC

The SILAC methodology is based on metabolically incorporating stable isotope-labeled amino acids into the entire proteome of living cells. Two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid (e.g., Phenylalanine). One population is fed "light" medium containing the natural amino acid, while the other is fed "heavy" medium with the stable isotope-labeled version (e.g., L-Phenylalanine-13C9,15N).

After a sufficient number of cell divisions (typically at least five), the proteome of the "heavy" cell population will have fully incorporated the labeled amino acid. The two cell populations can then be subjected to different experimental conditions, combined at a 1:1 ratio, and processed for MS analysis. Because the samples are mixed at an early stage, this method minimizes quantitative errors arising from sample handling and processing. In the mass spectrometer, a given peptide from the "heavy" sample will have a specific mass shift compared to its "light" counterpart, appearing as a doublet. The ratio of the intensities of these two peaks provides an accurate measure of the relative abundance of the protein in the two samples.

Data Presentation

The primary output of a SILAC experiment is the relative quantification of proteins between the compared samples. This data is typically presented in tables that include protein identifiers, the calculated abundance ratios, and statistical significance.

Table 1: Example of Quantitative Proteomic Data from a SILAC Experiment

Protein IDGene NameDescriptionLog2 (Heavy/Light Ratio)p-valueRegulation
P04637TP53Cellular tumor antigen p532.150.001Upregulated
P60709ACTBActin, cytoplasmic 10.050.95Unchanged
P31749GSK3BGlycogen synthase kinase-3 beta-1.890.005Downregulated
Q9Y243MAPK1Mitogen-activated protein kinase 11.580.01Upregulated
P27361JAK2Tyrosine-protein kinase JAK2-1.210.02Downregulated

This table represents simulated data for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of Heavy Phenylalanine for Cell Culture from this compound

The Fmoc protecting group must be removed before the labeled phenylalanine can be used in cell culture media.

Materials:

  • This compound

  • Piperidine

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Deionized water

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Dissolve this compound in DMF.

  • Add a solution of 20% piperidine in DMF to the dissolved amino acid.

  • Stir the reaction at room temperature for 1-2 hours to allow for complete deprotection.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Precipitate the deprotected amino acid by adding cold diethyl ether.

  • Wash the precipitate several times with diethyl ether to remove the dibenzofulvene-piperidine adduct.

  • Dissolve the resulting crude product in deionized water and acidify with a small amount of HCl.

  • Lyophilize the aqueous solution to obtain the pure L-Phenylalanine-(13C9, 15N) hydrochloride salt.

  • Verify the purity and identity of the final product using NMR or mass spectrometry.

Protocol 2: SILAC Labeling of Adherent Cells

This protocol outlines the metabolic labeling of two populations of adherent cells for a typical SILAC experiment.

Materials:

  • Mammalian cell line of interest

  • DMEM for SILAC (deficient in L-phenylalanine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-Phenylalanine

  • "Heavy" L-Phenylalanine-(13C9, 15N)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks or plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

Procedure:

  • Media Preparation:

    • Prepare "Light" SILAC medium by supplementing the phenylalanine-deficient DMEM with "light" L-phenylalanine to the normal physiological concentration. Add 10% dFBS and 1% Penicillin-Streptomycin.

    • Prepare "Heavy" SILAC medium by supplementing the phenylalanine-deficient DMEM with "heavy" L-Phenylalanine-(13C9, 15N) to the same concentration. Add 10% dFBS and 1% Penicillin-Streptomycin.

    • Sterile filter both media using a 0.22 µm filter.

  • Adaptation Phase:

    • Culture two separate populations of the chosen cell line.

    • For the "light" population, culture the cells in the prepared "Light" SILAC medium.

    • For the "heavy" population, culture the cells in the prepared "Heavy" SILAC medium.

    • Passage the cells for at least five cell doublings in their respective SILAC media to ensure complete incorporation of the labeled amino acid (>97%). This is the adaptation phase.

    • Optionally, verify the incorporation efficiency by analyzing a small sample of the "heavy" cell lysate via mass spectrometry.

  • Experimental Phase:

    • Once full incorporation is achieved, apply the desired experimental treatment to one or both cell populations. For example, treat the "heavy" cells with a drug candidate and use the "light" cells as the vehicle control.

  • Cell Harvesting and Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Harvest the cells from both populations.

    • Determine the cell count for each population.

    • Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number.

    • Lyse the combined cell pellet using an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Digestion and MS Analysis:

    • Determine the protein concentration of the combined lysate using a BCA assay.

    • Take a desired amount of protein (e.g., 50-100 µg) and perform in-solution or in-gel digestion with an appropriate protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Use appropriate software (e.g., MaxQuant) to identify peptides and quantify the heavy/light ratios.

Visualizations

The following diagrams illustrate the experimental workflow and a representative signaling pathway that can be investigated using this technique.

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase Light_Culture Cell Culture ('Light' Phe) Passage >5 Cell Doublings Light_Culture->Passage Heavy_Culture Cell Culture ('Heavy' Phe-13C9,15N) Heavy_Culture->Passage Control Control Condition Light_Culture_Adapted Adapted 'Light' Cells Heavy_Culture_Adapted Adapted 'Heavy' Cells Combine Combine Cells (1:1 Ratio) Control->Combine Treatment Experimental Treatment (e.g., Drug) Treatment->Combine Light_Culture_Adapted->Control Heavy_Culture_Adapted->Treatment Lysis Cell Lysis & Protein Extraction Combine->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Data Analysis (Protein ID & Quantification) LCMS->Data_Analysis

Caption: General workflow for a SILAC experiment using heavy phenylalanine.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Gene Expression Drug Drug Treatment (e.g., Kinase Inhibitor) Drug->MEK Inhibition

Caption: Example signaling pathway (MAPK) that can be quantitatively analyzed.

References

Application Notes and Protocols for the Efficient Coupling of Fmoc-Phe-OH-¹³C₉,¹⁵N in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for optimizing the coupling efficiency of the isotopically labeled amino acid Fmoc-Phe-OH-¹³C₉,¹⁵N in solid-phase peptide synthesis (SPPS). The information is intended to guide researchers in achieving high incorporation rates, crucial for the synthesis of high-quality, isotopically labeled peptides for use in quantitative proteomics, structural biology, and as internal standards in mass spectrometry-based assays.

Introduction

Stable isotope-labeled peptides are indispensable tools in modern biomedical research and drug development.[1] The incorporation of amino acids with heavy isotopes, such as ¹³C and ¹⁵N, allows for the precise quantification of proteins and peptides in complex biological samples.[2] Fmoc-Phe-OH-¹³C₉,¹⁵N is a commonly used building block for introducing a labeled phenylalanine residue into a peptide sequence. Achieving high coupling efficiency during SPPS is critical to ensure the final product's purity and to avoid deletion sequences, which can complicate data analysis.[3]

The chemical reactivity of isotopically labeled amino acids is virtually identical to their unlabeled counterparts.[4] Therefore, standard Fmoc-SPPS protocols are generally applicable. However, the choice of coupling reagent can significantly impact the efficiency of the reaction, especially for sterically hindered or valuable labeled amino acids. This document provides a comparative overview of common coupling reagents and detailed protocols for their use with Fmoc-Phe-OH-¹³C₉,¹⁵N.

Comparative Analysis of Coupling Reagents

The selection of an appropriate coupling reagent is a critical factor in maximizing the incorporation of Fmoc-Phe-OH-¹³C₉,¹⁵N. Uronium/aminium and phosphonium salt-based reagents are widely used in modern peptide synthesis due to their high reactivity and ability to suppress racemization.[5] Below is a summary of commonly used coupling reagents and their general performance characteristics.

Coupling ReagentClassRelative ReactivityKey AdvantagesPotential Disadvantages
HATU Uronium/Aminium SaltVery HighFast coupling kinetics, highly effective for sterically hindered amino acids.Can lead to guanidinylation of the free N-terminus if used in excess.
HBTU Uronium/Aminium SaltHighEfficient and widely used for standard couplings.Less reactive than HATU; potential for guanidinylation.
COMU Uronium/Aminium SaltVery HighComparable efficiency to HATU, with byproducts that are considered safer and more soluble.
PyBOP Phosphonium SaltHighMinimizes the risk of side reactions like guanidinylation.May require longer coupling times compared to uronium/aminium salts.

While direct quantitative data for the coupling efficiency of Fmoc-Phe-OH-¹³C₉,¹⁵N with each of these reagents is not extensively published in a comparative format, the general consensus in the field is that HATU and COMU offer the highest coupling efficiencies, particularly for challenging sequences or to ensure maximal incorporation of expensive labeled residues.

Experimental Protocols

The following protocols provide a general framework for the automated solid-phase synthesis of peptides incorporating Fmoc-Phe-OH-¹³C₉,¹⁵N. These protocols can be adapted for various peptide synthesizers.

Materials and Reagents
  • Fmoc-Phe-OH-¹³C₉,¹⁵N (≥98% isotopic purity)

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids

  • Coupling Reagents: HATU, HBTU, COMU, or PyBOP

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Protocol 1: Standard Coupling Cycle using HATU

This protocol is recommended for achieving high coupling efficiency.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-Phe-OH-¹³C₉,¹⁵N:

    • In a separate vial, dissolve Fmoc-Phe-OH-¹³C₉,¹⁵N (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Pre-activate the mixture for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 times), DCM (3 times), and IPA (3 times) to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling (double coupling) may be necessary.

  • Repeat: Continue with the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

Protocol 2: Peptide Cleavage and Precipitation
  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2 of Protocol 1.

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide pellet under vacuum.

Analysis of Coupling Efficiency

The coupling efficiency can be assessed by analyzing the crude peptide product using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC Analysis: The purity of the crude peptide is determined by integrating the area of the main peak corresponding to the desired product and comparing it to the total area of all peaks in the chromatogram. The presence of significant deletion sequences (peaks corresponding to the peptide lacking the phenylalanine residue) would indicate incomplete coupling.

  • Mass Spectrometry Analysis: ESI-MS or MALDI-TOF MS can be used to confirm the molecular weight of the synthesized peptide. The observed mass should correspond to the theoretical mass of the peptide containing the ¹³C₉,¹⁵N-labeled phenylalanine. The absence of a peak corresponding to the deletion sequence further confirms successful coupling.

Visualizations

Experimental Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for solid-phase peptide synthesis incorporating the labeled amino acid.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Coupling of Fmoc-Phe-OH-¹³C₉,¹⁵N Deprotection->Coupling Wash Washing Coupling->Wash Repeat Next Amino Acid? Wash->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin Repeat->Cleavage No Purification Purification & Analysis Cleavage->Purification Final_Peptide Labeled Peptide Purification->Final_Peptide

Caption: General workflow for solid-phase peptide synthesis.

Logical Relationship of Coupling Reagent Activation

The diagram below shows the general mechanism of amino acid activation by a uronium/aminium salt coupling reagent.

Activation_Mechanism cluster_reactants Reactants cluster_products Products Fmoc_AA Fmoc-Phe-OH-¹³C₉,¹⁵N R-COOH Activated_Ester Activated Ester R-CO-O-X Fmoc_AA->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Activator Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Peptide_Resin Deprotected Peptide on Resin H₂N-Peptide-Resin Activated_Ester->Peptide_Resin Nucleophilic Attack New_Peptide_Bond New_Peptide_Bond Peptide_Resin->New_Peptide_Bond Forms Peptide Bond

References

Application Notes and Protocols: Fmoc-Phe-OH-¹³C₉,¹⁵N for Protein Structure Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in modern structural biology and proteomics, enabling detailed investigation of protein structure, dynamics, and interactions. The use of amino acids uniformly labeled with stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) is central to many advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) based methodologies. Fmoc-Phe-OH-¹³C₉,¹⁵N is a fully isotope-labeled version of the amino acid phenylalanine, protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group for use in solid-phase peptide synthesis (SPPS).

This document provides detailed application notes and protocols for the utilization of Fmoc-Phe-OH-¹³C₉,¹⁵N in protein structure determination, offering insights for researchers, scientists, and professionals in drug development.

Applications in Protein Structure Determination

The incorporation of Fmoc-Phe-OH-¹³C₉,¹⁵N into proteins provides a significant advantage for structural analysis by NMR and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, the ¹³C and ¹⁵N isotopes provide additional nuclear spins that can be exploited in multidimensional experiments to resolve spectral overlap and facilitate resonance assignment.[1] Uniformly labeling phenylalanine residues with ¹³C and ¹⁵N is particularly advantageous for:

  • De Novo Structure Determination: The additional correlations obtained from ¹³C and ¹⁵N nuclei are crucial for the sequential assignment of the protein backbone and sidechains, a prerequisite for calculating the three-dimensional structure of a protein.[1]

  • Studying Protein Dynamics: Isotope labeling allows for the measurement of relaxation parameters that provide insights into the flexibility and motion of the protein backbone and sidechains at specific phenylalanine residues.

  • Mapping Binding Interfaces: Chemical shift perturbations in the ¹H-¹⁵N HSQC spectrum upon the addition of a ligand can identify the phenylalanine residues involved in the interaction.

  • Overcoming Spectral Overlap: In larger proteins, severe spectral overlap in proton-only NMR experiments can make analysis impossible. Dispersing the signals into ¹³C and ¹⁵N dimensions significantly improves resolution.[1]

Mass Spectrometry (MS)

In proteomics and structural mass spectrometry, the mass shift introduced by the ¹³C and ¹⁵N isotopes allows for:

  • Quantitative Proteomics: Isotope-labeled peptides can be used as internal standards for the absolute quantification of proteins in complex mixtures.

  • Verification of Incorporation: The mass difference between labeled and unlabeled peptides allows for the precise determination of the efficiency of isotopic label incorporation.[2]

  • Structural Analysis: Techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be enhanced by the presence of isotopic labels to probe protein conformation and dynamics.

Quantitative Data

The efficiency of incorporating isotopically labeled amino acids is a critical parameter for the success of subsequent structural studies. The following table summarizes representative incorporation efficiencies that can be achieved through various labeling strategies.

Labeled Amino AcidExpression SystemIncorporation EfficiencyAnalytical MethodReference
Site-specifically ¹³C labeled PhenylalanineE. coli~95% (Cα), ~70% (Cε)NMR Spectroscopy[3]
¹⁵N-LeucineE. coli>95%Mass Spectrometry
Selectively ¹⁵N, ¹³C labeled ArginineE. coli>85%NMR Spectroscopy
[ring-¹³C₆]PhenylalanineHuman Muscle (in vivo)Variable (0.0091-0.1312 MPE)Mass Spectrometry

MPE: Molar Percent Excess

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Phe-OH-¹³C₉,¹⁵N using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of a single Fmoc-Phe-OH-¹³C₉,¹⁵N residue into a peptide chain using the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acid resin (e.g., Wang resin, Rink amide resin)

  • Fmoc-Phe-OH-¹³C₉,¹⁵N

  • Other required Fmoc-protected amino acids

  • Deprotection solution: 20% (v/v) piperidine in dimethylformamide (DMF)

  • Coupling reagent: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Activation base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF, DCM

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution to the resin and shake for 5-10 minutes.

    • Drain the solution.

    • Repeat the deprotection step once more.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.

  • Amino Acid Coupling (Incorporation of Fmoc-Phe-OH-¹³C₉,¹⁵N):

    • In a separate vial, dissolve Fmoc-Phe-OH-¹³C₉,¹⁵N (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, slightly less than 3-5 equivalents) in DMF.

    • Add the activation base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • To monitor the completion of the coupling reaction, a colorimetric test such as the Kaiser test can be performed.

  • Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the final product by mass spectrometry to confirm the correct mass, including the mass shift from the incorporated ¹³C and ¹⁵N isotopes.

Protocol 2: Verification of Isotopic Incorporation by Mass Spectrometry

Procedure:

  • Proteolytic Digestion:

    • The purified ¹³C, ¹⁵N-labeled protein or peptide is subjected to enzymatic digestion (e.g., with trypsin) to generate smaller peptide fragments.

  • LC-MS/MS Analysis:

    • The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • The mass spectra are analyzed to identify peptides containing the phenylalanine residue.

    • The isotopic distribution of these peptides is examined. A peptide containing Fmoc-Phe-OH-¹³C₉,¹⁵N will exhibit a mass shift of +10 Da (9 from ¹³C and 1 from ¹⁵N) compared to its unlabeled counterpart.

    • The relative abundance of the labeled and unlabeled peptide peaks is used to calculate the percentage of incorporation.

Visualizations

experimental_workflow Experimental Workflow for Protein Structure Determination using Fmoc-Phe-OH-¹³C₉,¹⁵N cluster_synthesis Peptide/Protein Synthesis cluster_analysis Structural Analysis cluster_outcome Outcome spps Solid-Phase Peptide Synthesis (incorporating Fmoc-Phe-OH-¹³C₉,¹⁵N) cleavage Cleavage and Purification spps->cleavage nmr Multidimensional NMR Spectroscopy cleavage->nmr Labeled Protein ms Mass Spectrometry Analysis cleavage->ms Labeled Protein/ Peptide Fragments structure 3D Protein Structure nmr->structure dynamics Protein Dynamics Information nmr->dynamics interaction Binding Site Mapping nmr->interaction ms->structure isotopic_labeling_principle Principle of Isotopic Labeling for NMR cluster_unlabeled Unlabeled Protein cluster_labeled ¹³C, ¹⁵N Labeled Protein cluster_result Result unlabeled_protein Protein with ¹²C and ¹⁴N one_d_nmr 1D ¹H NMR Spectrum unlabeled_protein->one_d_nmr overlap overlap one_d_nmr->overlap Signal Overlap structure_determination Facilitated Structure Determination labeled_protein Protein with ¹³C and ¹⁵N multi_d_nmr Multidimensional (¹H, ¹³C, ¹⁵N) NMR Spectrum labeled_protein->multi_d_nmr resolved resolved multi_d_nmr->resolved Resolved Signals resolved->structure_determination

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Phe-OH-13C9,15N Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in solid-phase peptide synthesis (SPPS) specifically when using Fmoc-Phe-OH-13C9,15N.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low yield specifically with this compound?

Low yields when incorporating Fmoc-Phe-OH are common and typically stem from the inherent properties of phenylalanine, not necessarily the isotopic labeling.[1] Phenylalanine is a hydrophobic amino acid prone to causing peptide aggregation on the resin.[1] This aggregation can block reactive sites, leading to incomplete deprotection and coupling reactions.[1][2]

Q2: Does the 13C and 15N labeling affect the chemical reactivity of Fmoc-Phe-OH?

For the purposes of peptide synthesis, the isotopic labeling of carbon and nitrogen atoms in this compound does not significantly alter its chemical reactivity. The physicochemical properties are considered identical to the unlabeled counterpart, with the exception of its mass.[3] Therefore, troubleshooting should focus on issues common to SPPS and the challenges associated with phenylalanine.

Q3: What is the most critical factor to monitor when using isotopically labeled amino acids?

The isotopic purity of the labeled reagent is pivotal. Since the labeled and unlabeled peptides have nearly identical chemical properties, they cannot be separated by standard purification methods like HPLC. Starting with a high-purity labeled amino acid (e.g., >98%) is crucial to obtaining a high-quality final peptide for mass spectrometry-based applications.

Q4: What are the primary causes of low yield in Solid-Phase Peptide Synthesis (SPPS)?

The most common causes of low yield in SPPS include incomplete Fmoc deprotection, inefficient amino acid coupling, and peptide chain aggregation. These issues can lead to the formation of deletion and truncation sequences, which reduces the overall yield of the desired full-length peptide. Using high-purity reagents and anhydrous solvents is essential to minimize side reactions.

Troubleshooting Guides

Issue 1: Incomplete Coupling of this compound

Symptoms:

  • A positive Kaiser test (dark blue beads) after the coupling step indicates the presence of unreacted primary amines.

  • Mass spectrometry (MS) analysis of the crude product shows a significant peak corresponding to a deletion sequence (the target peptide minus the mass of the phenylalanine residue).

  • HPLC analysis shows a complex chromatogram with multiple impurity peaks.

Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Steric Hindrance & Aggregation Phenylalanine's bulky side chain and hydrophobicity can hinder coupling. Solutions:Double Couple: Perform the coupling step a second time with fresh reagents to drive the reaction to completion. • Change Solvents: Use aggregation-disrupting solvent mixtures like NMP/DMSO or add chaotropic salts (e.g., LiCl). • Elevated Temperature: Increasing the temperature (e.g., to 50-55°C) can improve coupling efficiency for difficult sequences.
Insufficient Activation The carboxylic acid of Fmoc-Phe-OH may not be fully activated before addition to the resin. Solutions:Use Potent Activators: Employ highly efficient coupling reagents like HATU, HBTU, or HCTU. • Pre-activate: Allow the amino acid, coupling reagent, and base (e.g., DIPEA) to react for a few minutes before adding to the resin. • Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 4 hours or longer.
Poor Reagent Quality Degradation of the amino acid, coupling reagents, or solvents can lead to failed reactions. Solutions:Use Fresh Reagents: Ensure all reagents are fresh, high-purity, and stored under anhydrous conditions. • Verify Labeled AA Quality: If possible, perform incoming QC on the this compound to check for impurities.
Issue 2: Incomplete Fmoc Deprotection Prior to Phe Coupling

Symptoms:

  • Low overall yield of the final peptide.

  • MS analysis reveals truncated sequences where the synthesis stopped before the addition of phenylalanine.

Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Degraded Deprotection Reagent The piperidine solution used for Fmoc removal can degrade over time. Solution: • Always use a fresh solution of 20% piperidine in DMF for deprotection.
Peptide Aggregation The growing peptide chain may aggregate, preventing the piperidine solution from reaching the N-terminal Fmoc group. Solution:Extend Deprotection Time: Increase the duration of the second piperidine treatment to 10-15 minutes to ensure complete Fmoc removal. • Incorporate Chaotropic Agents: In difficult cases, specialized solvent systems can be used to disrupt secondary structures.
Insufficient Reaction Time Standard deprotection times may be insufficient for longer or more complex peptides. Solution: • A standard protocol involves a first treatment of 2-5 minutes, followed by a second, longer treatment of 5-10 minutes to ensure completion.

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completeness

The Kaiser test is a sensitive qualitative method to detect free primary amines on the resin. A positive result (blue color) after a coupling step indicates that the reaction is incomplete.

Reagents:

  • Solution A: 16.5 mg of KCN in 25 mL of water, then 1.0 mL of this solution is diluted with 49 mL of pyridine.

  • Solution B: 1.0 g of ninhydrin in 20 mL of n-butanol.

  • Solution C: 40 g of phenol in 20 mL of n-butanol.

Procedure:

  • Transfer 10-15 beads of the peptide-resin to a small glass test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the tube.

  • Heat the tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Dark Blue Beads/Solution: Incomplete coupling. Recouple the amino acid.

  • Yellow/Colorless Beads & Solution: Complete coupling. Proceed to the next deprotection step.

Protocol 2: Standard HBTU/DIPEA Coupling Reaction

This protocol describes a standard coupling reaction using HBTU, a common and efficient activating agent.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-5 equivalents relative to resin loading)

  • HBTU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • Anhydrous DMF

Procedure:

  • Ensure the N-terminal Fmoc group has been completely removed from the peptide-resin and the resin has been thoroughly washed with DMF.

  • In a separate vessel, dissolve the this compound and HBTU in DMF.

  • Add DIPEA to the amino acid solution to begin the pre-activation. Allow the mixture to stand for 2-5 minutes.

  • Add the activated amino acid solution to the reaction vessel containing the resin.

  • Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, this time can be extended or a double coupling can be performed.

  • After the reaction, drain the solution and wash the resin thoroughly with DMF to remove excess reagents.

  • Perform a Kaiser test (Protocol 1) to confirm the completion of the coupling.

Protocol 3: Test Cleavage and HPLC Analysis

A small-scale test cleavage allows for the assessment of synthesis quality before committing the entire batch of resin.

Procedure:

  • Withdraw a small sample of the dried peptide-resin (approx. 2-5 mg) and place it in a microcentrifuge tube.

  • Add a cleavage cocktail (e.g., 100-200 µL of TFA / H₂O / Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5).

  • Allow the reaction to proceed for 2-3 hours at room temperature.

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Centrifuge the tube to pellet the crude peptide, decant the ether, and allow the pellet to dry.

  • Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water) for analysis.

  • Analyze the sample by HPLC and Mass Spectrometry to check the purity and identify the major products and impurities.

Visual Workflow and Troubleshooting Diagrams

SPPS_Cycle cluster_main Standard Fmoc-SPPS Cycle cluster_qc In-Process Quality Control Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (e.g., HBTU/DIPEA) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 KaiserTest Kaiser Test (Check for free amines) Coupling->KaiserTest Post-Coupling Check Wash2->Deprotection Start Next Cycle

Caption: Standard workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Flowchart start Low Yield Observed with This compound check_coupling Perform Kaiser Test After Phe Coupling start->check_coupling coupling_fail Kaiser Test is Positive (Blue Beads) check_coupling->coupling_fail Incomplete Coupling coupling_ok Kaiser Test is Negative (Yellow/Clear) check_coupling->coupling_ok Coupling Appears Complete solution_coupling Action: 1. Perform Double Coupling 2. Use Stronger Activator (HATU) 3. Increase Temperature/Time 4. Change to NMP/DMSO solvent coupling_fail->solution_coupling check_deprotection Analyze Crude Product by MS: Check for Truncated Peptides coupling_ok->check_deprotection end_node Continue Synthesis with Optimization solution_coupling->end_node deprotection_fail Truncation Before Phe is High check_deprotection->deprotection_fail Deprotection Issue solution_deprotection Problem is Likely Incomplete Deprotection Action: 1. Use Fresh Piperidine 2. Extend Deprotection Time deprotection_fail->solution_deprotection solution_deprotection->end_node

References

Technical Support Center: Troubleshooting Poor Incorporation of Labeled Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed troubleshooting strategies for experiments involving the metabolic labeling of proteins with amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for weak or no signal in my labeled amino acid incorporation experiment?

A1: Weak or no signal is a frequent issue and can stem from several factors, broadly categorized as issues with cell health, the labeling protocol itself, or the detection method.

  • Cell Health and Proliferation: The rate of protein synthesis is intrinsically linked to cell viability and growth. Ensure your cells are healthy and actively dividing during the labeling period, as metabolic incorporation depends on active glycosylation and protein synthesis pathways.[1] A noticeable decrease in cell number or changes in morphology, such as rounding or detaching, can indicate a problem.[2]

  • Suboptimal Labeling Conditions: The concentration of the labeled amino acid, the duration of the labeling pulse, and the composition of the labeling medium are all critical. It is essential to use a medium that is deficient in the corresponding unlabeled amino acid to maximize the uptake of the labeled version.[3][4]

  • Inefficient Detection: Problems with cell lysis, protein extraction, immunoprecipitation, or the final detection method (e.g., autoradiography, mass spectrometry) can all lead to a weak or absent signal.

Q2: I'm observing high background in my autoradiography results. What could be the cause?

A2: High background can obscure your results and make data interpretation difficult. Common causes include:

  • Contamination: Contamination of the membrane or incubation trays with residual dyes or other particulates can cause a speckled or uneven background.[5] Always use clean forceps and incubation trays.

  • Insufficient Washing: Inadequate washing steps after incubation with primary or secondary antibodies (in the case of immunoprecipitation followed by western blotting) can lead to non-specific binding and high background. Increasing the frequency or duration of washes can help.

  • Membrane Drying: Allowing the membrane to dry out during incubation can cause a blotchy background.

  • Excessive Antibody Concentration: Using too much primary or secondary antibody can increase non-specific binding.

  • Volatility of Radiolabel: When using 35S-labeled methionine/cysteine, volatile radioactive byproducts can be released, which can contaminate equipment like incubators. Using a charcoal trap can help mitigate this.

Q3: My cells seem unhealthy or are dying after I add the labeled amino acids. What should I do?

A3: Cell death during labeling is a serious issue that will significantly impact your results. Consider the following:

  • Inherent Cytotoxicity: High concentrations of certain labeled amino acids or their metabolites can be cytotoxic. It's crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.

  • Metabolic Burden: The incorporation of labeled amino acids can place a metabolic burden on cells, especially if they are already stressed.

  • Contamination: Microbial contamination in your cell culture can lead to rapid cell death.

  • Amino Acid Starvation: The pre-incubation step in a medium lacking the specific amino acid to be labeled can induce cellular stress if carried on for too long.

Q4: How does serum in the culture medium affect the incorporation of labeled amino acids?

A4: Serum is a complex mixture of proteins, growth factors, and amino acids. The presence of unlabeled amino acids in serum will compete with the labeled amino acids for uptake and incorporation by the cells, thereby reducing the labeling efficiency. For this reason, it is standard practice to use dialyzed fetal bovine serum (dFBS) in labeling experiments, as the dialysis process removes small molecules like amino acids.

Troubleshooting Guides

Problem 1: Weak or No Signal
Potential Cause Recommended Solution
Poor Cell Health - Confirm cell viability using an assay like Trypan Blue exclusion. - Ensure cells are in the logarithmic growth phase. - Check for signs of cellular stress or contamination.
Suboptimal Labeling Medium - Use a medium specifically lacking the amino acid you are labeling with (e.g., methionine-free DMEM for 35S-methionine labeling). - Use dialyzed serum to avoid competition from unlabeled amino acids.
Incorrect Labeled Amino Acid Concentration - Optimize the concentration of the labeled amino acid. Too low a concentration will result in a weak signal, while too high a concentration can be toxic.
Insufficient Labeling Time ("Pulse") - The duration of the pulse depends on the protein's turnover rate. For rapidly turning over proteins, a short pulse may be sufficient, while for more stable proteins, a longer pulse may be necessary.
Inefficient Cell Lysis & Protein Extraction - Use a lysis buffer appropriate for your cell type and the protein of interest. - Ensure complete cell lysis by sonication or other mechanical disruption if necessary. - Always include protease and phosphatase inhibitors in your lysis buffer.
Poor Immunoprecipitation (if applicable) - Ensure your antibody is specific for the protein of interest and is used at the optimal concentration. - Check the integrity of your antibody.
Detection Issues - For autoradiography, ensure the film and intensifying screen are not expired and that the exposure time is adequate. - For mass spectrometry, ensure the instrument is properly calibrated and that your sample preparation is compatible with the analysis.
Problem 2: High Background
Potential Cause Recommended Solution
Contamination of Reagents or Equipment - Use fresh, sterile buffers and reagents. - Thoroughly clean all equipment, including gel boxes and transfer apparatus.
Insufficient Blocking - Increase the concentration of your blocking agent (e.g., 5-7% non-fat milk or BSA). - Increase the blocking time and/or temperature.
Inadequate Washing - Increase the number and duration of wash steps. - Use a wash buffer containing a mild detergent like Tween-20.
Membrane Issues - Ensure the membrane does not dry out at any point during the process. - Consider using a low-fluorescence PVDF membrane if autofluorescence is an issue.
Over-exposure (Autoradiography) - Reduce the exposure time of the film to the membrane.
35S Volatility - Use activated charcoal in the incubator to absorb volatile 35S compounds.

Experimental Protocols

Protocol 1: Pulse-Chase Labeling with [35S]Methionine

This protocol is used to determine the relative half-life of a protein.

Materials:

  • Cells of interest

  • Complete growth medium

  • Methionine-free DMEM

  • Dialyzed Fetal Bovine Serum (dFBS)

  • [35S]Methionine

  • Chase Medium (complete medium supplemented with excess unlabeled methionine)

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency.

  • Starvation: Wash the cells twice with pre-warmed, methionine-free DMEM. Then, incubate the cells in methionine-free DMEM supplemented with dFBS for 30-60 minutes to deplete intracellular methionine pools.

  • Pulse: Remove the starvation medium and add pre-warmed labeling medium (methionine-free DMEM with dFBS and [35S]methionine). The amount of radioactivity and the pulse duration will depend on the protein of interest and should be optimized. A typical pulse is 15-60 minutes.

  • Chase: At the end of the pulse period, remove the labeling medium and wash the cells twice with pre-warmed chase medium. Then, add fresh chase medium to the cells.

  • Time Points: Collect cell samples at various time points during the chase (e.g., 0, 30, 60, 120, 240 minutes). The "0" time point represents the end of the pulse.

  • Cell Lysis: For each time point, wash the cells with ice-cold PBS and then lyse the cells with ice-cold lysis buffer.

  • Protein Quantification and Analysis: Determine the protein concentration of each lysate. The protein of interest can then be analyzed by immunoprecipitation followed by SDS-PAGE and autoradiography.

Protocol 2: Cell Lysis and Protein Extraction

This protocol is for the preparation of whole-cell lysates.

Materials:

  • Cultured cells (adherent or in suspension)

  • Ice-cold PBS

  • Ice-cold Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease and phosphatase inhibitor cocktail

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

Procedure for Adherent Cells:

  • Place the culture dish on ice and aspirate the medium.

  • Wash the cells once with ice-cold PBS.

  • Aspirate the PBS and add ice-cold lysis buffer with inhibitors to the dish.

  • Use a cell scraper to scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (the protein extract) to a new pre-chilled tube.

Procedure for Suspension Cells:

  • Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

  • Aspirate the supernatant and wash the cell pellet with ice-cold PBS.

  • Centrifuge again and discard the supernatant.

  • Resuspend the cell pellet in ice-cold lysis buffer with inhibitors.

  • Proceed with steps 5-7 from the adherent cell protocol.

Signaling Pathways and Workflows

mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and protein synthesis. Its activity is modulated by growth factors, nutrients (including amino acids), and cellular energy levels.

mTOR_Signaling_Pathway GrowthFactors Growth Factors (e.g., Insulin) PI3K PI3K GrowthFactors->PI3K AminoAcids Amino Acids mTORC1 mTORC1 AminoAcids->mTORC1 Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis

Caption: Simplified mTOR signaling pathway regulating protein synthesis.

Troubleshooting Workflow for Poor Incorporation

This workflow provides a logical sequence of steps to diagnose the cause of poor labeled amino acid incorporation.

Troubleshooting_Workflow Start Poor Labeled Amino Acid Incorporation CheckCellHealth 1. Assess Cell Health - Viability (e.g., Trypan Blue) - Morphology Start->CheckCellHealth IsHealthGood Cells Healthy? CheckCellHealth->IsHealthGood TroubleshootCulture Address Culture Issues: - Contamination - Passage Number - Media Quality IsHealthGood->TroubleshootCulture No CheckLabelingProtocol 2. Review Labeling Protocol - Correct Medium? - Dialyzed Serum? - Correct Label Concentration? IsHealthGood->CheckLabelingProtocol Yes TroubleshootCulture->CheckCellHealth IsProtocolCorrect Protocol Correct? CheckLabelingProtocol->IsProtocolCorrect OptimizeProtocol Optimize Protocol: - Titrate Labeled Amino Acid - Adjust Pulse/Chase Times IsProtocolCorrect->OptimizeProtocol No CheckDownstream 3. Evaluate Downstream Steps - Lysis Efficiency - IP Efficiency - Detection Method IsProtocolCorrect->CheckDownstream Yes OptimizeProtocol->CheckLabelingProtocol IsDownstreamOK Downstream Steps OK? CheckDownstream->IsDownstreamOK TroubleshootDownstream Troubleshoot Specific Step: - Lysis Buffer - Antibody - Exposure Time IsDownstreamOK->TroubleshootDownstream No Success Successful Incorporation IsDownstreamOK->Success Yes TroubleshootDownstream->CheckDownstream

Caption: A decision tree for troubleshooting poor labeled amino acid incorporation.

References

Technical Support Center: Optimizing Coupling Reactions for Fmoc-Phe-OH-¹³C₉,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing coupling reactions with Fmoc-Phe-OH-¹³C₉,¹⁵N. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful peptide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of Fmoc-Phe-OH-¹³C₉,¹⁵N.

Symptom Potential Cause Recommended Solution
Positive Kaiser Test (Blue/Purple Beads) After Coupling Incomplete coupling reaction.1. Double Coupling: Repeat the coupling step with fresh reagents. 2. Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 2-4 hours.[1] 3. Use a More Potent Coupling Reagent: Switch to a more powerful activating agent like HATU, HCTU, or COMU.[1] 4. Elevated Temperature: For difficult couplings, consider performing the reaction at a higher temperature, for example, by using microwave irradiation.[2][3]
Low Yield of Final Peptide - Incomplete coupling at the Fmoc-Phe-OH-¹³C₉,¹⁵N step. - Aggregation of the peptide chain.[2]1. Optimize Coupling: Implement the solutions for a positive Kaiser test. 2. Address Aggregation: Switch to a solvent like N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the reaction mixture. Sonicating the reaction mixture can also help disrupt aggregation.
Presence of Deletion Sequences (Missing Phe-¹³C₉,¹⁵N) Failed coupling of Fmoc-Phe-OH-¹³C₉,¹⁵N.This is a direct consequence of incomplete coupling. A stringent monitoring and recoupling strategy is essential. It is highly recommended to perform a double coupling and use a potent coupling reagent like HATU.
Racemization of the Phenylalanine Residue - Over-activation of the amino acid. - Use of certain coupling reagents.1. Use Additives: Incorporate additives like HOBt or Oxyma to minimize racemization. 2. Choose Appropriate Reagents: Reagents like TOTT have been reported to result in lower racemization levels.
Side Reactions Leading to Impurities - Premature Fmoc deprotection. - Aspartimide formation if Asp is present in the sequence.1. Ensure Anhydrous Conditions: Use high-purity, dry solvents to prevent premature deprotection. 2. Control Base Exposure: Minimize the exposure time to the base during deprotection. 3. Aspartimide Formation Prevention: If applicable, add HOBt to the piperidine deprotection solution to reduce aspartimide formation.

Frequently Asked Questions (FAQs)

Q1: Is Fmoc-Phe-OH-¹³C₉,¹⁵N considered a sterically hindered amino acid?

A1: While Phenylalanine is not as sterically hindered as amino acids like Aib, its bulky side chain can sometimes present challenges during coupling, especially in longer or aggregated peptide sequences. The isotopic labeling does not significantly alter its chemical reactivity, but the value of the material often necessitates careful optimization to ensure high coupling efficiency.

Q2: Which coupling reagent should I choose for Fmoc-Phe-OH-¹³C₉,¹⁵N?

A2: The choice of coupling reagent is critical for success. While standard carbodiimides like DIC can be effective, for ensuring high yields, especially with a valuable isotopically labeled amino acid, more potent uronium/aminium or phosphonium salt-based reagents are recommended.

Comparison of Common Coupling Reagents
Reagent Class Examples Advantages Considerations
Carbodiimides DIC, DCC- Cost-effective. - Widely used.- Generally require an additive (e.g., HOBt, Oxyma) to suppress racemization.
Uronium/Aminium Salts HBTU, TBTU, HCTU, HATU, COMU- High coupling efficiency, even for hindered amino acids. - Fast reaction times. - HATU and COMU are among the most efficient.- More expensive than carbodiimides. - Solutions of uronium-based reagents in DMF are generally very stable.
Phosphonium Salts PyBOP, PyAOP- High reactivity. - PyAOP is a highly efficient reagent.- Solutions of phosphonium reagents in DMF have moderate stability and should be used within a couple of days.

Q3: How can I monitor the completion of the coupling reaction?

A3: The Kaiser test (or ninhydrin test) is a widely used qualitative method to detect the presence of free primary amines on the resin. A positive result (blue or purple beads) indicates an incomplete coupling, while a negative result (yellow beads) suggests the reaction is complete. For quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry.

Q4: What is "double coupling" and when should I use it?

A4: Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid and coupling reagents. This is a common strategy to drive a difficult coupling reaction to completion, especially after a positive Kaiser test on the initial coupling.

Experimental Protocols

Protocol 1: Standard Coupling using HATU
  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).

  • Activation Mixture: In a separate vessel, dissolve Fmoc-Phe-OH-¹³C₉,¹⁵N (3 equivalents relative to the resin loading) in DMF. Add HATU (2.9 equivalents) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (6 equivalents).

  • Coupling: Add the activation mixture to the resin and agitate at room temperature. The reaction time can vary from 30 minutes to a few hours.

  • Monitoring and Washing: After the coupling time, take a small sample of resin beads for a Kaiser test. Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents.

Protocol 2: Coupling using DIC/Oxyma
  • Resin Preparation: Swell the resin as described in Protocol 1.

  • Activation Mixture: In a separate vessel, dissolve Fmoc-Phe-OH-¹³C₉,¹⁵N (3 equivalents) and Oxyma (3 equivalents) in DMF.

  • Coupling: Add the pre-dissolved amino acid and Oxyma solution to the resin, followed by the addition of DIC (3 equivalents). Agitate at room temperature. Reaction times are typically longer than with onium salts.

  • Monitoring and Washing: Monitor the reaction using the Kaiser test and wash the resin as described in Protocol 1.

Visual Guides

experimental_workflow cluster_start Start cluster_coupling Coupling Step cluster_monitoring Monitoring cluster_end Next Step cluster_troubleshooting Troubleshooting start Deprotected Peptide-Resin activation Prepare Activation Mixture (Fmoc-Phe-OH-¹³C₉,¹⁵N + Reagents) start->activation coupling Add to Resin Agitate activation->coupling kaiser_test Kaiser Test coupling->kaiser_test washing Wash Resin kaiser_test->washing Negative recouple Double Couple kaiser_test->recouple Positive next_cycle Proceed to Next Cycle washing->next_cycle recouple->coupling

Caption: General workflow for the coupling of Fmoc-Phe-OH-¹³C₉,¹⁵N.

troubleshooting_decision_tree cluster_solutions Troubleshooting Steps cluster_recheck cluster_outcome start Positive Kaiser Test (Incomplete Coupling) double_couple Perform Double Coupling start->double_couple extend_time Extend Reaction Time start->extend_time stronger_reagent Use Stronger Reagent (e.g., HATU, COMU) start->stronger_reagent increase_temp Increase Temperature (e.g., Microwave) start->increase_temp re_kaiser Re-run Kaiser Test double_couple->re_kaiser extend_time->re_kaiser stronger_reagent->re_kaiser increase_temp->re_kaiser success Proceed with Synthesis re_kaiser->success Negative failure Re-evaluate Strategy (e.g., Different Solvent) re_kaiser->failure Positive

Caption: Decision tree for troubleshooting incomplete coupling reactions.

References

Preventing racemization of Fmoc-Phe-OH-13C9,15N during activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to prevent racemization of Fmoc-Phe-OH-13C9,15N during the critical activation step in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the activation of this compound?

A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (L and D forms). In peptide synthesis, only the L-amino acids are typically used. If racemization occurs during the activation of Fmoc-L-Phe-OH-13C9,15N, the resulting peptide will contain a mixture of L-Phe and D-Phe residues. This can lead to a final peptide product with altered three-dimensional structure, biological activity, and potential immunogenicity. Therefore, minimizing racemization is critical for the synthesis of pure, active pharmaceutical ingredients.

Q2: What are the primary mechanisms of racemization during the activation of Fmoc-amino acids?

A2: There are two main pathways through which racemization can occur during the activation of Fmoc-amino acids:

  • Oxazolone (Azlactone) Formation: The activated carboxylic acid of the Fmoc-amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity. Subsequent nucleophilic attack by the amine component on the achiral oxazolone ring results in a mixture of L- and D-amino acid incorporation.

  • Direct Enolization: A base can directly abstract the α-proton from the activated amino acid, forming an achiral enolate intermediate. Reprotonation of this enolate can occur from either face, leading to a racemic mixture.

Q3: Does the isotopic labeling in this compound affect its susceptibility to racemization?

A3: The presence of heavier isotopes (¹³C and ¹⁵N) can lead to a kinetic isotope effect (KIE), where the rates of chemical reactions involving these isotopes are slightly slower than those with their lighter counterparts (¹²C and ¹⁴N). In the context of racemization, the cleavage of the Cα-H bond is a key step. Replacing the α-carbon with ¹³C and the nitrogen with ¹⁵N can theoretically lead to a slightly stronger Cα-H bond, making its abstraction by a base more difficult. This would result in a slower rate of racemization for the isotopically labeled amino acid compared to the unlabeled version. However, this effect is generally small for ¹³C and ¹⁵N compared to the more pronounced KIE observed with deuterium labeling. For practical purposes in peptide synthesis, while a slight reduction in racemization might occur, it is not significant enough to be relied upon as a primary prevention strategy. The fundamental principles and best practices for minimizing racemization remain the same for both labeled and unlabeled Fmoc-Phe-OH.

Troubleshooting Guide

This guide addresses common issues encountered during the activation of this compound that can lead to racemization.

Problem Potential Cause Recommended Solution
High levels of D-Phenylalanine detected in the final peptide. Inappropriate choice of coupling reagent. Switch to a coupling reagent known for lower racemization potential. For example, carbodiimides like DIC in the presence of an additive such as OxymaPure or HOBt are generally preferred over uronium/aminium reagents like HBTU or HATU when racemization is a major concern, although the latter are often faster. Phosphonium reagents like PyBOP can also be a good choice.
Excessive or inappropriate base. Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are better choices than the stronger, less hindered base diisopropylethylamine (DIPEA). Use the minimum amount of base necessary for the reaction to proceed.
Prolonged pre-activation time. Minimize the time the this compound is in its activated state before the addition of the amine component. In-situ activation, where the coupling reagent is added to the mixture of the amino acid and the amine, is often the best approach.
High reaction temperature. Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature). Elevated temperatures, often used to speed up difficult couplings, significantly increase the rate of racemization.[1]
Inappropriate solvent. The choice of solvent can influence the rate of racemization. Less polar solvents may sometimes reduce racemization, but solubility and resin swelling must be considered. Dichloromethane (DCM) or a mixture of DCM and DMF is often a good starting point.
Inconsistent levels of racemization between synthesis batches. Variability in reagent quality. Ensure all reagents, especially the this compound, coupling reagents, and solvents, are of high purity and anhydrous.
Inconsistent reaction conditions. Standardize all reaction parameters, including the order of reagent addition, stirring/agitation speed, reaction time, and temperature control.
Difficulty in quantifying the level of racemization. Inadequate analytical method. Develop and validate a robust chiral High-Performance Liquid Chromatography (HPLC) method capable of baseline-separating the L- and D-enantiomers of Phenylalanine after peptide hydrolysis and derivatization, or by analyzing the diastereomeric peptides directly.

Quantitative Data on Racemization

While specific quantitative data for the racemization of this compound is not extensively published, the following table provides a summary of expected racemization levels for Phenylalanine and other sensitive amino acids under various activation conditions to guide reagent selection. The data is compiled from studies on similar systems and should be used as a general reference.

Coupling ReagentAdditiveBase% D-Isomer (Typical Range)Notes
DICHOBt-< 3%[2]Considered a low-racemization method, especially in non-polar solvents like DCM.
DICOxymaPure-LowOxymaPure is an excellent alternative to HOBt and is known to suppress racemization effectively.
HATU-DIPEAVariableA very fast and efficient coupling reagent, but can lead to higher racemization, especially with prolonged pre-activation.
HBTU-DIPEAVariableSimilar to HATU, efficient but carries a risk of racemization.
PyBOP-DIPEA/NMMLow to ModerateA good alternative to uronium/aminium reagents with generally lower racemization.
COMUTMP-< 2% (for Phg)[3]In combination with a hindered base, COMU has shown very low racemization for the analogous Phenylglycine.
DEPBT--Very Low (for Phg)[3]Known for its exceptional ability to suppress racemization, particularly for sensitive amino acids.

Note: Phg (Phenylglycine) is structurally similar to Phenylalanine and is also prone to racemization. Data for Phg provides a useful reference.

Experimental Protocols

Protocol 1: Low-Racemization Activation and Coupling of this compound using DIC/OxymaPure

Objective: To activate and couple this compound to a resin-bound amine with minimal racemization.

Materials:

  • This compound

  • Resin with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl (hydroxyimino)cyanoacetate (OxymaPure)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Reaction vessel for solid-phase peptide synthesis (SPPS)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. After swelling, wash the resin thoroughly with DMF (3 x volume) followed by DCM (3 x volume).

  • Amino Acid Solution: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in a minimal amount of DMF. Add DCM to this solution (a 1:1 DMF:DCM mixture is a good starting point).

  • Activation and Coupling: Add the amino acid/OxymaPure solution to the resin. Then, add DIC (3 equivalents) to the reaction vessel.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the progress of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive after 2 hours, the coupling is incomplete, and the reaction time can be extended.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 x volume) and DCM (3 x volume) to remove any unreacted reagents and byproducts.

Protocol 2: Chiral HPLC Analysis of Phenylalanine Enantiomers

Objective: To quantify the percentage of D-Phenylalanine in a synthetic peptide to determine the extent of racemization.

Materials:

  • Crude synthetic peptide

  • 6 M Hydrochloric acid (HCl)

  • Derivatizing agent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • L-Phenylalanine and D-Phenylalanine standards

Procedure:

  • Peptide Hydrolysis: Place a small amount of the crude peptide (approx. 1 mg) in a hydrolysis tube. Add 1 mL of 6 M HCl. Seal the tube under vacuum and heat at 110 °C for 24 hours.

  • Sample Preparation: After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen or in a vacuum concentrator. Re-dissolve the amino acid residue in 100 µL of water.

  • Derivatization: To the dissolved amino acid mixture, add a solution of the derivatizing agent according to the manufacturer's protocol. This will form diastereomeric derivatives of the L- and D-Phenylalanine.

  • HPLC Analysis:

    • Inject a small volume (e.g., 10 µL) of the derivatized sample onto the C18 column.

    • Run a linear gradient elution, for example, from 10% to 60% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at an appropriate wavelength for the derivative (e.g., 340 nm for Marfey's adducts).

    • Separately, derivatize and inject standards of L-Phe and D-Phe to determine their retention times.

  • Quantification:

    • Identify the peaks corresponding to the derivatized L-Phe and D-Phe in the sample chromatogram.

    • Integrate the peak areas for both enantiomers.

    • Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-Phe) / (Area(L-Phe) + Area(D-Phe))] x 100

Visualizations

Signaling Pathway of Racemization during Fmoc-Amino Acid Activation

Racemization_Pathways Fmoc_AA Fmoc-L-Phe-OH-13C9,15N Activated_AA Activated Intermediate (e.g., O-acylisourea) Fmoc_AA->Activated_AA Activation Peptide_L Desired Peptide (L-Phe) Activated_AA->Peptide_L Coupling Oxazolone Oxazolone Intermediate (Achiral) Activated_AA->Oxazolone Cyclization Enolate Enolate Intermediate (Achiral) Activated_AA->Enolate Direct Hα Abstraction Coupling_Reagent Coupling Reagent (e.g., DIC, HATU) Coupling_Reagent->Activated_AA Base Base (e.g., DIPEA, NMM) Base->Oxazolone catalyzes Base->Enolate catalyzes Amine Resin-Bound Amine (H2N-Peptide) Amine->Peptide_L Oxazolone->Peptide_L Peptide_D Racemized Peptide (D-Phe) Oxazolone->Peptide_D Enolate->Peptide_L Enolate->Peptide_D

Caption: Racemization pathways during Fmoc-amino acid activation.

Troubleshooting Workflow for Racemization

Troubleshooting_Workflow Start High Racemization Detected Check_Reagents 1. Review Coupling Cocktail Start->Check_Reagents Change_Base Use Weaker/Hindered Base (NMM, Collidine) Check_Reagents->Change_Base Change_Reagent Use Low-Racemization Reagent (e.g., DIC/Oxyma, DEPBT) Check_Reagents->Change_Reagent Check_Conditions 2. Optimize Reaction Conditions Change_Base->Check_Conditions Change_Reagent->Check_Conditions Lower_Temp Decrease Temperature (e.g., 0°C) Check_Conditions->Lower_Temp Reduce_Time Minimize Pre-activation Time (In-situ activation) Check_Conditions->Reduce_Time Check_Solvent 3. Evaluate Solvent Lower_Temp->Check_Solvent Reduce_Time->Check_Solvent Change_Solvent Consider Less Polar Solvent (e.g., DCM) Check_Solvent->Change_Solvent Reanalyze Re-run Synthesis and Analyze Change_Solvent->Reanalyze

Caption: A logical workflow for troubleshooting high racemization.

References

Technical Support Center: Fmoc-Phe-OH-¹³C₉,¹⁵N Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the solubility of Fmoc-L-Phenylalanine-¹³C₉,¹⁵N. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers and protocols for challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Does the ¹³C₉,¹⁵N isotopic labeling on Fmoc-Phe-OH affect its solubility?

A: No, the stable isotopic labeling on the phenylalanine residue does not significantly alter the physicochemical properties of the molecule, including its solubility.[][2] The addition of carbon-13 and nitrogen-15 isotopes increases the molecular weight slightly but does not change the polarity, hydrophobicity, or the fundamental structure that governs solubility.[3] Therefore, the solubility of Fmoc-Phe-OH-¹³C₉,¹⁵N can be considered identical to that of standard Fmoc-Phe-OH.

Q2: Why is my peptide containing Fmoc-Phe-OH-¹³C₉,¹⁵N exhibiting poor solubility?

A: Fmoc-Phe-OH is a highly hydrophobic amino acid derivative.[4][5] When incorporated into a peptide, especially in sequences rich with other hydrophobic residues (like Val, Leu, Ile), it can significantly decrease the overall solubility of the peptide chain in both organic solvents during synthesis and aqueous solutions after cleavage. This hydrophobicity can lead to on-resin aggregation during solid-phase peptide synthesis (SPPS), hindering reagent access and reducing synthesis efficiency.

Q3: What are the recommended primary solvents for dissolving Fmoc-Phe-OH-¹³C₉,¹⁵N?

A: The most effective and commonly used solvents for dissolving Fmoc-Phe-OH and peptides containing it are polar aprotic solvents. These include:

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethyl sulfoxide (DMSO)

These solvents are excellent for solid-phase peptide synthesis (SPPS) due to their ability to solvate the growing peptide chain and swell the resin support.

Q4: Can I use co-solvents to improve the solubility of a difficult peptide sequence?

A: Yes, using co-solvents is a common strategy. For peptides that are difficult to dissolve in pure DMF or NMP, adding a small amount of DMSO can often improve solubility. For protected peptides after cleavage, a mixture of solvents may be necessary. For instance, adding dichloromethane (DCM) to a mixture can sometimes help dissolve highly hydrophobic building blocks.

Troubleshooting Guide

This section provides direct answers to common problems encountered when working with Fmoc-Phe-OH-¹³C₉,¹⁵N and related peptides.

Problem: The Fmoc-Phe-OH-¹³C₉,¹⁵N powder is not dissolving in my chosen solvent (e.g., DMF) at the desired concentration.

  • Solution 1: Apply Gentle Agitation and Energy. Before assuming insolubility, ensure the mixture has been thoroughly agitated. Use a vortex mixer for 1-2 minutes. If it remains undissolved, proceed to sonication. An ultrasonic bath can provide the necessary energy to break up aggregates and promote dissolution.

  • Solution 2: Gentle Heating. Solubility often increases with temperature. Warm the solution gently to 30-40°C while stirring. Avoid excessive heat, as it can potentially compromise the integrity of the Fmoc-protecting group or other sensitive reagents in your mixture.

  • Solution 3: Switch to a Stronger Solvent. If the compound fails to dissolve in DMF, try a stronger polar aprotic solvent like NMP or DMSO. DMSO is particularly effective for many difficult-to-dissolve Fmoc-amino acids.

Problem: During SPPS, I observe resin shrinking and poor coupling efficiency after adding Fmoc-Phe-OH-¹³C₉,¹⁵N.

  • Cause: This is a classic sign of on-resin peptide aggregation. The hydrophobic nature of the phenylalanine residue contributes to the growing peptide chain folding back on itself and collapsing onto the resin, preventing proper swelling and blocking reactive sites.

  • Solution 1: Incorporate "Disrupting" Amino Acids. If the sequence design allows, incorporating residues like proline or using pseudoproline dipeptides can introduce kinks into the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.

  • Solution 2: Optimize Coupling Conditions. Switch to a more potent coupling reagent combination, such as HATU or HCTU with DIPEA, to drive the reaction forward more efficiently, even with hindered sites.

  • Solution 3: Use Solubilizing Additives. Adding chaotropic agents or detergents can sometimes help, although this is less common during the synthesis phase and requires careful consideration of compatibility with the chemistry.

Data Presentation

The following table summarizes the solubility of standard Fmoc-Phe-OH, which is directly applicable to its isotopically labeled counterpart.

SolventMolar Concentration (mM)Solubility (mg/mL)ConditionsReference(s)
DMSO258.11100Ultrasonic assistance may be required.
DMSONot Specified≥ 38.7Standard Conditions
DMF~500Clearly Soluble (1 mmole in 2 mL)Standard Conditions
NMPNot SpecifiedGoodStandard Conditions
Ethanol (EtOH)~24.3≥ 9.42Ultrasonic assistance required.
Experimental Protocols
Protocol 1: Standard Solubility Testing of Fmoc-Phe-OH-¹³C₉,¹⁵N

This protocol details a systematic approach to determine the solubility of the amino acid derivative in a specific solvent.

  • Preparation: Accurately weigh 10 mg of Fmoc-Phe-OH-¹³C₉,¹⁵N into a clean glass vial.

  • Initial Solvent Addition: Using a calibrated pipette, add the primary solvent (e.g., DMF) in 100 µL increments.

  • Agitation: After each addition, vortex the vial for 30-60 seconds. Observe for complete dissolution (a clear solution with no visible particulates).

  • Sonication: If solids remain after vortexing, place the vial in an ultrasonic water bath for 5-10 minutes.

  • Gentle Heating: If sonication is insufficient, place the vial in a heating block or water bath set to 37°C for 10-15 minutes and vortex again.

  • Record Results: Continue adding solvent increments until the solid is fully dissolved. Record the total volume of solvent used to calculate the solubility in mg/mL or molarity.

  • Confirmation: To confirm saturation, centrifuge the solution at high speed (>10,000 x g) for 5 minutes. If a pellet forms, the solution was supersaturated. If the solution remains clear, it is fully dissolved.

Visualizations

Troubleshooting Workflow for Solubility Issues

G start Poor Solubility Observed (Fmoc-Phe-OH-¹³C₉,¹⁵N) vortex Vortex Vigorously (1-2 min) start->vortex ultrasound Apply Sonication (5-10 min) vortex->ultrasound Still Undissolved dissolved Compound Dissolved vortex->dissolved Dissolved heat Gentle Heating (30-40°C) ultrasound->heat Still Undissolved ultrasound->dissolved Dissolved solvent Switch to Stronger Solvent (e.g., NMP, DMSO) heat->solvent Still Undissolved heat->dissolved Dissolved solvent->dissolved Dissolved

Caption: A workflow for troubleshooting poor solubility.

Experimental Workflow for Solubility Assessment

G cluster_0 Preparation cluster_1 Testing cluster_2 Analysis weigh 1. Weigh Compound add_solvent 3. Add Solvent Incrementally weigh->add_solvent solvent_prep 2. Prepare Solvent solvent_prep->add_solvent agitate 4. Agitate (Vortex/Sonicate) add_solvent->agitate observe 5. Visual Observation agitate->observe observe->add_solvent Incomplete Dissolution calculate 6. Calculate Solubility observe->calculate Complete Dissolution

Caption: A standard workflow for solubility testing.

Key Factors Influencing Peptide Solubility

G center Peptide Solubility aa_comp Amino Acid Composition center->aa_comp seq_len Peptide Length center->seq_len ph pH of Solution center->ph solvent_prop Solvent Properties (Polarity, H-Bonding) center->solvent_prop temp Temperature center->temp protect_groups Protecting Groups (e.g., Fmoc, Trt) center->protect_groups

Caption: Factors that influence peptide solubility.

References

Technical Support Center: Mass Spectrometry Artifacts with 13C and 15N Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common mass spectrometry artifacts encountered when using 13C and 15N labeled internal standards.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed when using 13C and 15N labeled standards in mass spectrometry?

A1: Common artifacts include the presence of an unlabeled analyte signal in the stable isotope-labeled (SIL) internal standard, isotopic variants from the natural abundance of other elements, and shifts in retention time between the analyte and the internal standard. Incomplete labeling during the synthesis of the standard can result in the presence of the unlabeled analyte, which can lead to an artificially high baseline signal.[1][2] Additionally, the natural isotopic abundance of elements like oxygen (¹⁷O, ¹⁸O) and silicon (²⁹Si, ³⁰Si), often used in derivatizing agents, can cause minor disturbances in the mass isotopomer spectrum.[3]

Q2: Why is the isotopic purity of a 13C or 15N labeled standard critical for accurate quantification?

A2: The isotopic purity of a SIL standard is crucial for accurate quantification, especially at the lower limit of quantification (LLOQ).[2] Synthetically produced heavy-labeled peptides frequently contain a small amount of their light (unlabeled) counterparts.[1] This unlabeled impurity contributes to the analyte's signal, which can lead to an overestimation of the analyte concentration, particularly for low-abundance analytes, and can even result in false-positive identifications.

Q3: Can the position of the 13C or 15N label within the molecule affect the analysis?

A3: Yes, the position of the isotopic label can be important. While 13C and 15N are generally considered more stable and less prone to chromatographic shifts than deuterium (²H), the overall change in molecular weight can sometimes lead to slight differences in retention time. It is crucial to ensure that the analyte and the internal standard co-elute to experience the same ionization conditions and matrix effects.

Q4: What are "matrix effects" and how do they relate to artifacts with labeled standards?

A4: Matrix effects are the suppression or enhancement of the ionization of an analyte by co-eluting compounds from the sample matrix. While SIL standards are designed to co-elute with the analyte and compensate for these effects, this compensation can be compromised if they do not behave identically during ionization. Inadequate compensation for matrix effects can lead to inaccurate and imprecise quantification.

Troubleshooting Guides

Issue 1: High Background Signal for the Analyte in Blank Samples

Symptoms:

  • A significant signal is observed at the mass transition of the native analyte even when injecting a blank sample (a sample without the analyte but with the SIL internal standard).

  • This leads to an artificially high baseline and can compromise the accuracy of low-concentration samples.

Potential Cause:

  • The SIL internal standard is contaminated with a small amount of the unlabeled analyte from the synthesis process.

Troubleshooting Steps:

StepActionExpected Outcome
1. Verify SIL Standard Purity Prepare a high-concentration solution of the SIL standard in a neat solvent and analyze it using the LC-MS/MS method. Monitor the mass transition of the native analyte.A signal for the native analyte will be present, confirming the impurity. The intensity of this signal relative to the SIL standard can be used to estimate the level of contamination.
2. Background Subtraction If a new, purer standard is not readily available, the contribution of the unlabeled impurity to the analyte signal can be mathematically corrected for during data processing.Improved accuracy of quantification, especially for low-concentration samples.
3. Consult the Supplier Contact the supplier of the SIL standard to inquire about the specified isotopic purity and the level of unlabeled analyte impurity. They may be able to provide a higher purity batch.Access to a standard with a lower level of unlabeled impurity, leading to a reduced background signal.

Experimental Protocol: Assessing SIL Standard Purity

  • Prepare a High-Concentration SIL Standard Solution: Dissolve the 13C or 15N labeled internal standard in a suitable neat solvent (e.g., methanol, acetonitrile) to a high concentration (e.g., 1 µg/mL).

  • LC-MS/MS Analysis: Inject the prepared solution into the LC-MS/MS system.

  • Data Acquisition: Acquire data by monitoring the mass transitions for both the SIL internal standard and the corresponding native (unlabeled) analyte.

  • Data Analysis: Integrate the peak areas for both the SIL standard and the native analyte. The ratio of the native analyte peak area to the SIL standard peak area provides an estimate of the percentage of unlabeled impurity.

Issue 2: Poor Accuracy and Precision Due to Inadequate Matrix Effect Compensation

Symptoms:

  • Inconsistent and inaccurate quantification results across different sample batches.

  • The coefficient of determination (R²) for the calibration curve may be high, but the accuracy for quality control (QC) samples is poor, particularly at low concentrations.

Potential Causes:

  • The analyte and the SIL internal standard are not co-eluting perfectly, leading to differential ionization suppression or enhancement.

  • The concentration of the SIL standard is too high and is causing ion suppression of the analyte.

Troubleshooting Steps:

StepActionExpected Outcome
1. Evaluate Chromatographic Co-elution Inject a solution containing both the analyte and the SIL standard. Carefully examine their peak shapes and retention times.The analyte and SIL standard should have identical retention times and peak shapes.
2. Optimize Chromatography If co-elution is not perfect, modify the chromatographic method (e.g., adjust the gradient, change the column chemistry) to achieve co-elution.Improved co-elution of the analyte and the SIL standard.
3. Assess Matrix Effects Perform a post-extraction addition experiment. Compare the analyte/SIL standard response ratio in a neat solution to the response ratio in a sample extract spiked with the analyte and SIL standard at the same concentration.The response ratios should be comparable. A significant difference indicates that matrix effects are not being fully compensated.
4. Optimize Sample Preparation If matrix effects are not well-compensated, optimize the sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be beneficial.Reduced matrix effects and improved accuracy and precision.

Experimental Protocol: Post-Extraction Addition for Matrix Effect Assessment

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and SIL standard spiked into a neat solvent.

    • Set B (Post-Extraction Spike): A blank sample matrix is extracted, and then the analyte and SIL standard are spiked into the final extract.

    • Set C (Pre-Extraction Spike): Analyte and SIL standard are spiked into the blank sample matrix before extraction.

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect: The matrix effect can be calculated as: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100. A value significantly different from 100% indicates ion suppression or enhancement.

  • Evaluate Compensation: Compare the analyte/SIL standard peak area ratio between Set A and Set B. If the ratios are similar, the SIL standard is effectively compensating for the matrix effect.

Visualizations

TroubleshootingWorkflow start Artifact Observed (e.g., High Background, Poor Accuracy) check_purity Isotopic Purity Issue Suspected? start->check_purity check_matrix Matrix Effect Issue Suspected? start->check_matrix verify_standard Analyze High-Concentration SIL Standard Alone check_purity->verify_standard Yes eval_coelution Evaluate Analyte/SIL Co-elution check_matrix->eval_coelution Yes impurity_confirmed Unlabeled Impurity Confirmed? verify_standard->impurity_confirmed background_subtract Apply Background Subtraction impurity_confirmed->background_subtract Yes new_standard Source Higher Purity Standard impurity_confirmed->new_standard Yes end_node Problem Resolved background_subtract->end_node new_standard->end_node coelution_ok Co-elution Perfect? eval_coelution->coelution_ok optimize_chrom Optimize Chromatography coelution_ok->optimize_chrom No post_extraction_exp Perform Post-Extraction Addition Experiment coelution_ok->post_extraction_exp Yes optimize_chrom->eval_coelution compensation_ok Compensation Adequate? post_extraction_exp->compensation_ok optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) compensation_ok->optimize_sample_prep No compensation_ok->end_node Yes optimize_sample_prep->end_node ArtifactCauses cluster_causes Potential Root Causes artifact Observed Artifact (Inaccurate Quantification) purity Inadequate Isotopic Purity (Unlabeled Impurity) artifact->purity matrix Matrix Effects (Ion Suppression/Enhancement) artifact->matrix natural_abundance Natural Isotope Abundance (e.g., ¹³C, ¹⁷O, ¹⁸O) artifact->natural_abundance chromatography Poor Chromatographic Co-elution matrix->chromatography

References

Fmoc-Phe-OH-13C9,15N stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Fmoc-Phe-OH-13C9,15N.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure the long-term stability and purity of solid this compound, it is crucial to store it under the correct temperature conditions and protect it from environmental factors. Different suppliers provide slightly varying recommendations, which are summarized below. For optimal results, always refer to the certificate of analysis or product data sheet provided with your specific lot.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound are significantly less stable than the solid form and require colder storage temperatures to minimize degradation. It is recommended to prepare solutions fresh. If storage is necessary, it should be for a limited time at or below -20°C.[1]

Q3: What are the primary degradation pathways for Fmoc-amino acids like this compound?

A3: The most common degradation pathway for Fmoc-amino acids is the cleavage of the Fmoc protecting group. This is a base-labile group, meaning it can be removed by exposure to basic conditions.[2][3] Premature deprotection can occur if the compound is exposed to amines or basic solvents during storage or handling. Another potential issue is the formation of dipeptides or other impurities during the synthesis of the Fmoc-amino acid itself.[4]

Q4: Can I handle this compound on the benchtop?

A4: While short periods of handling at room temperature for weighing and preparing solutions are generally acceptable, it is best practice to minimize the time the compound is out of its recommended storage conditions. Use in a controlled environment with low humidity is advisable, as moisture can contribute to degradation.

Stability and Storage Conditions

The stability of this compound is paramount for its successful application in peptide synthesis and other research areas. The following tables summarize the recommended storage conditions from various suppliers.

Table 1: Recommended Storage Conditions for Solid this compound

SupplierStorage TemperatureDurationAdditional Notes
MedchemExpress-20°C3 years
MedchemExpress4°C2 years
Sigma-Aldrich2-8°C-
Cambridge Isotope Labs2-8°C-Store desiccated and protected from light.
Benchchem-20°C-Store in airtight, light-protected containers under desiccant.

Data compiled from publicly available product data sheets.

Table 2: Recommended Storage Conditions for this compound in Solvent

SupplierStorage TemperatureDuration
MedchemExpress-80°C6 months
MedchemExpress-20°C1 month

Data compiled from publicly available product data sheets.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Problem 1: Low yield in peptide synthesis.

  • Possible Cause 1: Degradation of this compound. Improper storage or handling may have led to the degradation of the starting material.

    • Solution: Verify the purity of your this compound using HPLC analysis (see Experimental Protocols section). If the purity is below the required specifications, use a fresh, properly stored vial of the compound.

  • Possible Cause 2: Incomplete coupling reaction. The solubility of the Fmoc-amino acid in the reaction solvent may be a limiting factor.

    • Solution: Ensure that the this compound is fully dissolved in the solvent before adding it to the reaction vessel. Sonication may aid in dissolution. Consider using a different solvent system if solubility issues persist.

Problem 2: Unexpected peaks in HPLC or Mass Spectrometry analysis of the final peptide.

  • Possible Cause 1: Presence of impurities in the starting material. The this compound may contain impurities from its synthesis, such as dipeptides or free phenylalanine.

    • Solution: Analyze the starting material by HPLC to identify any impurities. If significant impurities are present, purify the this compound or obtain a new, high-purity batch.

  • Possible Cause 2: Premature deprotection of the Fmoc group. Exposure to basic conditions during the coupling step can lead to the formation of peptides lacking the this compound residue.

    • Solution: Ensure that all solvents and reagents used in the coupling step are free from basic contaminants.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound. Specific parameters may require optimization based on the available instrumentation and columns.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA)

    • This compound sample

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

    • Sample Preparation:

      • Dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases A and B) to a final concentration of approximately 1 mg/mL.

    • HPLC Conditions:

      • Flow rate: 1.0 mL/min

      • Detection wavelength: 265 nm

      • Column temperature: 25°C

      • Injection volume: 10 µL

      • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over time to elute the compound and any impurities. For example:

        • 0-5 min: 30% B

        • 5-25 min: 30% to 90% B

        • 25-30 min: 90% B

        • 30-35 min: 90% to 30% B

        • 35-40 min: 30% B

    • Data Analysis:

      • Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Visualizations

Stability_Troubleshooting cluster_storage Storage and Handling cluster_problem Troubleshooting Solid Solid this compound Storage_Solid Store at -20°C or 2-8°C Desiccated, protected from light Solid->Storage_Solid Solution This compound in Solution Storage_Solution Store at -20°C to -80°C Prepare fresh if possible Solution->Storage_Solution Low_Yield Low Peptide Yield Storage_Solid->Low_Yield Improper Storage Storage_Solution->Low_Yield Improper Storage Degradation Possible Degradation Low_Yield->Degradation Incomplete_Coupling Incomplete Coupling Low_Yield->Incomplete_Coupling Impurity_Peaks Unexpected HPLC/MS Peaks Starting_Material_Impurity Starting Material Impurity Impurity_Peaks->Starting_Material_Impurity Premature_Deprotection Premature Deprotection Impurity_Peaks->Premature_Deprotection

Caption: Troubleshooting workflow for common issues with this compound.

HPLC_Workflow Start Start: Assess Purity Sample_Prep Sample Preparation (Dissolve in Solvent) Start->Sample_Prep Injection Inject Sample Sample_Prep->Injection HPLC_System HPLC System Setup (C18 Column, UV Detector) HPLC_System->Injection Mobile_Phase Mobile Phase Preparation (ACN/Water/TFA) Mobile_Phase->HPLC_System Gradient_Elution Gradient Elution Injection->Gradient_Elution Detection UV Detection (265 nm) Gradient_Elution->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Data_Analysis Data Analysis (Peak Integration) Chromatogram->Data_Analysis Purity_Report Purity Report Data_Analysis->Purity_Report

Caption: Experimental workflow for HPLC purity analysis of this compound.

References

Technical Support Center: Purification of Isotopically Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of isotopically labeled peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these critical reagents.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of isotopically labeled peptides, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Co-elution of Labeled and Unlabeled Peptides - Insufficient Chromatographic Resolution: The HPLC method may not be optimized to separate peptides with very similar physicochemical properties.[1][2] - Deuterium Isotope Effects: Deuterium-labeled peptides can exhibit slight shifts in retention time compared to their non-deuterated counterparts, often eluting slightly earlier in reversed-phase chromatography.[3]- Optimize HPLC Gradient: Employ a shallower gradient during elution to improve separation. An increase of 1% B (organic phase) per minute is a good starting point.[1] - Screen Different Stationary Phases: Test various column chemistries (e.g., C18, phenyl-hexyl) to find one that provides better selectivity for your specific peptide.[1] - Adjust Mobile Phase pH: Modifying the pH can alter the ionization state of the peptide and improve separation. - Minimize Deuterium Use in Hydrophobic Regions: When designing the labeled peptide, if possible, place deuterium atoms in more hydrophilic regions of the peptide to lessen the impact on reversed-phase retention.
Presence of Unlabeled Peptide ("Light" Contamination) in the Final Product - Incomplete Isotopic Labeling: The synthesis process may not have achieved 100% incorporation of the stable isotope-labeled amino acids. - Contamination from Reagents or Glassware: Unlabeled amino acids or peptides from previous syntheses can contaminate the reaction.- Use High-Purity Labeled Amino Acids: Ensure that the isotopic enrichment of the starting materials is greater than 99%. - Thoroughly Clean Synthesis Equipment: Implement rigorous cleaning protocols for all reactors, tubing, and glassware. - Perform Quality Control Mass Spectrometry: Analyze the final product by high-resolution mass spectrometry to determine the level of isotopic purity and quantify any light contamination.
Low Recovery of the Labeled Peptide - Poor Binding to Purification Resin: Hydrophilic peptides, such as phosphopeptides, may not bind efficiently to standard C18 reversed-phase resins. - Peptide Precipitation: The peptide may not be fully soluble in the loading or elution buffers. - Suboptimal Elution Conditions: The elution buffer may not be strong enough to release the peptide from the column.- Use Alternative Resins: For hydrophilic peptides, consider using graphite spin columns, which offer better recovery. - Improve Solubility: Add organic solvents (e.g., isopropanol), detergents, or urea to the sample and running buffers to enhance solubility. - Optimize Elution Buffer: Increase the concentration of the organic solvent or adjust the pH of the elution buffer. A gradient elution can help determine the optimal conditions.
Inaccurate Quantification Post-Purification - Retention Time Shifts Between Labeled and Unlabeled Peptides: As mentioned, deuterium labeling can cause retention time differences, leading to inaccurate peak integration and quantification. - Matrix Effects: Components from the sample matrix can suppress or enhance the ionization of the labeled peptide in the mass spectrometer, leading to erroneous quantification. - Inaccurate Standard Concentration: The concentration of the isotopically labeled peptide standard itself may be incorrect.- Use Non-Deuterium Labels: Whenever possible, use 13C or 15N labels, which have a negligible effect on retention time. - Spike-in Labeled Standard Early: Add the isotopically labeled internal standard to the sample as early as possible in the workflow to account for variability during sample preparation and analysis. - Perform Accurate Quantification of the Standard: Use techniques like amino acid analysis to accurately determine the concentration of the purified labeled peptide stock.

Frequently Asked Questions (FAQs)

Q1: What is the difference between peptide purity and net peptide content?

A: Peptide purity refers to the percentage of the target peptide sequence relative to other peptide-related impurities (e.g., deletion sequences, truncated peptides) and is typically determined by HPLC. Net peptide content is the percentage of the peptide by weight relative to everything in the sample, including water, counter-ions (like TFA), and other non-peptide components. It is usually determined by amino acid analysis or nitrogen elemental analysis. A peptide can have high purity (e.g., 99%) but a lower net peptide content (e.g., 70-80%).

Q2: How can I remove trifluoroacetic acid (TFA) from my purified peptide sample?

A: TFA is a common ion-pairing agent used in reversed-phase HPLC. To remove it, you can perform buffer exchange using a desalting column (like a G25 column) or through repeated lyophilization from a dilute HCl or acetic acid solution. Ion exchange chromatography is another effective method for salt conversion.

Q3: My isotopically labeled peptide shows a different retention time than its endogenous counterpart. Why is this happening and what can I do?

A: A shift in retention time, particularly with deuterium-labeled peptides, is a known phenomenon due to the isotope effect. The heavier deuterium can alter the peptide's hydrophobicity, causing it to elute at a different time, usually earlier, in reversed-phase HPLC. To mitigate this, consider using 13C or 15N labels instead, as they have a minimal impact on retention. If you must use deuterium, be aware of this potential shift during data analysis and ensure your integration windows are set appropriately. It is also possible that the endogenous peptide has a post-translational modification that the synthetic standard lacks, which would also alter its retention time.

Q4: What level of isotopic enrichment should I aim for in my labeled peptide?

A: It is highly recommended to use amino acids with the highest possible isotopic purity, ideally >99% enrichment per isotope. Under-labeled peptides can interfere with the measurement of the endogenous, unlabeled peptide and lead to inaccuracies in quantification.

Q5: What are the best practices for storing purified isotopically labeled peptides?

A: For long-term storage, lyophilized peptides should be stored at -20°C or -80°C in a desiccator. Once reconstituted, it is best to make aliquots to avoid repeated freeze-thaw cycles and store them at -80°C. The stability of the peptide in solution will depend on its sequence; for example, peptides containing cysteine, methionine, or tryptophan are more prone to oxidation.

Experimental Protocols & Workflows

General Experimental Workflow for Peptide Purification and Analysis

This workflow outlines the key steps from peptide synthesis to final analysis.

G cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_qc Quality Control & Analysis Synthesis Solid-Phase Peptide Synthesis (SPPS) with Isotopically Labeled Amino Acids Cleavage Cleavage from Resin & Deprotection Synthesis->Cleavage Crude_Purification Crude Peptide Precipitation & Lyophilization Cleavage->Crude_Purification HPLC_Purification Reversed-Phase HPLC Purification Crude_Purification->HPLC_Purification MS_Analysis Mass Spectrometry (Identity & Isotopic Purity) HPLC_Purification->MS_Analysis HPLC_Analysis Analytical HPLC (Chemical Purity) HPLC_Purification->HPLC_Analysis Quantification Peptide Quantification (e.g., Amino Acid Analysis) HPLC_Analysis->Quantification G Start Low Peptide Recovery Check_Solubility Is the peptide soluble in the loading buffer? Start->Check_Solubility Check_Binding Is the peptide binding to the column? Check_Solubility->Check_Binding Yes Modify_Buffer Modify Buffer: - Add organic solvent - Add detergent/urea - Adjust pH Check_Solubility->Modify_Buffer No Check_Elution Is the peptide eluting from the column? Check_Binding->Check_Elution Yes Change_Resin Change Resin: - Use graphite for hydrophilic peptides - Try a different stationary phase Check_Binding->Change_Resin No Optimize_Elution Optimize Elution: - Increase organic solvent % - Adjust pH - Use a shallower gradient Check_Elution->Optimize_Elution No Success Problem Solved Check_Elution->Success Yes Modify_Buffer->Check_Solubility Change_Resin->Check_Binding Optimize_Elution->Check_Elution

References

Validation & Comparative

A Researcher's Guide to Fmoc-Phe-OH-13C9,15N: A Comparative Analysis of Commercially Available Options

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in proteomics, structural biology, and drug development, the purity and isotopic enrichment of stable isotope-labeled amino acids are paramount for generating high-quality and reproducible data. Fmoc-Phe-OH-13C9,15N, a cornerstone reagent for the synthesis of isotopically labeled peptides, is available from several suppliers. This guide provides a comparative overview of the product specifications from prominent vendors and outlines standardized experimental protocols for in-house quality assessment, empowering researchers to make informed purchasing decisions.

Supplier Specification Showdown

The following table summarizes the publicly available data on the purity and isotopic enrichment of this compound from various suppliers. It is important to note that these values are based on the suppliers' own quality control testing and may vary between lots.

SupplierProduct NumberChemical PurityIsotopic Enrichment (¹³C)Isotopic Enrichment (¹⁵N)
Sigma-Aldrich 651443≥98% (CP)[1]98 atom %[1]98 atom %[1]
Cambridge Isotope Laboratories CNLM-4362≥95%[2]99%[2]99%
AnaSpec AS-61819≥95% (HPLC)Not specifiedNot specified
MedChemExpress HY-79131S1Not specifiedNot specifiedNot specified

In-House Quality Assessment: Experimental Protocols

To ensure the quality and consistency of this compound for your specific application, it is advisable to perform in-house validation. The following are standardized protocols for assessing the key quality attributes of this critical reagent.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reversed-phase HPLC method to determine the chemical purity of this compound.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • This compound sample

  • Methanol or a suitable solvent for sample dissolution

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 265 nm

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 30% B

      • 35-40 min: 30% B

  • Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (265 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Workflow for HPLC Purity Analysis
Identity and Isotopic Enrichment Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools to confirm the identity and assess the isotopic enrichment of this compound.

Instrumentation and Reagents:

  • NMR spectrometer (300 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated solvent in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Confirm the presence of characteristic peaks for the Fmoc and phenylalanine moieties. The absence of significant unexpected signals is an indicator of high purity.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the ¹³C enrichment, the signals corresponding to the phenylalanine core will be significantly enhanced. The presence of nine strong signals for the phenylalanine carbons confirms the high level of ¹³C enrichment.

  • Data Analysis: Compare the obtained spectra with reference spectra for Fmoc-Phe-OH to confirm the chemical structure. The high intensity of the phenylalanine carbon signals in the ¹³C NMR spectrum provides qualitative confirmation of isotopic enrichment. Quantitative analysis of enrichment can be performed using specialized NMR techniques and internal standards but is beyond the scope of this basic protocol.

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis_nmr Spectral Analysis dissolve_nmr Dissolve in Deuterated Solvent h1_nmr Acquire ¹H NMR dissolve_nmr->h1_nmr c13_nmr Acquire ¹³C NMR dissolve_nmr->c13_nmr confirm_structure Confirm Structure (¹H) h1_nmr->confirm_structure confirm_enrichment Confirm Enrichment (¹³C) c13_nmr->confirm_enrichment

Workflow for NMR Identity and Enrichment Confirmation
Performance Evaluation in Solid-Phase Peptide Synthesis (SPPS)

The ultimate test of an Fmoc-amino acid's quality is its performance in peptide synthesis. This protocol describes the synthesis of a simple test peptide to evaluate the coupling efficiency of this compound.

Materials and Reagents:

  • Solid-phase peptide synthesis vessel

  • Rink amide resin

  • Fmoc-Gly-OH

  • Fmoc-Ala-OH

  • This compound from different suppliers

  • Coupling reagent (e.g., HBTU/HOBt or HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Washing solvent: DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • HPLC system for peptide analysis

Procedure:

  • Resin Preparation: Swell the Rink amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the resin using the deprotection solution.

  • First Amino Acid Coupling: Couple Fmoc-Gly-OH to the deprotected resin using the coupling reagent and base.

  • Chain Elongation: Repeat the deprotection and coupling steps for Fmoc-Ala-OH.

  • Test Coupling: Divide the resin into separate reaction vessels for each supplier's this compound. Couple the labeled phenylalanine to the growing peptide chain.

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.

  • Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether.

  • Analysis: Analyze the crude peptide by HPLC and mass spectrometry to assess the purity and confirm the incorporation of the labeled phenylalanine.

SPPS_Workflow start Start with Rink Amide Resin deprotect1 Fmoc Deprotection start->deprotect1 couple_gly Couple Fmoc-Gly-OH deprotect1->couple_gly deprotect2 Fmoc Deprotection couple_gly->deprotect2 couple_ala Couple Fmoc-Ala-OH deprotect2->couple_ala deprotect3 Fmoc Deprotection couple_ala->deprotect3 couple_phe Couple this compound deprotect3->couple_phe deprotect4 Final Fmoc Deprotection couple_phe->deprotect4 cleave Cleave from Resin deprotect4->cleave analyze Analyze Crude Peptide (HPLC/MS) cleave->analyze

Workflow for Test Peptide Synthesis

By comparing the purity of the resulting tripeptide (Phe-Ala-Gly-NH₂) from each supplier's labeled amino acid, researchers can gain valuable insights into the relative performance and make an evidence-based selection for their future experiments.

References

A Researcher's Guide to Validating Quantitative Proteomics Data with Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of protein abundance is paramount. This guide provides an objective comparison of three prominent labeled internal standard methodologies for quantitative proteomics: Absolute Quantification (AQUA), Protein Standard Absolute Quantification (PSAQ), and Quantitation Concatenated (QconCAT). We present a comprehensive overview of their performance, supported by experimental data, detailed protocols, and visual workflows to inform your selection process.

The validation of quantitative proteomics data is a critical step in ensuring the reliability and reproducibility of experimental results. The use of stable isotope-labeled internal standards is a widely accepted gold standard for achieving precise and accurate protein quantification. These standards are introduced into a biological sample at a known concentration, allowing for the normalization of variability throughout the experimental workflow, from sample preparation to mass spectrometry (MS) analysis.

This guide focuses on three key peptide- and protein-level labeled standard strategies:

  • AQUA (Absolute Quantification) Peptides: This method utilizes chemically synthesized peptides containing stable isotopes that are identical in sequence to the target peptides generated by proteolytic digestion of the protein of interest.[1][2][3]

  • PSAQ (Protein Standard Absolute Quantification): This approach employs full-length, stable isotope-labeled proteins that are analogous to the target protein.[4] These standards can be added to the sample at the earliest stages of preparation, accounting for variability in protein extraction and digestion efficiency.

  • QconCAT (Quantitation Concatenated): This technique involves the creation of an artificial protein composed of a concatenation of multiple tryptic peptides from several target proteins.[5] This allows for the simultaneous and multiplexed quantification of numerous proteins.

Performance Comparison of Labeled Standards

The choice of a suitable labeled standard depends on various factors, including the specific research question, the number of proteins to be quantified, and the desired level of accuracy and precision. The following table summarizes a comparative analysis of AQUA, PSAQ, and QconCAT based on a study quantifying staphylococcal toxins (SEA and TSST-1) in urine samples.

FeatureAQUA PeptidesPSAQ (Protein Standard)QconCAT
Principle Synthetic stable isotope-labeled peptides.Full-length stable isotope-labeled proteins.Artificial protein of concatenated stable isotope-labeled peptides.
Point of Introduction Post-digestionPre-digestion (at lysis)Pre-digestion (at lysis)
Correction for Variability Corrects for LC-MS variability.Corrects for extraction, digestion, and LC-MS variability.Corrects for digestion and LC-MS variability.
Multiplexing Capability Moderate (multiple peptides can be synthesized)Low (one protein standard per target)High (multiple peptides in one construct).
Accuracy (Recovery %) Underestimation observed in some studies.Generally high and considered a gold standard.Can lead to underestimation due to differences in digestion efficiency compared to native proteins.
Precision (%RSD) Typically low and reliable.High precision.Generally good, but can be influenced by digestion efficiency.
Linearity Good over a defined concentration range.Excellent, follows the behavior of the native protein.Good, dependent on the release of all peptides.
Sensitivity High, dependent on MS instrumentation.High, mirrors the native protein.High, allows for the quantification of multiple low-abundance proteins.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible quantitative proteomics data. Below are generalized, step-by-step experimental protocols for the AQUA, PSAQ, and QconCAT methodologies.

General Protein Digestion and Peptide Extraction Protocol

This protocol is a foundational step for all three methods following the introduction of the appropriate standard.

  • Protein Denaturation, Reduction, and Alkylation:

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 37°C for 1 hour.

    • Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.

  • Enzymatic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.

  • Peptide Extraction and Desalting:

    • Quench the digestion by adding formic acid to a final concentration of 1%.

    • Centrifuge the sample to pellet any insoluble material.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) column or tip.

    • Elute the peptides with a solution of 50-80% acetonitrile in 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.

    • Analyze the peptides using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

AQUA (Absolute Quantification) Protocol

AQUA_Workflow cluster_prep Sample Preparation cluster_aqua AQUA Standard cluster_analysis Analysis Protein_Extraction Protein Extraction & Quantification Digestion Protein Digestion Protein_Extraction->Digestion AQUA_Peptide Add Known Amount of Labeled AQUA Peptide Digestion->AQUA_Peptide Post-digestion spiking LCMS LC-MS/MS Analysis AQUA_Peptide->LCMS Data_Analysis Data Analysis (Peak Area Ratio) LCMS->Data_Analysis Absolute_Quant Absolute Quantification Data_Analysis->Absolute_Quant

  • Target Peptide Selection: Select one or more proteotypic peptides for each target protein. These peptides should be unique to the protein of interest and show good ionization efficiency in the mass spectrometer.

  • AQUA Peptide Synthesis: Synthesize the selected peptides with at least one stable isotope-labeled amino acid (e.g., ¹³C or ¹⁵N).

  • Sample Preparation and Digestion: Prepare and digest the biological sample as described in the general protocol.

  • Spiking of AQUA Peptides: After digestion and before LC-MS/MS analysis, add a precisely known amount of the AQUA peptide(s) to the digested sample.

  • LC-MS/MS Analysis: Analyze the sample using a targeted MS method, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), to monitor the signal intensities of both the native (light) and labeled (heavy) peptides.

  • Data Analysis: Calculate the absolute quantity of the target protein by comparing the peak area of the native peptide to that of the known amount of the spiked AQUA peptide.

PSAQ (Protein Standard Absolute Quantification) Protocol

PSAQ_Workflow cluster_psaq PSAQ Standard cluster_prep Sample Preparation cluster_analysis Analysis PSAQ_Standard Add Known Amount of Labeled Full-Length Protein Cell_Lysis Cell Lysis PSAQ_Standard->Cell_Lysis Pre-digestion spiking Co_Digestion Co-Digestion of Sample and Standard Cell_Lysis->Co_Digestion LCMS LC-MS/MS Analysis Co_Digestion->LCMS Data_Analysis Data Analysis (Peptide Peak Area Ratio) LCMS->Data_Analysis Absolute_Quant Absolute Quantification Data_Analysis->Absolute_Quant

  • Production of Labeled Protein: Express and purify a full-length version of the target protein with stable isotope labeling. This is often done in cell-free expression systems or by metabolic labeling in cell culture.

  • Quantification of PSAQ Standard: Accurately determine the concentration of the purified labeled protein standard.

  • Spiking of PSAQ Standard: Add a known amount of the PSAQ standard to the biological sample at the beginning of the sample preparation workflow (i.e., during cell lysis).

  • Co-digestion: Perform the protein digestion protocol on the mixture of the sample and the PSAQ standard.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS, targeting proteotypic peptides from the protein of interest.

  • Data Analysis: Quantify the endogenous protein by comparing the signal intensities of peptides derived from the native protein to those from the labeled PSAQ standard.

QconCAT (Quantitation Concatenated) Protocol

QconCAT_Workflow cluster_design Design & Production cluster_prep Sample Preparation cluster_analysis Analysis Peptide_Selection Select Proteotypic Peptides Gene_Design Design & Synthesize QconCAT Gene Peptide_Selection->Gene_Design Expression_Purification Express & Purify Labeled QconCAT Protein Gene_Design->Expression_Purification Spike_QconCAT Spike Known Amount of QconCAT Expression_Purification->Spike_QconCAT Co_Digestion Co-Digestion Spike_QconCAT->Co_Digestion LCMS LC-MS/MS Analysis Co_Digestion->LCMS Data_Analysis Data Analysis (Multiplexed Peak Ratios) LCMS->Data_Analysis Absolute_Quant Absolute Quantification Data_Analysis->Absolute_Quant

  • Q-peptide Selection: Select multiple proteotypic peptides for each of the target proteins to be quantified.

  • QconCAT Gene Design and Synthesis: Design and synthesize an artificial gene that encodes for the concatenated sequence of the selected Q-peptides.

  • Expression and Purification of QconCAT Protein: Express the QconCAT gene in a suitable expression system (e.g., E. coli) with stable isotope-labeled amino acids to produce the labeled QconCAT protein. Purify the expressed protein.

  • Quantification of QconCAT Standard: Accurately determine the concentration of the purified QconCAT protein.

  • Spiking and Co-digestion: Add a known amount of the QconCAT protein to the biological sample and perform co-digestion.

  • LC-MS/MS Analysis: Analyze the peptide mixture using targeted or discovery-based MS methods.

  • Data Analysis: Simultaneously quantify all target proteins by comparing the signal intensities of the native peptides to their corresponding labeled peptides released from the QconCAT standard.

Application in Signaling Pathway Analysis: The EGFR Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is often implicated in cancer. Quantitative proteomics using labeled standards is instrumental in elucidating the dynamics of this pathway.

For instance, researchers can use AQUA peptides to quantify changes in the phosphorylation status of specific tyrosine residues on EGFR and its downstream effectors like MEK and ERK upon EGF stimulation. By designing AQUA peptides that encompass these phosphorylation sites, it is possible to obtain absolute quantification of the phosphorylated and non-phosphorylated forms of the peptides, providing insights into the stoichiometry of signaling events.

EGFR_Signaling_Validation EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR EGFR->pEGFR Phosphorylation Grb2 Grb2 pEGFR->Grb2 AQUA_EGFR AQUA Peptide (p-Tyr) pEGFR->AQUA_EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK pMEK p-MEK MEK->pMEK Phosphorylation ERK ERK pMEK->ERK AQUA_MEK AQUA Peptide (p-Ser) pMEK->AQUA_MEK pERK p-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation pERK->Proliferation AQUA_ERK AQUA Peptide (p-Thr/p-Tyr) pERK->AQUA_ERK

Conclusion

The validation of quantitative proteomics data is essential for advancing our understanding of complex biological systems. AQUA, PSAQ, and QconCAT represent powerful, complementary approaches for achieving accurate and precise protein quantification. The choice of the most suitable method depends on the specific experimental goals, the number of target proteins, and the required level of analytical rigor. By carefully considering the advantages and limitations of each technique and implementing robust experimental protocols, researchers can generate high-quality, reliable quantitative proteomics data to drive new discoveries in life sciences and drug development.

References

A Researcher's Guide to Isotopic Phenylalanine: Comparing Fmoc-Phe-OH-¹³C₉,¹⁵N and Other Labeled Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern biomedical research, stable isotope-labeled amino acids are indispensable tools for the precise analysis of proteins and metabolic pathways. Among these, labeled phenylalanine derivatives offer a window into complex biological processes. This guide provides a comprehensive comparison of Fmoc-Phe-OH-¹³C₉,¹⁵N with other common labeled phenylalanine alternatives, offering researchers, scientists, and drug development professionals a data-driven resource for selecting the optimal tool for their experimental needs.

At a Glance: Key Labeled Phenylalanine Derivatives

The choice of an isotopic label for phenylalanine is dictated by the intended application, with each variant offering distinct advantages in mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and metabolic tracing studies.

FeatureFmoc-Phe-OH-¹³C₉,¹⁵NFmoc-Phe-OH-d8Fmoc-Phe(4-F)-OH
Primary Application Quantitative Proteomics (e.g., SILAC), NMR SpectroscopyQuantitative Proteomics, Metabolic Flux AnalysisNMR Spectroscopy (Protein Structure & Dynamics)
Isotopic Label ¹³C, ¹⁵N²H (Deuterium)¹⁹F
Mass Shift (vs. Unlabeled) +10 Da+8 Da+18 Da
Key Advantages - Minimal chromatographic shift from unlabeled counterpart.- No significant kinetic isotope effect.[1][2]- Provides both carbon and nitrogen tracing.- Cost-effective labeling.- High NMR sensitivity (83% of ¹H).[3][4]- Large chemical shift dispersion, providing high resolution.[3]- No background signal in biological systems.
Potential Considerations - Higher cost of synthesis.- Potential for chromatographic separation from the unlabeled form.- Possible kinetic isotope effects that can alter reaction rates.- Potential for minor structural perturbations of the protein.

Performance in Quantitative Proteomics: A Focus on SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. The choice of isotope can influence the accuracy and precision of quantification. While direct head-to-head data for these specific phenylalanine derivatives is sparse, the principles of isotope labeling provide a strong basis for comparison.

ParameterFmoc-Phe-OH-¹³C₉,¹⁵NFmoc-Phe-OH-d8
Quantification Accuracy High. The larger mass shift and lack of chromatographic separation lead to more accurate peak integration.Generally good, but can be affected by chromatographic inconsistencies between labeled and unlabeled peptides.
Quantification Precision (CV%) Lower (Better). ¹³C and ¹⁵N labels are known to provide higher precision in quantitative experiments.Higher (Worse). Potential for variability due to chromatographic shifts.
Mass Spectrum Complexity Predictable isotopic envelope.Can be more complex due to potential H-D exchange.
Compatibility Fully compatible with standard SILAC workflows.Compatible, but requires careful calibration of retention times.

Probing Protein Structure and Dynamics with NMR Spectroscopy

For structural biology applications, the choice of label is critical for resolving atomic-level details.

FeatureFmoc-Phe-OH-¹³C₉,¹⁵NFmoc-Phe(4-F)-OH
NMR Sensitivity Moderate. ¹³C and ¹⁵N are less sensitive than ¹⁹F.High. ¹⁹F has a gyromagnetic ratio close to that of protons.
Spectral Resolution Good. Enables multidimensional experiments for resonance assignment.Excellent. The large chemical shift range of ¹⁹F minimizes signal overlap.
Structural Perturbation Negligible. The isotopes do not alter the chemical nature of the amino acid.Minimal, though the fluorine atom is larger than hydrogen and can cause slight perturbations.
Information Content Provides information on the carbon and nitrogen backbone and side chains.Acts as a sensitive reporter of the local environment and conformational changes.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for key applications of labeled phenylalanine derivatives.

Quantitative Proteomics using SILAC

This protocol outlines a general workflow for a SILAC experiment using an Orbitrap mass spectrometer.

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel. For the "heavy" population, use a SILAC-specific medium lacking L-phenylalanine, supplemented with Fmoc-Phe-OH-¹³C₉,¹⁵N. For the "light" population, use the same medium supplemented with unlabeled Fmoc-Phe-OH.

    • Grow cells for at least five doublings to ensure complete incorporation of the labeled amino acid.

  • Sample Preparation:

    • Lyse the cells and quantify the protein concentration from both "heavy" and "light" populations.

    • Mix equal amounts of protein from the two populations.

    • Perform in-solution or in-gel digestion of the protein mixture using trypsin.

  • LC-MS/MS Analysis (Orbitrap):

    • Separate the resulting peptides using a C18 reverse-phase column with a suitable acetonitrile gradient.

    • Analyze the peptides on an Orbitrap mass spectrometer with the following representative settings:

      • Full MS Scan: Resolution of 60,000 at m/z 400, scan range of 350-2000 m/z.

      • MS/MS Scans: Data-dependent acquisition of the top 10 most intense precursor ions.

      • Collision Energy: Normalized collision energy of 27-35%.

      • Activation Time: 30 ms.

  • Data Analysis:

    • Process the raw data using software such as MaxQuant or Proteome Discoverer.

    • Identify peptides and proteins, and quantify the heavy/light ratios for each peptide.

    • Perform statistical analysis to determine significant changes in protein abundance.

Protein NMR with Fluorinated Phenylalanine

This protocol describes the expression and analysis of a protein labeled with 4-fluoro-phenylalanine.

  • Protein Expression and Labeling:

    • Use an E. coli expression system (e.g., BL21(DE3)) transformed with the plasmid for the protein of interest.

    • Grow the cells in a minimal medium.

    • To enhance incorporation of the fluorinated analog, inhibit the endogenous synthesis of aromatic amino acids by adding glyphosate just before inducing protein expression with IPTG.

    • Supplement the medium with Fmoc-Phe(4-F)-OH, along with tyrosine and tryptophan.

  • Protein Purification:

    • Harvest the cells and purify the labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • NMR Spectroscopy:

    • Prepare the purified, labeled protein in a suitable NMR buffer.

    • Acquire one-dimensional ¹⁹F NMR spectra to observe the resonances of the incorporated 4-F-Phe residues.

    • The chemical shifts of the ¹⁹F signals will be sensitive to the local environment of each labeled residue, providing insights into protein folding and conformational changes upon ligand binding or other perturbations.

Visualizing Experimental Workflows

SILAC_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Light_Culture Grow cells in 'Light' medium (unlabeled Phe) Mix_Lysates Combine cell lysates (1:1 protein ratio) Light_Culture->Mix_Lysates Heavy_Culture Grow cells in 'Heavy' medium (13C9,15N-Phe) Heavy_Culture->Mix_Lysates Digest Protein Digestion (Trypsin) Mix_Lysates->Digest LC_MS LC-MS/MS Analysis (Orbitrap) Digest->LC_MS Data_Analysis Data Analysis (e.g., MaxQuant) LC_MS->Data_Analysis Quantification Relative Protein Quantification Data_Analysis->Quantification

Metabolic_Flux_Analysis Cell_Culture Culture cells with labeled Phe tracer (e.g., d8-Phe) Metabolite_Extraction Quench metabolism and extract metabolites Cell_Culture->Metabolite_Extraction MS_Analysis LC-MS/MS or GC-MS Analysis Metabolite_Extraction->MS_Analysis Isotopologue_Distribution Determine isotopologue distribution of Phe and its metabolites MS_Analysis->Isotopologue_Distribution Flux_Calculation Calculate metabolic fluxes using computational modeling Isotopologue_Distribution->Flux_Calculation

NMR_Comparison cluster_13C15N 13C,15N Labeling cluster_19F 19F Labeling NMR_13C15N Protein labeled with 13C9,15N-Phe MultiD_NMR Multidimensional NMR (e.g., HSQC, HNCO) NMR_13C15N->MultiD_NMR Structure_Determination Backbone and sidechain resonance assignment for structure determination MultiD_NMR->Structure_Determination NMR_19F Protein labeled with 4-F-Phe 1D_NMR 1D 19F NMR NMR_19F->1D_NMR Conformational_Analysis Probing local environment and conformational changes 1D_NMR->Conformational_Analysis Protein_of_Interest Protein of Interest Protein_of_Interest->NMR_13C15N Expression Protein_of_Interest->NMR_19F Expression

References

A Comparative Guide to Mass Spectrometry Quantification: The Accuracy of Fmoc-Phe-OH-13C9,15N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the highest level of accuracy and precision in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of the performance of stable isotope-labeled (SIL) amino acids, with a focus on Fmoc-Phe-OH-13C9,15N, against other alternatives, supported by experimental data and detailed methodologies.

Stable isotope dilution mass spectrometry (SID-MS) is widely recognized as the gold standard for quantitative analysis of peptides and proteins. This approach relies on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes.[1][2][3] This near-perfect chemical and physical similarity allows the internal standard to effectively compensate for variability throughout the entire analytical workflow, from sample preparation to mass spectrometric detection.[4][5]

This compound is a key reagent used in the synthesis of SIL peptides for these applications. The incorporation of nine 13C atoms and one 15N atom results in a significant mass shift, allowing for clear differentiation from the endogenous, unlabeled peptide in the mass spectrometer.

Performance Comparison: The Gold Standard of Quantification

The use of a stable isotope-labeled internal standard, such as a peptide synthesized with this compound, offers significant advantages in terms of accuracy and precision compared to other quantification strategies.

Stable isotope-labeled standards are considered the ideal choice for internal standards in quantitative mass spectrometry. Their chemical and physical properties are nearly identical to the analyte, allowing them to co-elute during chromatography and experience similar ionization efficiencies and matrix effects. This leads to highly accurate and precise quantification. While structural analogs can be used, they may not perfectly mimic the behavior of the analyte, potentially leading to less accurate results. Label-free methods, on the other hand, are susceptible to variations in sample preparation and instrument performance, which can compromise quantitative accuracy.

Internal Standard TypePrincipleAdvantagesDisadvantages
Stable Isotope-Labeled (SIL) Peptide (e.g., using this compound) Co-elutes with the analyte and is distinguished by mass. The ratio of the analyte to the SIL standard is used for quantification.- Highest accuracy and precision. - Effectively corrects for matrix effects and variability in sample preparation and instrument response. - Considered the "gold standard" for quantitative proteomics.- Higher cost compared to other methods. - Requires custom synthesis for each target peptide.
Structural Analog A molecule with a similar chemical structure to the analyte, but with a different mass.- More affordable than SIL peptides. - Can provide reasonable quantification if the analog closely mimics the analyte's behavior.- May not co-elute perfectly with the analyte. - May have different ionization efficiency and be affected differently by matrix effects, leading to reduced accuracy.
Label-Free Quantification Compares the signal intensities of the analyte across different samples without the use of an internal standard.- No need for expensive labeled standards. - Simpler experimental setup.- Prone to errors from variations in sample processing and instrument performance. - Generally less accurate and precise than methods using internal standards.

While direct head-to-head comparisons of different stable isotope-labeled amino acids are not extensively documented in publicly available literature, the fundamental principle of isotope dilution mass spectrometry ensures that any appropriately labeled amino acid will provide a high degree of accuracy. One study that compared the use of a single isotopically labeled amino acid internal standard to a mixture of multiple labeled amino acids for peptide quantification found no significant difference in the measured peptide concentration, suggesting that a single well-chosen labeled peptide is sufficient for accurate quantification.

Experimental Protocols

To achieve accurate and reproducible quantification using a SIL peptide synthesized with this compound, a well-defined and controlled experimental workflow is essential. The following protocols provide a detailed methodology for solid-phase peptide synthesis and subsequent LC-MS/MS analysis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 13C,15N-Labeled Peptide

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating a 13C,15N-labeled phenylalanine residue.

Workflow for Solid-Phase Peptide Synthesis

Resin Resin Swelling Fmoc_Deprotection1 Fmoc Deprotection (First Amino Acid) Resin->Fmoc_Deprotection1 Coupling1 Coupling of This compound Fmoc_Deprotection1->Coupling1 Washing1 Washing Coupling1->Washing1 Fmoc_Deprotection2 Fmoc Deprotection Washing1->Fmoc_Deprotection2 Coupling2 Coupling of Next Fmoc-Amino Acid Fmoc_Deprotection2->Coupling2 Washing2 Washing Coupling2->Washing2 Repeat Repeat Steps 5-7 Washing2->Repeat Repeat->Fmoc_Deprotection2 For each subsequent amino acid Cleavage Cleavage from Resin & Deprotection Repeat->Cleavage After final amino acid Purification Purification (HPLC) Cleavage->Purification Characterization Characterization (MS) Purification->Characterization

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Materials:

  • Rink Amide resin

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% piperidine in DMF solution for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Coupling of this compound:

    • Dissolve this compound (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Subsequent Amino Acid Couplings: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the peptide pellet.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the mass and purity of the synthesized labeled peptide using mass spectrometry.

Protocol 2: Quantitative Analysis of a Target Peptide by LC-MS/MS

This protocol describes the use of the synthesized 13C,15N-labeled peptide as an internal standard for the quantification of an endogenous peptide in a complex biological sample.

Workflow for LC-MS/MS Quantification

Sample_Prep Sample Preparation (e.g., Protein Digestion) Spiking Spike with 13C,15N-Labeled Peptide Sample_Prep->Spiking LC_Separation LC Separation (Reversed-Phase) Spiking->LC_Separation MS_Analysis MS/MS Analysis (MRM/PRM) LC_Separation->MS_Analysis Data_Analysis Data Analysis (Peak Area Ratio) MS_Analysis->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: Workflow for quantitative peptide analysis using LC-MS/MS.

Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • Synthesized 13C,15N-labeled peptide internal standard

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water (LC-MS grade)

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

Procedure:

  • Sample Preparation:

    • If quantifying a protein, perform enzymatic digestion (e.g., with trypsin) of the sample to generate peptides.

    • For peptide analysis, perform necessary extraction or clean-up steps.

  • Internal Standard Spiking: Add a known amount of the 13C,15N-labeled peptide internal standard to each sample, calibrator, and quality control sample.

  • LC Separation:

    • Inject the sample onto a reversed-phase LC column (e.g., C18).

    • Separate the peptides using a gradient of mobile phase A (e.g., 0.1% FA in water) and mobile phase B (e.g., 0.1% FA in ACN).

  • MS/MS Analysis:

    • Analyze the eluting peptides using a mass spectrometer operating in a targeted mode, such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).

    • Set up transitions to monitor specific precursor-to-fragment ion pairs for both the endogenous (light) and the internal standard (heavy) peptides.

  • Data Analysis and Quantification:

    • Integrate the peak areas for the selected transitions of both the light and heavy peptides.

    • Calculate the peak area ratio of the light peptide to the heavy peptide.

    • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

    • Determine the concentration of the endogenous peptide in the unknown samples from the calibration curve.

Conclusion

The use of stable isotope-labeled internal standards, synthesized with high-purity precursors like this compound, is the most reliable method for achieving accurate and precise quantification in mass spectrometry-based proteomics. While other methods exist, the stable isotope dilution strategy provides the most robust correction for experimental variability, leading to high-quality, reproducible data essential for research, clinical, and drug development applications. The detailed protocols provided in this guide offer a framework for implementing this gold-standard approach in your laboratory.

References

A Researcher's Guide: Benchmarking Labeled Peptide Synthesis Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides incorporating labeled amino acids is a cornerstone of modern molecular exploration. These labeled peptides are indispensable tools for a vast array of applications, from tracking cellular signaling pathways to quantifying protein expression and elucidating drug-target interactions. The two dominant methodologies for solid-phase peptide synthesis (SPPS), tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, each present distinct advantages and challenges when incorporating these crucial isotopic labels.

This guide provides an objective comparison of the Boc/Bzl and Fmoc/tBu strategies for synthesizing peptides with labeled amino acids, supported by illustrative experimental data and detailed methodologies. We will delve into the core principles of each approach, compare their performance in terms of yield and purity, and provide comprehensive protocols for synthesis, purification, and analysis.

At a Glance: Fmoc vs. Boc for Labeled Peptide Synthesis

The fundamental difference between the Fmoc and Boc strategies lies in the chemistry of the α-amino protecting group and the conditions required for its removal.[1][2] The Fmoc group is base-labile, typically removed with piperidine, while the Boc group is acid-labile, requiring trifluoroacetic acid (TFA) for cleavage.[1][2] This distinction has significant implications for the synthesis of peptides containing sensitive labeled amino acids.

The milder deprotection conditions of the Fmoc/tBu strategy are generally preferred for the synthesis of labeled peptides.[3] This approach minimizes the risk of side reactions and degradation of the peptide or the label that can occur with the repeated acid exposure in the Boc/Bzl method.

Table 1: Illustrative Comparison of Fmoc/tBu and Boc/Bzl SPPS for Labeled Peptide Synthesis

ParameterFmoc/tBu StrategyBoc/Bzl StrategyKey Considerations for Labeled Peptides
Nα-Deprotection 20-50% Piperidine in DMF (mild base)50% TFA in DCM (strong acid)Milder Fmoc deprotection is less likely to degrade sensitive labeled amino acids or promote side reactions.
Side-Chain Protection t-Butyl (tBu) based (acid-labile)Benzyl (Bzl) based (strong acid-labile)Orthogonal protection in Fmoc allows for on-resin modifications, which can be advantageous for complex labeling schemes.
Final Cleavage 95% TFA (strong acid)Anhydrous HF (very strong acid)The harsh HF cleavage in the Boc strategy can damage sensitive labels.
Typical Crude Purity Generally high, sequence-dependentCan be high, but risk of side productsFmoc chemistry often yields a cleaner crude product for a wider range of labeled peptides.
Typical Yield Good to excellent, sequence-dependentCan be higher for some "difficult" sequencesWhile Boc can sometimes give higher yields for problematic sequences, Fmoc is generally reliable for standard labeled peptides.
Compatibility with Labels High, compatible with a wide range of labelsLower, risk of degradation with acid-sensitive labelsFmoc is the preferred method for peptides with sensitive modifications.
Automation Friendliness HighModerateThe milder chemistry and simpler workflow of Fmoc are well-suited for automated synthesizers.

Experimental Workflows: A Visual Guide

To visualize the stepwise process of each synthesis strategy, the following diagrams illustrate the cyclical nature of amino acid addition in both Fmoc and Boc solid-phase peptide synthesis.

Fmoc_SPPS_Workflow Resin Solid Support (Resin) Coupling Coupling Resin->Coupling Fmoc_AA Fmoc-AA-OH (Labeled or Unlabeled) Fmoc_AA->Coupling Wash1 Wash Coupling->Wash1 Deprotection Fmoc Deprotection (Piperidine/DMF) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Wash2->Coupling Repeat for each amino acid Cleavage Cleavage & Side-Chain Deprotection (TFA) Wash2->Cleavage Purified_Peptide Purified Labeled Peptide Cleavage->Purified_Peptide

Fmoc-based Solid-Phase Peptide Synthesis Workflow.

Boc_SPPS_Workflow Resin Solid Support (Resin) Coupling Coupling Resin->Coupling Boc_AA Boc-AA-OH (Labeled or Unlabeled) Boc_AA->Coupling Wash1 Wash Coupling->Wash1 Deprotection Boc Deprotection (TFA/DCM) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Neutralization Neutralization (DIEA/DCM) Wash2->Neutralization Wash3 Wash Neutralization->Wash3 Wash3->Coupling Repeat for each amino acid Cleavage Cleavage & Side-Chain Deprotection (HF) Wash3->Cleavage Purified_Peptide Purified Labeled Peptide Cleavage->Purified_Peptide

Boc-based Solid-Phase Peptide Synthesis Workflow.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments in the synthesis and analysis of labeled peptides.

Fmoc/tBu Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual synthesis of a peptide incorporating a stable isotope-labeled amino acid using Fmoc chemistry.

1. Resin Preparation:

  • Swell Rink Amide resin (0.1 mmol) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes at room temperature.

  • Drain the solution and repeat the 20% piperidine treatment for an additional 10 minutes.

  • Wash the resin thoroughly with DMF (5 times).

3. Amino Acid Coupling (Unlabeled Amino Acid):

  • In a separate vial, dissolve the Fmoc-protected amino acid (0.5 mmol, 5 equivalents) and a coupling reagent such as HBTU (0.5 mmol) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (1.0 mmol, 10 equivalents) to activate the amino acid.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Wash the resin with DMF (3 times).

4. Incorporation of Labeled Amino Acid:

  • Repeat the Fmoc deprotection step (Step 2).

  • For the coupling of the expensive labeled amino acid, use a reduced equivalency. In a separate vial, dissolve the labeled Fmoc-amino acid (0.2 mmol, 2 equivalents) and HBTU (0.2 mmol) in DMF.

  • Add DIEA (0.4 mmol, 4 equivalents).

  • Add the activated labeled amino acid solution to the resin and agitate for 2-4 hours to ensure maximum incorporation.

  • Wash the resin with DMF (3 times).

5. Subsequent Amino Acid Couplings:

  • Repeat the deprotection and coupling cycles for the remaining amino acids in the sequence.

6. Cleavage and Deprotection:

  • After the final amino acid coupling and deprotection, wash the resin with dichloromethane (DCM) and dry under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

Boc/Bzl Solid-Phase Peptide Synthesis Protocol

This protocol details the synthesis of a labeled peptide using the Boc strategy.

1. Resin Preparation and First Amino Acid Attachment:

  • Swell Merrifield resin in DCM for 1-2 hours.

  • Couple the first Boc-protected amino acid to the resin using a suitable method (e.g., cesium salt method).

2. Boc Deprotection:

  • Wash the resin-bound amino acid with DCM.

  • Treat with a solution of 50% TFA in DCM for 30 minutes.

  • Wash the resin with DCM.

3. Neutralization:

  • Neutralize the resin with a 10% solution of DIEA in DCM.

  • Wash the resin with DCM.

4. Amino Acid Coupling (Unlabeled and Labeled):

  • Activate the next Boc-protected amino acid (labeled or unlabeled) with a coupling reagent like HBTU and DIEA in DMF.

  • Add the activated amino acid to the resin and agitate for 1-2 hours.

  • Monitor the coupling reaction using the Kaiser test.

  • Wash the resin with DMF and DCM.

5. Final Cleavage:

  • After the final coupling and deprotection, dry the peptide-resin.

  • In a specialized HF apparatus, treat the resin with anhydrous hydrogen fluoride (HF) with a scavenger such as anisole at 0°C for 1-2 hours.

  • Evaporate the HF.

Peptide Purification and Analysis

1. Peptide Precipitation and Lyophilization:

  • Precipitate the crude peptide from the cleavage solution by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet and dissolve it in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

  • Lyophilize the peptide solution to obtain a powder.

2. High-Performance Liquid Chromatography (HPLC) Purification:

  • Dissolve the lyophilized crude peptide in the HPLC mobile phase starting condition (e.g., 95% water, 5% acetonitrile, 0.1% TFA).

  • Purify the peptide using a reverse-phase C18 column on an HPLC system.

  • Elute the peptide using a gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA).

  • Monitor the elution profile at 220 nm and collect the fractions corresponding to the major peak.

3. Mass Spectrometry (MS) Analysis:

  • Analyze the purified fractions by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the molecular weight of the labeled peptide.

  • The mass spectrum will show a characteristic isotopic distribution reflecting the incorporation of the stable isotope label.

4. Determination of Isotopic Enrichment:

  • The percentage of isotopic enrichment can be determined by analyzing the isotopic cluster in the mass spectrum.

  • Compare the experimentally observed isotopic distribution with the theoretical distribution for different enrichment levels to calculate the incorporation efficiency.

Application in Signaling Pathway Analysis

Labeled peptides are invaluable for studying cellular signaling. For instance, a synthesized peptide containing a phosphorylated amino acid labeled with a stable isotope can be used as an internal standard to quantify the endogenous levels of that specific phosphorylation event in a complex biological sample by mass spectrometry.

Signaling_Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Activates Substrate Substrate Protein Kinase2->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Response Cellular Response pSubstrate->Response MS Mass Spectrometry Quantification pSubstrate->MS Endogenous Peptide Labeled_Peptide Isotopically Labeled Phosphopeptide (Internal Standard) Labeled_Peptide->MS

Use of a labeled peptide in a kinase signaling pathway.

Conclusion

The choice between Fmoc and Boc solid-phase peptide synthesis for incorporating labeled amino acids is a critical decision that depends on the specific peptide sequence, the nature of the label, and the desired purity and yield. While the Boc strategy can be effective for certain challenging sequences, the milder conditions and orthogonality of the Fmoc strategy make it the more versatile and widely adopted method for the synthesis of a broad range of labeled peptides. The detailed protocols and analytical methods provided in this guide offer a framework for researchers to successfully synthesize, purify, and characterize these essential tools for advancing our understanding of biological systems.

References

A Guide to Inter-laboratory Comparison of Proteomics Results Using Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common methodologies for inter-laboratory quantitative proteomics studies, emphasizing the use of labeled standards to ensure reproducibility and accuracy. It includes supporting data from published studies, detailed experimental protocols, and visualizations to clarify complex workflows and concepts.

Introduction

Reproducibility is a cornerstone of scientific research, yet it remains a significant challenge in the field of proteomics. Inter-laboratory studies often suffer from variability introduced by differences in sample preparation, instrumentation, and data analysis pipelines. The use of stable isotope-labeled standards is a powerful strategy to mitigate these discrepancies and enable robust, quantitative comparisons of proteomes across different laboratories and experiments.[1][2][3][4] This guide explores various labeled quantification strategies, compares their performance based on published data, and provides a generalized protocol for conducting inter-laboratory proteomics comparisons.

Comparison of Labeled Quantification Strategies

Several methods exist for introducing stable isotopes into proteins or peptides for mass spectrometry-based quantification. The choice of strategy depends on the experimental design, sample type, and desired level of multiplexing.[5]

Common Labeling Methods:

  • Stable Isotope Labeling by Amino acids in Cell culture (SILAC): Involves the metabolic incorporation of "heavy" amino acids into proteins in living cells. This method is highly accurate as the standard is introduced at the very beginning of the experimental workflow. However, it is primarily applicable to cultured cells.

  • Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantification (iTRAQ): These are chemical labeling methods that attach isobaric tags to peptides after protein digestion. Upon fragmentation in the mass spectrometer, reporter ions are generated, allowing for simultaneous quantification of multiple samples (up to 18-plex with TMT). These methods are versatile and can be applied to virtually any sample type.

  • Absolute Quantification (AQUA): This targeted proteomics approach uses synthetic, stable isotope-labeled peptides as internal standards to quantify specific peptides of interest. While highly accurate for a limited number of targets, it can be costly.

  • Protein Standard Absolute Quantification (PSAQ): This method utilizes in vitro-synthesized, isotope-labeled full-length proteins as standards, which closely mimic the biochemical properties of the target proteins.

Quantitative Performance Data:

The following tables summarize quantitative data from studies comparing different proteomics workflows and assessing inter-laboratory performance.

Table 1: Comparison of TMT and DIA Workflows in an Inter-laboratory Study

Metric TMT SPS/MS3 10-plex Data-Independent Acquisition (DIA) Notes
Proteome Coverage >5,000 proteins (15-20% more than DIA)>5,000 proteinsBoth methods achieved high coverage.
Quantitative Precision Slightly better than DIA-TMT showed slightly better precision in this study.
Quantitative Accuracy -Better than TMTDIA demonstrated superior quantitative accuracy.
Missing Values (Protein Level) <2%<2%Both methods had low missing values at the protein level.

Table 2: Inter-laboratory Performance of Multiplexed MRM Assays

Metric Site 1 Site 2 Site 3 Notes
Median Assay LLOQ (fmol/µg) 0.370.650.40Lower values indicate better sensitivity.
Median Assay CV (%) 3.55.44.4Lower values indicate higher precision.
Inter-laboratory Correlation (R²) >0.96>0.96>0.96High correlation indicates excellent reproducibility between labs.

Experimental Protocols

A generalized workflow for an inter-laboratory proteomics comparison using labeled standards is outlined below. It is crucial to standardize the protocol across all participating laboratories to minimize technical variability.

1. Experimental Design and Sample Preparation:

  • Standardization: All laboratories must agree on and adhere to a standardized protocol for all steps, from sample collection and storage to protein extraction and digestion.

  • Sample Aliquoting and Distribution: A common set of samples, including reference materials and labeled standards, should be prepared and distributed to all participating labs.

  • Protein Extraction and Quantification: Utilize a consistent method for cell lysis and protein extraction. Quantify the total protein concentration in each sample using a reliable method like the BCA assay.

  • Reduction, Alkylation, and Digestion:

    • Reduce disulfide bonds in proteins using DTT.

    • Alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.

    • Digest proteins into peptides using a specific protease, typically trypsin.

2. Isotopic Labeling (Example: TMT Labeling):

  • Resuspend dried peptides in a suitable buffer.

  • Add the appropriate TMT reagent to each sample and incubate to allow the labeling reaction to proceed.

  • Quench the labeling reaction.

  • Combine the labeled samples into a single multiplexed sample.

  • Clean up the combined sample using solid-phase extraction (SPE) to remove excess TMT reagent and other contaminants.

3. LC-MS/MS Analysis:

  • Standardized Parameters: All participating labs should use identical or highly similar LC-MS/MS platforms and settings, including:

    • Liquid chromatography column and gradient.

    • Mass spectrometer parameters (e.g., resolution, scan range, fragmentation method).

  • Quality Control: Regularly run quality control samples to monitor instrument performance.

4. Data Analysis:

  • Standardized Software and Parameters: Use a consistent data analysis pipeline, including the same software (e.g., MaxQuant, Skyline), sequence database, and search parameters.

  • Data Preprocessing: This typically includes log transformation of intensity values and handling of missing data.

  • Statistical Analysis: Perform statistical tests to identify differentially abundant proteins, ensuring that appropriate corrections for multiple testing are applied.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation (Standardized Across Labs) cluster_labeling Labeling & Multiplexing cluster_analysis Analysis SampleCollection Sample Collection ProteinExtraction Protein Extraction & Quantification SampleCollection->ProteinExtraction Digestion Reduction, Alkylation & Digestion ProteinExtraction->Digestion Labeling Peptide Labeling (e.g., TMT) Digestion->Labeling Pooling Sample Pooling Labeling->Pooling Cleanup SPE Cleanup Pooling->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS DataAnalysis Data Analysis (Standardized Pipeline) LCMS->DataAnalysis

Caption: A generalized workflow for an inter-lab proteomics study.

Example Signaling Pathway: EGFR Signaling

egfr_signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation data_analysis_logic RawData Raw MS Data PeptideID Peptide Identification & Quantification RawData->PeptideID DataPreprocessing Data Preprocessing (Log Transform, Imputation) PeptideID->DataPreprocessing Stats Statistical Analysis (t-test, ANOVA) DataPreprocessing->Stats ProteinList Differentially Expressed Proteins Stats->ProteinList

References

A Comparative Guide to Fmoc-Phe-OH-13C9,15N Isotopic Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative proteomics and peptide synthesis, the purity and accurate characterization of amino acid standards are paramount. This guide provides a comprehensive comparison of Fmoc-L-Phenylalanine-13C9,15N (Fmoc-Phe-OH-13C9,15N) with its unlabeled counterpart and other isotopically labeled alternatives. The information herein is supported by data typically found in Certificates of Analysis (CoA) and established experimental protocols.

Data Presentation: A Comparative Analysis

The quality of an amino acid standard is determined by its chemical and isotopic purity, as well as its chiral integrity. Below is a summary of typical specifications and analytical data for this compound and its common alternatives.

Table 1: Comparison of Specifications for Fmoc-Phe-OH Standards

ParameterThis compoundUnlabeled Fmoc-Phe-OHFmoc-Phe-OH-15N
Appearance White to off-white solidWhite to off-white solidWhite to off-white solid
Chemical Purity (by HPLC/NMR) ≥98%≥98%≥95-98%
Isotopic Enrichment (13C) ≥98 atom %Not ApplicableNot Applicable
Isotopic Enrichment (15N) ≥98 atom %Not Applicable≥98 atom %
Enantiomeric Purity (by Chiral HPLC) ≥99.5% (L-isomer)≥99.5% (L-isomer)≥99.5% (L-isomer)
Molecular Weight ~397.36 g/mol ~387.43 g/mol ~388.42 g/mol
Mass Shift from Unlabeled +10 Da0 Da+1 Da

Table 2: Representative Data from a Certificate of Analysis for Unlabeled Fmoc-Phe-OH

AnalysisSpecificationResult
Appearance White to off-white solidConforms
1H NMR Spectrum Consistent with structureConsistent
LCMS Consistent with structureConsistent
Enantiomeric Excess ≥99.5%99.79%
Purity (by NMR) ≥98.0%Conforms
Residue on Ignition Report result0.13%
Water (by Karl Fischer) Report result0.09%
Optical Rotation -36.0° to -40.0° (c=1, DMF)-40.1°

Experimental Protocols

Accurate characterization of Fmoc-amino acid standards relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Purity and Identity Confirmation by HPLC and LC-MS

Purpose: To determine the chemical purity of the Fmoc-amino acid and confirm its identity.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Reversed-Phase HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Sample Preparation: Dissolve a small amount of the standard in the initial mobile phase composition.

LC-MS Method:

  • The same chromatographic conditions as HPLC can be used.

  • The eluent is directed to a mass spectrometer (e.g., ESI-QTOF) to confirm the molecular weight of the main peak. For this compound, the expected [M+H]+ would be approximately 398.36 m/z.

Enantiomeric Purity by Chiral HPLC

Purpose: To determine the percentage of the desired L-enantiomer and quantify any D-enantiomer impurity.[1][2]

Instrumentation:

  • HPLC system with a UV detector.

Method:

  • Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose).[1][2]

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic solvent (e.g., isopropanol or ethanol), often with an acidic or basic additive to improve peak shape.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Purity Assessment by Quantitative NMR (qNMR)

Purpose: To provide an absolute purity value by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.

Instrumentation:

  • High-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Method:

  • Sample Preparation: Accurately weigh a known amount of the Fmoc-amino acid and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Acquisition: Acquire a quantitative 1H NMR spectrum with a long relaxation delay (D1) to ensure full relaxation of all protons, typically 5 times the longest T1 relaxation time.

  • Processing and Analysis: Carefully integrate a well-resolved proton signal from the analyte and a signal from the internal standard. The purity of the analyte can be calculated using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

Isotopic Enrichment by Mass Spectrometry

Purpose: To determine the percentage of 13C and 15N incorporation in the labeled standard.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) or an Isotope Ratio Mass Spectrometer (IRMS).

Method (High-Resolution MS):

  • The sample is introduced into the mass spectrometer, and a high-resolution mass spectrum is acquired.

  • The isotopic distribution of the molecular ion is analyzed. The relative intensities of the peaks corresponding to the fully labeled species and any partially labeled or unlabeled species are used to calculate the isotopic enrichment. Software tools are often used to de-isotope the spectrum and calculate the enrichment percentage.

Method (IRMS):

  • For highly precise measurements, the sample can be combusted, and the resulting CO2 and N2 gases are analyzed by an isotope ratio mass spectrometer to determine the 13C/12C and 15N/14N ratios.

Visualizations

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control analysis of Fmoc-amino acid standards.

QC_Workflow cluster_sample Sample Handling cluster_analysis Analytical Testing cluster_data Data Evaluation Sample Fmoc-Phe-OH Standard Prep Sample Preparation (Weighing, Dissolution) Sample->Prep HPLC Purity by HPLC/UV Prep->HPLC Chiral_HPLC Enantiomeric Purity by Chiral HPLC Prep->Chiral_HPLC qNMR Purity by qNMR Prep->qNMR MS Identity & Isotopic Enrichment by Mass Spectrometry Prep->MS Review Data Review & Analysis HPLC->Review Chiral_HPLC->Review qNMR->Review MS->Review CoA Certificate of Analysis Generation Review->CoA Release Release CoA->Release Product Release

Caption: Quality control workflow for Fmoc-amino acid standards.

Logical Relationship of Analytical Techniques

This diagram shows how different analytical techniques provide complementary information to fully characterize the standard.

Analytical_Pyramid cluster_top Overall Quality cluster_mid Quantitative & Structural Confirmation cluster_bottom Analytical Techniques Overall_Quality Certified Standard Purity Chemical & Isotopic Purity Purity->Overall_Quality Identity Structural Identity Identity->Overall_Quality Chirality Enantiomeric Purity Chirality->Overall_Quality qNMR qNMR qNMR->Purity MS Mass Spectrometry MS->Purity MS->Identity HPLC HPLC / Chiral HPLC HPLC->Purity HPLC->Chirality NMR_spec NMR Spectroscopy NMR_spec->Identity

Caption: Interrelation of analytical methods for standard characterization.

References

Comparative analysis of different isotopic labeling strategies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Isotopic Labeling Strategies for Quantitative Proteomics and Drug Development

For researchers, scientists, and drug development professionals, isotopic labeling is a cornerstone of modern quantitative analysis, enabling precise tracking and quantification of molecules in complex biological systems. This guide provides a comprehensive comparison of the most prevalent isotopic labeling strategies in proteomics—Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT)—and discusses the application of isotopic labeling in drug development.

Comparative Analysis of Proteomic Labeling Strategies

The choice of an isotopic labeling strategy in proteomics is dictated by the specific research question, sample type, and desired throughput. The following tables provide a detailed comparison of SILAC, iTRAQ, and TMT based on their performance characteristics.

Table 1: General Comparison of Isotopic Labeling Strategies
FeatureSILAC (Metabolic Labeling)iTRAQ (Chemical Labeling)TMT (Chemical Labeling)
Principle In vivo metabolic incorporation of "heavy" amino acids into proteins.In vitro chemical labeling of peptides at the N-terminus and lysine residues with isobaric tags.In vitro chemical labeling of peptides at the N-terminus and lysine residues with isobaric tags.
Labeling Stage Protein level (in living cells)Peptide level (post-protein digestion)Peptide level (post-protein digestion)
Sample Type Proliferating cells in cultureVirtually any sample type (cells, tissues, biofluids)Virtually any sample type (cells, tissues, biofluids)
Quantification MS1 level (comparison of light and heavy peptide peak intensities)MS2 level (comparison of reporter ion intensities)MS2 level (comparison of reporter ion intensities)
Table 2: Performance Metrics of Isotopic Labeling Strategies
Performance MetricSILACiTRAQTMT
Labeling Efficiency High, often approaching 100%[1]High, typically >95%High, typically >95%[2]
Accuracy & Precision High accuracy and precision, considered the "gold standard" for quantitative proteomics in cell culture.[3][4]High accuracy, but can be affected by ratio compression.[5]High accuracy, with some improvements over iTRAQ in reducing ratio compression.
Multiplexing Capability Typically 2-plex or 3-plex, up to 5-plex has been demonstrated.4-plex and 8-plex reagents are common.6-plex, 10-plex, 16-plex, and 18-plex reagents are available, offering high throughput.
Throughput Lower throughput due to the requirement for cell culture and metabolic incorporation.High throughput, suitable for analyzing multiple samples simultaneously.Very high throughput, ideal for large-scale studies.
Cost Reagents (labeled amino acids) can be expensive, especially for large-scale experiments.Reagents are expensive.Reagents are expensive.
Complexity Requires expertise in cell culture and mass spectrometry.Requires expertise in chemical labeling and mass spectrometry.Requires expertise in chemical labeling and mass spectrometry.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for SILAC, iTRAQ, and TMT labeling.

SILAC Experimental Protocol

This protocol outlines the key steps for a typical SILAC experiment.

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel.

    • For the "heavy" population, use SILAC-specific media deficient in light lysine and arginine, supplemented with "heavy" isotopically labeled L-Lysine (e.g., ¹³C₆) and L-Arginine (e.g., ¹³C₆,¹⁵N₄).

    • For the "light" population, use the same media supplemented with normal (light) L-Lysine and L-Arginine.

    • Culture the cells for at least five to six passages to ensure complete incorporation of the labeled amino acids.

  • Experimental Treatment:

    • Apply the experimental treatment (e.g., drug administration) to one of the cell populations while the other serves as a control.

  • Cell Lysis and Protein Extraction:

    • Harvest and wash the cells from both populations.

    • Combine the "heavy" and "light" cell pellets at a 1:1 ratio based on cell number or protein concentration.

    • Lyse the combined cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Extract the total protein and determine the protein concentration.

  • Protein Digestion:

    • Reduce the protein disulfide bonds with dithiothreitol (DTT) and alkylate the cysteine residues with iodoacetamide (IAA).

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Peptide Cleanup and Mass Spectrometry Analysis:

    • Desalt the peptide mixture using a C18 solid-phase extraction column.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

iTRAQ Experimental Protocol

This protocol provides a general workflow for iTRAQ labeling.

  • Protein Extraction and Digestion:

    • Extract proteins from each sample (up to 8 samples for 8-plex iTRAQ).

    • Determine the protein concentration for each sample.

    • Take an equal amount of protein from each sample and perform reduction, alkylation, and trypsin digestion as described in the SILAC protocol.

  • iTRAQ Labeling:

    • Resuspend the dried peptide pellets from each sample in the iTRAQ dissolution buffer.

    • Add the appropriate iTRAQ reagent (e.g., 113, 114, 115, 116, 117, 118, 119, 121 for 8-plex) to each peptide sample.

    • Incubate at room temperature for 1-2 hours.

  • Sample Pooling and Cleanup:

    • Combine all labeled peptide samples into a single tube.

    • Quench the labeling reaction with an appropriate reagent (e.g., hydroxylamine).

    • Desalt the pooled peptide mixture using a C18 column.

  • Fractionation and LC-MS/MS Analysis:

    • Fractionate the peptide mixture using strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

    • Analyze each fraction by LC-MS/MS.

TMT Experimental Protocol

This protocol describes a general procedure for TMT labeling.

  • Protein Extraction and Digestion:

    • Follow the same procedure as for iTRAQ to obtain digested peptide samples.

  • TMT Labeling:

    • Resuspend the dried peptide pellets in a suitable buffer (e.g., triethylammonium bicarbonate, TEAB).

    • Add the specific TMT reagent to each sample.

    • Incubate at room temperature for 1 hour.

  • Sample Pooling and Quenching:

    • Combine all TMT-labeled samples into a single tube.

    • Add hydroxylamine to quench the labeling reaction.

  • Sample Cleanup and Fractionation:

    • Desalt the pooled sample using a C18 column.

    • Fractionate the peptides using high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis:

    • Analyze each fraction by LC-MS/MS.

Visualization of Workflows and Signaling Pathways

Graphviz diagrams are provided to illustrate the experimental workflows and a key signaling pathway often studied using these labeling strategies.

Experimental Workflows

G Comparative Experimental Workflows of Isotopic Labeling Strategies cluster_SILAC SILAC Workflow cluster_iTRAQ_TMT iTRAQ/TMT Workflow Cell Culture\n(Light vs. Heavy Media) Cell Culture (Light vs. Heavy Media) Experimental\nTreatment Experimental Treatment Cell Culture\n(Light vs. Heavy Media)->Experimental\nTreatment Cell Lysis &\nProtein Extraction Cell Lysis & Protein Extraction Experimental\nTreatment->Cell Lysis &\nProtein Extraction Combine Light & Heavy\nLysates (1:1) Combine Light & Heavy Lysates (1:1) Cell Lysis &\nProtein Extraction->Combine Light & Heavy\nLysates (1:1) Protein Digestion\n(Trypsin) Protein Digestion (Trypsin) Combine Light & Heavy\nLysates (1:1)->Protein Digestion\n(Trypsin) LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion\n(Trypsin)->LC-MS/MS Analysis Peptide Labeling\n(iTRAQ or TMT) Peptide Labeling (iTRAQ or TMT) Protein Digestion\n(Trypsin)->Peptide Labeling\n(iTRAQ or TMT) Protein Extraction\n(Multiple Samples) Protein Extraction (Multiple Samples) Protein Extraction\n(Multiple Samples)->Protein Digestion\n(Trypsin) Combine Labeled\nPeptides Combine Labeled Peptides Peptide Labeling\n(iTRAQ or TMT)->Combine Labeled\nPeptides Peptide Fractionation Peptide Fractionation Combine Labeled\nPeptides->Peptide Fractionation Peptide Fractionation->LC-MS/MS Analysis

Caption: Comparative workflows of SILAC and iTRAQ/TMT labeling strategies.

Signaling Pathway Analysis: EGFR Signaling

Isotopic labeling techniques are powerful tools for dissecting complex signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, crucial in cell proliferation and differentiation, is a common target for such studies.

EGFR_Signaling EGFR Signaling Pathway Analysis using Isotopic Labeling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation

Caption: Simplified EGFR signaling cascade leading to cell proliferation.

Isotopic Labeling in Drug Development

Isotopic labeling is indispensable in drug development, particularly for Absorption, Distribution, Metabolism, and Excretion (ADME) studies. By introducing stable or radioactive isotopes into a drug candidate, researchers can trace its fate in a biological system. This allows for the identification and quantification of metabolites, determination of pharmacokinetic profiles, and assessment of drug disposition. Commonly used isotopes in this context include deuterium (²H), carbon-13 (¹³C), nitrogen-15 (¹⁵N), and radioactive isotopes like tritium (³H) and carbon-14 (¹⁴C).

Logical Workflow for Isotopic Labeling in ADME Studies

ADME_Workflow Workflow of Isotopic Labeling in ADME Studies Synthesize Labeled\nDrug Candidate Synthesize Labeled Drug Candidate Administer to\nAnimal Model or Human Administer to Animal Model or Human Synthesize Labeled\nDrug Candidate->Administer to\nAnimal Model or Human Collect Biological\nSamples (Blood, Urine, etc.) Collect Biological Samples (Blood, Urine, etc.) Administer to\nAnimal Model or Human->Collect Biological\nSamples (Blood, Urine, etc.) Sample Preparation\n& Extraction Sample Preparation & Extraction Collect Biological\nSamples (Blood, Urine, etc.)->Sample Preparation\n& Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation\n& Extraction->LC-MS/MS Analysis Identify & Quantify\nDrug & Metabolites Identify & Quantify Drug & Metabolites LC-MS/MS Analysis->Identify & Quantify\nDrug & Metabolites Determine Pharmacokinetic\nProfile Determine Pharmacokinetic Profile Identify & Quantify\nDrug & Metabolites->Determine Pharmacokinetic\nProfile

Caption: General workflow for ADME studies using isotopically labeled drugs.

Conclusion

The selection of an appropriate isotopic labeling strategy is a critical decision in modern biological and pharmaceutical research. Metabolic labeling with SILAC offers unparalleled accuracy for quantitative proteomics in cell culture systems. Chemical labeling with iTRAQ and TMT provides high-throughput capabilities essential for the analysis of a wide range of sample types, including clinical specimens. In drug development, isotopic labeling is a fundamental tool for elucidating the pharmacokinetic and metabolic profiles of new therapeutic agents. By understanding the principles, advantages, and limitations of each method, researchers can design robust experiments that yield high-quality, reproducible data to advance our understanding of complex biological processes and accelerate the development of new medicines.

References

Safety Operating Guide

Proper Disposal of Fmoc-Phe-OH-¹³C₉,¹⁵N: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides a comprehensive guide to the safe and compliant disposal of Fmoc-Phe-OH-¹³C₉,¹⁵N, a stable isotope-labeled amino acid derivative commonly used in peptide synthesis.

Safety and Handling Precautions

Before disposal, it is essential to handle Fmoc-Phe-OH-¹³C₉,¹⁵N with appropriate personal protective equipment (PPE). This includes eye shields or safety glasses with side-shields, gloves, and a lab coat. In case of spills or exposure, follow these first-aid measures:

  • After inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • After skin contact: Wash the affected area with soap and plenty of water.

  • After eye contact: Flush the eyes with water as a precaution.

  • After swallowing: Rinse the mouth with water. Never give anything by mouth to an unconscious person.

Disposal Protocol for Fmoc-Phe-OH-¹³C₉,¹⁵N

Based on available safety data sheets for the non-isotopically labeled equivalent, Fmoc-Phe-OH, the compound is not classified as a hazardous substance. Therefore, its disposal should follow standard procedures for non-hazardous solid chemical waste. The presence of stable, non-radioactive isotopes ¹³C and ¹⁵N does not alter the chemical's hazardous properties.

Step-by-Step Disposal Procedure:

  • Containment: Carefully sweep up the solid Fmoc-Phe-OH-¹³C₉,¹⁵N material. Avoid actions that could generate dust.

  • Labeling: Place the collected material into a suitable, clearly labeled, and closed container for disposal. The label should accurately identify the contents.

  • Waste Stream: Dispose of the container in the designated solid chemical waste stream for non-hazardous materials. Follow your institution's specific guidelines for chemical waste disposal.

  • Environmental Precaution: Do not allow the product to enter drains or waterways.

Summary of Chemical and Safety Data

PropertyData
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-¹³C₉,¹⁵N
CAS Number 1217455-27-0
Molecular Formula ¹³C₉C₁₅H₂₁¹⁵NO₄
Appearance Solid
Storage Temperature 2-8°C
Hazard Classification Not classified as hazardous
Personal Protective Equipment Eyeshields, Gloves, Lab coat
First Aid Measures Standard procedures for non-hazardous chemical exposure apply.
Disposal Method Treat as non-hazardous solid chemical waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Fmoc-Phe-OH-¹³C₉,¹⁵N.

Disposal Workflow for Fmoc-Phe-OH-13C9,15N A Identify Waste: This compound B Consult Safety Data Sheet (SDS) A->B C Is the substance classified as hazardous? B->C D Follow procedures for hazardous chemical waste C->D Yes E Treat as non-hazardous solid chemical waste C->E No F Sweep up solid material, avoiding dust generation E->F G Place in a labeled, closed container F->G H Dispose of in the designated non-hazardous waste stream G->H I Is the container full? H->I J Arrange for waste pickup according to institutional policy I->J Yes K Store in a designated waste accumulation area I->K No

Essential Safety and Operational Guide for Handling Fmoc-Phe-OH-¹³C₉,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Phe-OH-¹³C₉,¹⁵N. The following procedural guidance outlines the necessary personal protective equipment (PPE), step-by-step operational protocols, and disposal plans to ensure laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling Fmoc-Phe-OH-¹³C₉,¹⁵N. The following table summarizes the recommended PPE.[1][2]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and potential liquid splashes. Should conform to EN166 (EU) or NIOSH (US) standards.[3][4]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from contamination.[3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly recommended. Always inspect gloves prior to use and use proper removal techniques to avoid skin contact.
Respiratory Protection N95 Respirator or Dust MaskRecommended, particularly when handling the solid powder to avoid inhalation of fine particles. Work in a well-ventilated area or fume hood.

Operational Protocol: Handling and Use

Adherence to a strict operational protocol is essential for both safety and experimental integrity. The following steps outline the proper procedure for handling Fmoc-Phe-OH-¹³C₉,¹⁵N from storage to use in solid-phase peptide synthesis (SPPS).

Preparation and Weighing
  • Engineering Controls : Conduct all manipulations of the solid compound, especially weighing, within a certified chemical fume hood or in a well-ventilated area to minimize inhalation exposure.

  • Personal Protective Equipment : Before handling, ensure all recommended PPE is correctly worn.

  • Static Discharge : Take precautions against static discharge when handling the powdered form.

  • Weighing : Use a spatula or other appropriate tool to carefully transfer the solid Fmoc-Phe-OH-¹³C₉,¹⁵N to a weighing paper or container. Avoid generating dust.

Dissolution and Reaction
  • Solvent : Fmoc-protected amino acids are typically dissolved in polar organic solvents such as dimethylformamide (DMF).

  • Procedure :

    • In a separate vial, dissolve the required amount of Fmoc-Phe-OH-¹³C₉,¹⁵N and an activating agent (e.g., HOBt or Oxyma) in DMF.

    • Add a coupling reagent (e.g., DIC) to the solution to pre-activate the amino acid.

    • Add the activated amino acid solution to the resin for the coupling reaction.

  • Fmoc Deprotection : The Fmoc protecting group is typically removed using a 20% solution of piperidine in DMF. This step should be performed in a fume hood due to the volatility and odor of piperidine.

Storage
  • Unused Solid : Store the original container of Fmoc-Phe-OH-¹³C₉,¹⁵N in a cool, dry, and dark place, with the container tightly sealed. Recommended storage temperature is typically 2-8°C.

  • Solutions : If the compound is in solution, store it in a tightly sealed container, protected from light. For long-term storage, consider freezing aliquots to avoid repeated freeze-thaw cycles.

Disposal Plan

Proper disposal of Fmoc-Phe-OH-¹³C₉,¹⁵N and associated waste is critical for environmental safety and regulatory compliance.

Waste Segregation and Collection
  • Solid Waste : Unused or waste Fmoc-Phe-OH-¹³C₉,¹⁵N should be disposed of as chemical waste. It should not be mixed with general laboratory trash.

  • Contaminated Materials : All materials that have come into contact with the chemical, such as gloves, weighing paper, pipette tips, and empty product containers, should be collected in the same designated hazardous waste container.

  • Liquid Waste : Solutions containing Fmoc-Phe-OH-¹³C₉,¹⁵N, as well as solvents used for washing (e.g., DMF, piperidine solutions), should be collected as hazardous liquid waste. Do not pour any chemical waste down the drain.

Waste Container Labeling and Storage
  • Labeling : Use a designated and clearly labeled hazardous waste container. The label should include the full chemical name ("Fmoc-Phe-OH-¹³C₉,¹⁵N"), the words "Hazardous Waste," the accumulation start date, and the primary hazard.

  • Storage : Store the waste container in a designated satellite accumulation area, away from drains and incompatible materials. Keep the container securely closed when not in use.

Final Disposal
  • Professional Disposal : Arrange for pickup and disposal by a licensed chemical waste disposal company. Follow your institution's specific procedures for requesting a waste pickup.

Emergency Procedures

Spill Response
  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Protect : Ensure you are wearing the appropriate PPE before attempting to clean a spill.

  • Contain : For a solid spill, carefully sweep or scoop the material to avoid generating dust. For a liquid spill, use an absorbent material to contain it.

  • Clean : Clean the spill area with an appropriate solvent (e.g., soap and water).

  • Dispose : Collect all cleanup materials and place them in the designated hazardous waste container.

First Aid Measures
  • Inhalation : If inhaled, move the person into fresh air. If not breathing, give artificial respiration.

  • Skin Contact : In case of skin contact, wash off with soap and plenty of water.

  • Eye Contact : In case of eye contact, flush eyes with water as a precaution for at least 15 minutes.

  • Ingestion : If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person.

  • Seek Medical Attention : In all cases of significant exposure, consult a physician and show them the Safety Data Sheet.

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of Fmoc-Phe-OH-¹³C₉,¹⁵N, from initial preparation to final disposal.

cluster_prep Preparation cluster_use Use in Synthesis cluster_disposal Waste Disposal cluster_emergency Emergency Response prep_ppe Don PPE (Goggles, Lab Coat, Gloves, Respirator) prep_weigh Weigh Solid in Fume Hood prep_ppe->prep_weigh prep_dissolve Dissolve in Solvent (e.g., DMF) prep_weigh->prep_dissolve disp_solid Solid Waste (Unused chemical, contaminated items) prep_weigh->disp_solid Waste Stream use_activate Activate Amino Acid prep_dissolve->use_activate use_couple Couple to Resin use_activate->use_couple use_deprotect Fmoc Deprotection (Piperidine/DMF) use_couple->use_deprotect disp_liquid Liquid Waste (Solvents, reaction mixtures) use_deprotect->disp_liquid Waste Stream disp_collect Collect in Labeled Hazardous Waste Container disp_solid->disp_collect disp_liquid->disp_collect disp_store Store in Satellite Accumulation Area disp_collect->disp_store disp_pickup Arrange for Professional Disposal disp_store->disp_pickup emergency_spill Spill Occurs emergency_contain Contain and Clean Spill emergency_spill->emergency_contain emergency_dispose Dispose of Cleanup Materials emergency_contain->emergency_dispose emergency_dispose->disp_collect

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.